molecular formula C12H14O2 B042538 Benzyl tiglate CAS No. 37526-88-8

Benzyl tiglate

Cat. No.: B042538
CAS No.: 37526-88-8
M. Wt: 190.24 g/mol
InChI Key: QRGSTISKDZCDHV-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl tiglate is an unsaturated ester valued in research for its distinct, spicy-herbaceous odor with fruity undertones, reminiscent of narcissus. Its primary research applications are in the fields of flavor and fragrance chemistry, where it serves as a key reference standard and a building block for synthesizing and studying complex aromatic compounds. Researchers utilize this compound to investigate structure-odor relationships, to develop novel synthetic pathways for aroma chemicals, and to analyze the composition of essential oils and perfumes via gas chromatography and mass spectrometry. The compound's mechanism of action in olfactory studies involves binding to specific olfactory receptors, and its structure, featuring a tiglic acid moiety esterified with benzyl alcohol, provides a model system for studying esterification kinetics and the stability of unsaturated esters under various conditions. This reagent is an essential tool for organic chemists and sensory scientists aiming to create new scent profiles or deconstruct the chemical basis of natural aromas. All products are strictly for research applications and are not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

benzyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGSTISKDZCDHV-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047130
Record name Benzyl (2E)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with a mushroom odour with rosy undertone
Record name Benzyl trans-2-methyl-2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/851/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl trans-2-methyl-2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/851/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.029-1.040
Record name Benzyl trans-2-methyl-2-butenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/851/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

37526-88-8, 67674-41-3
Record name Benzyl tiglate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37526-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl tiglate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, phenylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067674413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl tiglate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butenoic acid, 2-methyl-, phenylmethyl ester, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyl (2E)-2-methylbut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 2-methyl-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.659
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL 2-METHYL-2-BUTENOATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67UEP899RR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Benzyl trans-2-methyl-2-butenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032177
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of compounds like Benzyl (B1604629) tiglate is fundamental. This technical guide provides a comprehensive overview of the key chemical and physical characteristics of Benzyl tiglate, detailed experimental protocols for their determination, and a visualization of its synthesis workflow.

Core Chemical and Physical Properties

This compound, a benzyl ester of tiglic acid, is recognized for its characteristic fruity and somewhat floral aroma. It is a colorless to pale yellow liquid under standard conditions.[1] The following tables summarize its key quantitative properties.

Table 1: Identification and Structural Information
IdentifierValueReference
CAS Number37526-88-8[1][2][3][4][5][6]
Molecular FormulaC12H14O2[1][2][3][4][5][6][7][8][9][10][11]
Molecular Weight190.24 g/mol [2][3][4][5][7][8][9][11]
IUPAC Namebenzyl (E)-2-methylbut-2-enoate[4][5][6][10]
SMILESC/C=C(\C)/C(=O)OCC1=CC=CC=C1[10]
InChIInChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3/b10-3+[1][4][5][6][10]
Table 2: Physicochemical Properties
PropertyValueConditionsReference
Boiling Point 250 °Cat 760 mmHg[7][11]
139 °Cat 9 mmHg[2][7][8]
267.7 °Cat 760 mmHg[12]
269.66 °CEstimated (Stein & Brown method)[13]
Melting Point 22.67 °CEstimated[13]
Density 1.029 - 1.034 g/cm³at 25.00 °C[7]
1.0431 g/cm³at 12 °C[2][8]
1.033 g/cm³[12]
Refractive Index 1.5150 - 1.5210at 20.00 °C[7]
1.522at 20 °C[8][12]
Vapor Pressure 0.001 mmHgat 20.00 °C[7]
0.008 mmHgat 25.00 °C (estimated)[11]
0.00941 mmHgat 25 °C (estimated)[13]
Flash Point > 110.00 °C[7]
> 230 °F[8]
135.9 °C[12]
276.00 °F (135.56 °C)[11]
Solubility Insoluble in water[7][8][9]
61.75 mg/Lin water at 25 °C (estimated)[7][11][13]
Soluble in alcohol and organic solvents[7][8][9][11]
logP (o/w) 3.036Estimated[7][11]
3.40Estimated[13]

Experimental Protocols

The determination of the physicochemical properties of this compound relies on established analytical techniques. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation method under atmospheric or reduced pressure.

  • Apparatus: A round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a heating mantle, and a vacuum pump (for reduced pressure distillation).

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask along with boiling chips.

    • The distillation apparatus is assembled. For vacuum distillation, the system is connected to a vacuum pump and the pressure is stabilized.

    • The sample is heated gently using the heating mantle.

    • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point. The pressure is also recorded.

Measurement of Density

The density of liquid this compound can be accurately measured using a pycnometer.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a constant temperature water bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume of the pycnometer is determined from the mass of the water and its known density at that temperature.

    • The pycnometer is dried and then filled with this compound.

    • The filled pycnometer is brought to the same temperature in the water bath and then weighed.

    • The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Spectroscopic Analysis: Infrared (IR) and Nuclear Magnetic Resonance (NMR)

Spectroscopic methods are crucial for confirming the molecular structure of this compound.

  • Infrared (IR) Spectroscopy:

    • Methodology: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in the sample holder of an IR spectrometer. The instrument passes a beam of infrared light through the sample and records the frequencies at which the light is absorbed.

    • Expected Absorptions: The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretch of the ester group (around 1715 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and the C-O stretch (around 1250-1000 cm⁻¹), as well as absorptions corresponding to the aromatic ring. The NIST WebBook provides access to the gas-phase IR spectrum of this compound.[6][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is then inserted into the NMR spectrometer. Both ¹H and ¹³C NMR spectra are typically acquired.

    • Expected Signals:

      • ¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic and methylene (B1212753) protons), and the protons of the tiglate moiety (vinyl and methyl protons) would be observed. The chemical shifts, splitting patterns, and integration of these signals provide detailed structural information.

      • ¹³C NMR: Signals for each unique carbon atom in the molecule would be present, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the tiglate group. ChemicalBook provides access to spectral data for this compound, including ¹H NMR and ¹³C NMR.[15]

Synthesis Workflow

This compound is synthesized via the esterification of tiglic acid with benzyl alcohol. This reaction is typically catalyzed by an acid and often involves the removal of water to drive the equilibrium towards the product side.[8][9]

Synthesis_Workflow cluster_reaction Reaction Mixture cluster_workup Work-up cluster_purification Purification Reactant1 Tiglic Acid Mix Mixing Reactant1->Mix Reactant2 Benzyl Alcohol Reactant2->Mix Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Mix Solvent Solvent (e.g., Toluene) Solvent->Mix Heat Heating with Water Removal (e.g., Dean-Stark apparatus) Mix->Heat Wash Washing with NaHCO₃ (aq) and Brine Heat->Wash Dry Drying (e.g., Na₂SO₄) Wash->Dry Filter Filtration Dry->Filter Evaporate Solvent Evaporation Filter->Evaporate Purify Purification (e.g., Vacuum Distillation) Evaporate->Purify Product This compound Purify->Product

References

An In-depth Technical Guide to Benzyl Tiglate (CAS 37526-88-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) tiglate, with the Chemical Abstracts Service (CAS) number 37526-88-8, is an organic ester formed from benzyl alcohol and tiglic acid.[1] Structurally, it is the (E)-isomer of benzyl 2-methylbut-2-enoate.[2] This compound is recognized for its characteristic vegetable, earthy, and mushroom-like odor with rosy, apple undertones, which has led to its use as a fragrance and flavor agent.[3][4] Beyond its applications in the fragrance industry, Benzyl tiglate is found in various essential oils, including those of geranium and Iris planifolia, and has been associated with potential antimicrobial and anti-inflammatory properties.[4] This guide provides a comprehensive technical overview of this compound, summarizing its chemical and physical properties, synthesis, spectral data, biological activities, and relevant experimental protocols.

It is critical to distinguish this compound from "tigilanol tiglate" (EBC-46). While both molecules contain a tiglate moiety, tigilanol tiglate is a complex tetracyclic diterpene with potent protein kinase C (PKC) activating and anti-cancer properties.[5][6] this compound is a much simpler ester and is not a tigliane (B1223011) diterpenoid; its biological activities and mechanisms are distinct and should not be confused with those of tigilanol tiglate.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid that is stable under recommended storage conditions.[3][5] It is characterized by low volatility and moderate solubility in organic solvents, with lower solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

Property Value Reference(s)
CAS Number 37526-88-8[7]
Molecular Formula C₁₂H₁₄O₂[7]
Molecular Weight 190.24 g/mol [7]
Appearance Colorless to pale yellow, clear mobile liquid[3][4]
Odor Vegetable, earthy, mushroom, rosy, apple, sweet balsamic[3][4][8]
Density 1.031 - 1.040 g/mL @ 25 °C[3]
Boiling Point 139 °C @ 9 mmHg[3]
Refractive Index 1.5150 - 1.5210 @ 20 °C[3]
Flash Point > 110 °C (> 230 °F)[8]
Vapor Pressure 0.001 mmHg @ 20 °C[8]
Solubility Moderately soluble in organic solvents, less soluble in water[1]
XLogP3-AA (Predicted) 2.8[4]
Topological Polar Surface Area 26.3 Ų[4]

Synthesis and Chemical Reactions

Synthesis

The primary and most common method for synthesizing this compound is through the direct esterification of tiglic acid ((E)-2-methyl-2-butenoic acid) with benzyl alcohol.[3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is often carried out under reflux or azeotropic conditions to drive the equilibrium towards the ester product by removing water.[3]

dot

General Synthesis Workflow for this compound
Chemical Reactivity

As an ester, this compound can undergo typical reactions such as hydrolysis under acidic or basic conditions to yield benzyl alcohol and tiglic acid.[9] It can also be reduced by strong reducing agents like lithium aluminum hydride to produce the corresponding alcohols. The unsaturated bond in the tiglate moiety is susceptible to oxidation.[9]

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Assignment Expected Chemical Shift (δ, ppm) Multiplicity
¹H NMR Vinyl proton (-CH=)~6.8 - 7.0Quartet (q)
Benzyl methylene (B1212753) protons (-O-CH₂-Ph)~5.1 - 5.2Singlet (s)
Aromatic protons (-C₆H₅)~7.2 - 7.4Multiplet (m)
Vinyl methyl protons (=C-CH₃)~1.8 - 1.9Singlet (s)
Other methyl protons (-CH=C-CH₃)~1.8 - 1.9Doublet (d)
¹³C NMR Carbonyl carbon (C=O)~167 - 168-
Aromatic carbons (C1, quat.)~136-
Aromatic carbons (C2-C6, CH)~127 - 129-
Vinyl carbons (-C=C-)~128, ~138-
Benzyl methylene carbon (-O-CH₂-)~66-
Methyl carbons (-CH₃)~12, ~14-

Note: Expected shifts are estimated based on standard chemical shift tables and data for structurally similar compounds.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum for this compound is available in the NIST Chemistry WebBook.[7] The spectrum exhibits characteristic absorption bands indicative of its functional groups.

Wavenumber (cm⁻¹) Vibration Intensity
~3030 - 3090Aromatic C-H stretchMedium
~2850 - 3000Aliphatic C-H stretchMedium
~1720 - 1740 C=O stretch (α,β-unsaturated ester) Strong
~1650C=C stretch (alkene)Medium-Weak
~1600, ~1450, ~1500C=C stretch (aromatic ring)Medium
~1100 - 1250 C-O stretch (ester) Strong

Note: Wavenumbers are approximate and based on typical ranges for the specified functional groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the ester bond and benzyl group. The spectrum is available in the NIST database.[7]

dot

Mass_Spec_Fragmentation Predicted Mass Spectrometry Fragmentation of this compound cluster_path1 Loss of Benzyl Radical cluster_path2 Benzylic Cleavage cluster_path3 Loss of Phenyl Radical cluster_path4 Loss of Alkene M [C₁₂H₁₄O₂]⁺˙ m/z = 190 (Molecular Ion) F1 [C₅H₇O₂]⁺ m/z = 99 (Tigloyl Cation) M->F1 - •C₇H₇ F2 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) M->F2 - C₅H₇O₂• F3 [C₇H₅]⁺ m/z = 89 F2->F3 - H₂ F4 [C₅H₅]⁺ m/z = 65 F2->F4 - C₂H₂

Predicted MS Fragmentation of this compound

Biological Activity and Mechanism of Action

Biological Activity

The biological profile of this compound is not extensively characterized, but available data suggests potential therapeutic applications.

  • Antimicrobial Activity: Studies have indicated that this compound possesses antimicrobial properties.[4] One report noted significant inhibition of both gram-positive and gram-negative bacteria, suggesting its potential as a preservative or therapeutic agent.[4] As a component of essential oils from plants like Iris planifolia, it contributes to their overall antibacterial effects.[4]

  • Anti-inflammatory Activity: this compound is reported to have potential anti-inflammatory properties, although specific studies detailing this activity are limited.[4] This is an area that warrants further investigation.

  • Cytotoxicity: In a human cell-based BlueScreen assay, this compound demonstrated cytotoxicity when tested without metabolic activation.[4] However, it was found to be negative for genotoxicity when metabolic activation was included.[4]

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. For its potential antimicrobial and cytotoxic effects, a non-specific mechanism involving disruption of cell membrane integrity due to its lipophilic ester structure is plausible. One report vaguely suggests a mechanism involving the induction of cell death pathways in cancer cells, but this requires substantial further research for confirmation.[9] It is important to reiterate that this compound does not function as a potent PKC activator in the same manner as tigilanol tiglate.[5][10] Any interaction with protein kinases or other signaling pathways remains speculative and unproven.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from tiglic acid and benzyl alcohol.

Materials:

  • Tiglic acid (1.0 eq)

  • Benzyl alcohol (1.5 eq)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount, ~2-3 drops)

  • Toluene (B28343) (as solvent and for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus, round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

  • Combine tiglic acid, benzyl alcohol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by observing the amount of water collected or by using Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Cytotoxicity Assessment using MTT Assay

Objective: To determine the in vitro cytotoxicity of this compound against a selected cell line (e.g., A549 human lung carcinoma).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates, CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should be ≤0.5%.

  • Replace the old medium with 100 µL of medium containing the various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

dot

Experimental Workflow for MTT Cytotoxicity Assay

Conclusion

This compound (CAS 37526-88-8) is a well-characterized ester with established applications in the flavor and fragrance industries. Its synthesis is straightforward, and its chemical properties are well-documented. While preliminary data suggest potential as an antimicrobial and cytotoxic agent, its biological activities and mechanisms of action are not yet deeply understood and represent a promising area for future research. This guide provides a foundational resource for scientists interested in exploring the chemical and biological facets of this compound, emphasizing the need for further investigation to substantiate its therapeutic potential.

References

The Enigmatic Aroma of Benzyl Tiglate: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 12, 2025 – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the natural sources, occurrence, and analysis of benzyl (B1604629) tiglate. This comprehensive whitepaper details the known botanical origins of this aromatic compound, provides quantitative data, and outlines detailed experimental protocols for its extraction and identification.

Benzyl tiglate, a significant contributor to the complex fragrance of many essential oils, has been identified in a variety of plant species. This guide consolidates the current scientific knowledge on its natural prevalence, offering a valuable resource for those in the fields of phytochemistry, pharmacology, and fragrance science.

Natural Sources and Occurrence of this compound

This compound is a naturally occurring ester known for its characteristic vegetative, earthy, and mushroom-like aroma with rosy undertones. It has been identified as a volatile component in the essential oils and extracts of several plants. The primary known natural sources include:

  • Roman Chamomile (Chamaemelum nobile) : A well-known herb whose essential oil is used in aromatherapy and traditional medicine.

  • Clove (Syzygium aromaticum) : The aromatic flower buds of the clove tree contain a variety of volatile compounds, including this compound, although it has not been quantified.[1]

  • Cashew Nut (Anacardium occidentale) : This compound has been noted in the profile of cashew nuts.

  • Champaca (Magnolia champaca) : The concrete of this flower, used in perfumery, contains this compound.

  • Clary Sage (Salvia sclarea) : The essential oil of clary sage is another source of this compound.

  • Hyacinth (Hyacinthus orientalis) : The headspace of hyacinth flowers has been found to contain quantifiable amounts of this compound.

  • Narcissus (Narcissus poeticus) : The absolute of narcissus flowers is a known source of this compound.[2][3][4][5][6][7]

  • Rose Geranium (Pelargonium graveolens) : The essential oil of this plant contains a variety of tiglate esters.[8]

While the presence of this compound is documented in these sources, quantitative data remains limited. The concentration can vary significantly based on the plant's geographical origin, harvesting time, and the extraction method employed.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data for this compound in various natural sources. It is important to note that for many sources, this compound is a minor component, and its concentration has not been explicitly quantified in many studies.

Natural SourcePlant PartExtraction/Analysis MethodConcentration of this compoundReference(s)
Hyacinth (Hyacinthus orientalis)Fresh FlowersHeadspace-Solid Phase Microextraction (HS-SPME) GC/MS1.11 ± 0.03 µg/mL
Clove (Syzygium aromaticum)Flower BudsSteam Distillation GC-MS0.065% (of Benzyl Benzoate, a related compound in Javan Clove Oil)[1]

Note: Data for other sources is currently qualitative or not available in the reviewed literature.

Experimental Protocols

Extraction and Analysis of this compound from Floral Headspace using HS-SPME-GC-MS

This protocol is suitable for the analysis of volatile compounds, including this compound, emitted from fresh flowers.

Methodology:

  • Sample Preparation: Place a fresh, intact flower (e.g., Hyacinthus orientalis) in a headspace vial (e.g., 20 mL).

  • Headspace Sampling:

    • Expose a Solid Phase Microextraction (SPME) fiber (e.g., 100 µm polydimethylsiloxane (B3030410) (PDMS) coating) to the headspace of the vial.[9]

    • The extraction time and temperature should be optimized for the specific flower, with typical parameters being 30 minutes at ambient temperature.

  • GC-MS Analysis:

    • Thermally desorb the extracted volatiles from the SPME fiber in the heated injection port of a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • GC Conditions (Example):

      • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-400

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard.

    • Quantify the compound using an internal or external standard calibration curve.

experimental_workflow_hs_spme cluster_sample_prep Sample Preparation cluster_extraction Headspace Extraction cluster_analysis Analysis cluster_data_processing Data Processing flower Fresh Flower vial Headspace Vial flower->vial Place in spme SPME Fiber vial->spme Expose fiber to headspace gcms GC-MS spme->gcms Thermal Desorption data Data Acquisition gcms->data identification Identification data->identification quantification Quantification data->quantification

Figure 1. HS-SPME-GC-MS Workflow.
Isolation of Tiglate Esters from Essential Oils by Column Chromatography

This protocol describes a general method for the separation of ester compounds, such as this compound, from a complex essential oil matrix.[10][11]

Methodology:

  • Sample Preparation: Dissolve the essential oil (e.g., from Pelargonium graveolens) in a minimal amount of a non-polar solvent like n-hexane.

  • Column Packing:

    • Prepare a slurry of silica (B1680970) gel (e.g., 60-120 mesh) in the initial mobile phase (e.g., n-hexane).

    • Pour the slurry into a glass chromatography column and allow it to settle, ensuring a uniform packing.

  • Sample Loading: Carefully load the dissolved essential oil onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis of Fractions:

    • Analyze each fraction by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the target compound, this compound.

    • Combine the pure fractions containing this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated this compound.

column_chromatography_workflow start Essential Oil Sample dissolve Dissolve in n-hexane start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient (n-hexane to ethyl acetate) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/GC-MS) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate end Isolated this compound evaporate->end

Figure 2. Column Chromatography Workflow.

Biosynthesis of this compound

The biosynthesis of this compound in plants involves two main stages: the formation of the precursors, tiglic acid and benzyl alcohol, and their subsequent esterification.

  • Biosynthesis of Tiglic Acid: Tiglic acid is derived from the branched-chain amino acid L-isoleucine. The metabolic pathway involves a series of enzymatic reactions, including deamination, decarboxylation, and dehydrogenation.

  • Biosynthesis of Benzyl Alcohol: Benzyl alcohol is synthesized via the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. Phenylalanine is then converted to benzyl alcohol through a series of enzymatic steps.

  • Esterification: The final step in the biosynthesis of this compound is the esterification of tiglic acid and benzyl alcohol. This reaction is catalyzed by an alcohol acyltransferase (AAT) .[12][13][14][15] These enzymes utilize an activated form of tiglic acid, typically tiglyl-CoA, and transfer the tiglyl group to benzyl alcohol.[15] While specific AATs responsible for this compound synthesis have not been definitively characterized in all source plants, the BAHD family of acyltransferases is known to be involved in the formation of a wide variety of plant esters.[13][15][16]

benzyl_tiglate_biosynthesis cluster_isoleucine Isoleucine Metabolism cluster_shikimate Shikimate Pathway isoleucine L-Isoleucine intermediate1 α-keto-β-methylvalerate isoleucine->intermediate1 tiglyl_coa Tiglyl-CoA intermediate1->tiglyl_coa aat Alcohol Acyltransferase (AAT) tiglyl_coa->aat shikimic_acid Shikimic Acid phenylalanine L-Phenylalanine shikimic_acid->phenylalanine benzyl_alcohol Benzyl Alcohol phenylalanine->benzyl_alcohol benzyl_alcohol->aat benzyl_tiglate This compound aat->benzyl_tiglate

Figure 3. This compound Biosynthesis.

This technical guide serves as a foundational resource for the scientific community, providing a centralized repository of information on this compound. Further research is warranted to expand the quantitative data across a broader range of natural sources and to fully elucidate the specific enzymatic pathways involved in its biosynthesis.

References

An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Benzyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) tiglate is an organic compound that is found in some essential oils and is also synthesized for use in the fragrance and flavor industry. Its molecular structure, particularly its stereochemistry, is of significant interest in the fields of natural product chemistry, organic synthesis, and sensory science. This technical guide provides a comprehensive overview of the molecular structure of benzyl tiglate, its stereoisomers, and relevant experimental protocols for its synthesis and analysis.

Molecular Structure of this compound

This compound is the ester of benzyl alcohol and tiglic acid. Its chemical formula is C₁₂H₁₄O₂ and it has a molecular weight of 190.24 g/mol .[1] The systematic IUPAC name for this compound is benzyl (E)-2-methylbut-2-enoate .

The molecular structure consists of a benzyl group (a phenyl group attached to a methylene (B1212753) group) connected to the carboxyl group of tiglic acid. Tiglic acid is an α,β-unsaturated carboxylic acid, and the geometry of the double bond is a key feature of its structure.

Benzyl_Tiglate_Structure cluster_benzyl Benzyl Group cluster_tiglate Tiglate Moiety C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CH2 CH₂ C6->CH2 O2 O CH2->O2 Ester Linkage O1 O C7 C C7->O1  = C7->O2 C8 C C7->C8 C9 C C8->C9  = CH3_1 CH₃ C8->CH3_1 CH3_2 CH₃ C9->CH3_2 H H C9->H

Figure 1: Molecular structure of this compound.

Stereoisomerism of this compound

The presence of a carbon-carbon double bond in the tiglate moiety gives rise to geometric isomerism, specifically E/Z isomerism.

  • This compound ((E)-isomer): In this compound, the higher priority groups on the double-bonded carbons (the carboxyl group and the ethyl group) are on opposite sides of the double bond. This configuration is designated as (E) from the German entgegen, meaning "opposite".

  • Benzyl Angelate ((Z)-isomer): The stereoisomer of this compound is benzyl angelate. In this molecule, the higher priority groups are on the same side of the double bond, leading to the (Z) designation, from the German zusammen, meaning "together".

Figure 2: E/Z stereoisomers of this compound.

Physicochemical Properties

The stereochemical difference between this compound and benzyl angelate can lead to variations in their physical and spectroscopic properties.

PropertyThis compound ((E)-isomer)Benzyl Angelate ((Z)-isomer)
Molecular Formula C₁₂H₁₄O₂C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol 190.24 g/mol
IUPAC Name benzyl (E)-2-methylbut-2-enoatebenzyl (Z)-2-methylbut-2-enoate
Boiling Point 139 °C at 9 mmHgData not readily available
Density 1.033 g/cm³Data not readily available
Refractive Index 1.522 (at 20 °C)Data not readily available

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This compound can be synthesized via the Fischer esterification of tiglic acid with benzyl alcohol, using an acid catalyst and removing the water formed by azeotropic distillation.

Materials:

  • Tiglic acid

  • Benzyl alcohol

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Sulfuric acid (or another strong acid catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of tiglic acid and benzyl alcohol in toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The resulting crude this compound can be further purified by vacuum distillation.

Synthesis_Workflow Reactants Tiglic Acid + Benzyl Alcohol + Toluene + H₂SO₄ (cat.) Reflux Reflux with Dean-Stark Trap (Azeotropic water removal) Reactants->Reflux Workup Cool and Wash with NaHCO₃, H₂O, Brine Reflux->Workup Drying Dry with Anhydrous Na₂SO₄ Workup->Drying Purification Filter and Concentrate (Rotary Evaporation) Drying->Purification Product Crude this compound Purification->Product FinalProduct Pure this compound (Vacuum Distillation) Product->FinalProduct

References

An In-Depth Technical Guide to the Synthesis of Benzyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for benzyl (B1604629) tiglate, an ester of significant interest in the fragrance, flavor, and pharmaceutical industries. This document details the core methodologies for its synthesis, including Fischer-Speier esterification, Steglich esterification, and transesterification. Each method is presented with detailed experimental protocols, quantitative data, and reaction mechanisms. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and experimental workflows, adhering to specified formatting for clarity and technical accuracy. All quantitative data is summarized in structured tables for comparative analysis.

Introduction

Benzyl tiglate, with the chemical formula C₁₂H₁₄O₂, is the ester formed from the reaction of benzyl alcohol and tiglic acid.[1] It is a colorless to pale yellow liquid with a characteristic fruity, slightly spicy aroma. Its molecular structure combines an aromatic benzyl group with an unsaturated tiglate moiety, contributing to its unique properties and applications. This guide explores the most common and effective laboratory-scale synthesis routes for this compound, providing detailed procedural information and comparative data to aid researchers in selecting the optimal method for their specific needs.

Synthesis Pathways

The synthesis of this compound can be achieved through several established esterification methods. The choice of pathway often depends on factors such as desired yield, purity requirements, availability of starting materials, and sensitivity of the reactants to reaction conditions. The three primary methods discussed are:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

  • Steglich Esterification: A mild esterification method using a coupling agent, suitable for substrates sensitive to strong acids.

  • Transesterification: The conversion of an ester into another by reaction with an alcohol in the presence of a catalyst.

Fischer-Speier Esterification

This method involves the direct reaction of tiglic acid with benzyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is reversible and is driven to completion by removing the water formed during the reaction, often through azeotropic distillation using a Dean-Stark apparatus, or by using an excess of one of the reactants.

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the tiglic acid, increasing its electrophilicity. Benzyl alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the this compound ester and regeneration of the acid catalyst.

Fischer_Esterification Tiglic Acid Tiglic Acid Protonated Tiglic Acid Protonated Tiglic Acid Tiglic Acid->Protonated Tiglic Acid + H+ Benzyl Alcohol Benzyl Alcohol H+ H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Tiglic Acid->Tetrahedral Intermediate + Benzyl Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O H2O H2O This compound This compound Protonated Ester->this compound - H+

Fischer-Speier Esterification Pathway

A general procedure for the synthesis of this compound via Fischer esterification is as follows:

  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add tiglic acid (1.0 eq), benzyl alcohol (1.2 eq), and a suitable solvent such as toluene (B28343) (2 mL/mmol of tiglic acid).

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and continuously remove the water formed via the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

ParameterValue
Reactants Tiglic Acid, Benzyl Alcohol
Catalyst Sulfuric Acid (H₂SO₄)
Solvent Toluene
Reaction Time 4 - 8 hours
Temperature Reflux (approx. 110 °C)
Yield 75-85%
Purity >95% after purification
Steglich Esterification

The Steglich esterification is a milder method that utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP).[2][3][4][5] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification. The reaction proceeds at room temperature and generally gives high yields.

In the Steglich esterification, DCC activates the carboxylic acid (tiglic acid) to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acyl-pyridinium species. This species is then readily attacked by the alcohol (benzyl alcohol) to form the ester, regenerating DMAP. The DCC is consumed in the reaction, forming a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration.[2][3][4][5]

Steglich_Esterification cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Esterification Tiglic Acid Tiglic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Tiglic Acid->O-Acylisourea Intermediate + DCC DCC DCC Acyl-pyridinium Intermediate Acyl-pyridinium Intermediate O-Acylisourea Intermediate->Acyl-pyridinium Intermediate + DMAP DCU DCU O-Acylisourea Intermediate->DCU DMAP DMAP This compound This compound Acyl-pyridinium Intermediate->this compound + Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol

Steglich Esterification Pathway

A typical procedure for the Steglich esterification of tiglic acid and benzyl alcohol is as follows:

  • Reactant Charging: In a round-bottom flask, dissolve tiglic acid (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

  • Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • Purification: The filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

ParameterValue
Reactants Tiglic Acid, Benzyl Alcohol
Reagents DCC, DMAP
Solvent Dichloromethane (DCM)
Reaction Time 12 - 24 hours
Temperature 0 °C to Room Temperature
Yield 80-95%
Purity >98% after purification
Transesterification

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. For the synthesis of this compound, a simple alkyl tiglate, such as methyl tiglate or ethyl tiglate, can be reacted with benzyl alcohol in the presence of an acid or base catalyst. Sodium methoxide (B1231860) (NaOMe) is a commonly used basic catalyst for this transformation.[6][7][8]

The base-catalyzed transesterification is initiated by the deprotonation of benzyl alcohol by the methoxide catalyst to form a benzyl alkoxide. This potent nucleophile then attacks the carbonyl carbon of the starting ester (e.g., methyl tiglate). The resulting tetrahedral intermediate collapses, eliminating a methoxide ion and forming the desired this compound.

Transesterification Methyl Tiglate Methyl Tiglate Tetrahedral Intermediate Tetrahedral Intermediate Methyl Tiglate->Tetrahedral Intermediate + Benzyl Alkoxide Benzyl Alcohol Benzyl Alcohol Benzyl Alkoxide Benzyl Alkoxide Benzyl Alcohol->Benzyl Alkoxide + NaOMe NaOMe NaOMe This compound This compound Tetrahedral Intermediate->this compound - MeO- Methanol (B129727) Methanol

Base-Catalyzed Transesterification Pathway

A representative protocol for the synthesis of this compound via transesterification is as follows:

  • Reactant Charging: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl tiglate (1.0 eq) in an excess of benzyl alcohol (acting as both reactant and solvent).

  • Catalyst Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by TLC or GC. The reaction is driven forward by the large excess of benzyl alcohol.

  • Work-up: Once the reaction is complete, cool the mixture and neutralize the catalyst with a weak acid (e.g., acetic acid).

  • Purification: Remove the excess benzyl alcohol and the methanol byproduct under reduced pressure. The residue can be further purified by vacuum distillation or column chromatography.

ParameterValue
Reactants Methyl Tiglate, Benzyl Alcohol
Catalyst Sodium Methoxide (NaOMe)
Solvent Benzyl Alcohol (in excess)
Reaction Time 2 - 6 hours
Temperature 80 - 100 °C
Yield 70-80%
Purity >95% after purification

Purification and Characterization

Purification of the crude this compound is crucial to obtain a product of high purity, which is essential for its intended applications. The primary methods for purification are:

  • Vacuum Distillation: Effective for separating this compound from less volatile impurities and any unreacted starting materials with significantly different boiling points.

  • Column Chromatography: A versatile technique for separating this compound from byproducts with similar polarities. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) is typically employed.

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.

  • Infrared (IR) Spectroscopy: Shows the characteristic ester carbonyl stretch.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

This guide has detailed three primary pathways for the synthesis of this compound: Fischer-Speier esterification, Steglich esterification, and transesterification. The Fischer-Speier method is a cost-effective, classical approach, while the Steglich esterification offers a milder alternative for sensitive substrates, often providing higher yields. Transesterification presents another viable route, particularly when a simple tiglate ester is readily available. The choice of the most suitable method will depend on the specific requirements of the synthesis, including scale, desired purity, and economic considerations. The provided experimental protocols and comparative data serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

Physical properties like boiling point and density of Benzyl tiglate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Benzyl tiglate (CAS No: 37526-88-8), a compound of interest in the fragrance, flavor, and potentially pharmaceutical industries.[1] This document summarizes essential quantitative data, outlines general experimental protocols for property determination, and presents a logical workflow for physical characterization.

Quantitative Physical Properties

The physical characteristics of this compound are critical for its application in various scientific and industrial contexts. A summary of its key physical properties is presented below.

PropertyValueConditions
Boiling Point 139 °C@ 9.00 mm Hg[2][3][4][5]
250.00 °C@ 760.00 mm Hg[2]
267.7 °C@ 760 mmHg[6]
Density 1.02900 to 1.03400 g/cm³@ 25.00 °C[2]
1.0431 g/cm³@ 12 °C[3][4][5]
1.033 g/cm³-
Specific Gravity 1.02900 to 1.03400@ 25.00 °C[2]
Refractive Index 1.51500 to 1.52100@ 20.00 °C[2]
1.522@ 20.00 °C (lit.)[3][6]
Vapor Pressure 0.001000 mmHg@ 20.00 °C[2]
Flash Point > 230.00 °F TCC (> 110.00 °C)[2][3]-
135.9 °C-[6]
127 °C(closed cup)[7]
Appearance Colorless clear liquid (est)[2]-
Solubility Insoluble in water; soluble in organic solvents and oils.[3][5]-

Experimental Protocols for Physical Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • A distillation flask

  • A condenser

  • A receiving flask

  • A thermometer with appropriate temperature range

  • A heating mantle or oil bath

  • A vacuum source and manometer (for reduced pressure measurements)

Procedure:

  • The this compound sample is placed in the distillation flask.

  • The apparatus is assembled for distillation. For measurements at pressures other than atmospheric, a vacuum pump and manometer are connected to the system.

  • The sample is heated gradually.

  • The temperature is recorded when the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

Determination of Density

Density is the mass of a substance per unit volume.

Apparatus:

  • A pycnometer (a flask with a specific volume)

  • An analytical balance

  • A temperature-controlled water bath

Procedure:

  • The empty pycnometer is weighed.

  • It is then filled with the this compound sample, ensuring no air bubbles are present.

  • The filled pycnometer is placed in a temperature-controlled water bath to bring the sample to the desired temperature (e.g., 25 °C).

  • The pycnometer is removed from the bath, dried, and weighed again.

  • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Logical Workflow for Physical Property Analysis

The following diagram illustrates a generalized workflow for the determination and validation of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Reporting A Obtain High-Purity This compound Sample C Determine Boiling Point (Distillation) A->C D Determine Density (Pycnometry) A->D E Measure Refractive Index (Refractometry) A->E B Calibrate Instrumentation B->C B->D B->E F Record and Analyze Experimental Data C->F D->F E->F G Compare with Literature Values F->G H Generate Technical Data Sheet G->H

Caption: A generalized workflow for determining physical properties.

References

Olfactory properties and aroma profile of Benzyl tiglate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the olfactory properties and aroma profile of Benzyl (B1604629) tiglate, a significant compound in the fragrance and flavor industries. By delving into its chemical characteristics, sensory evaluations, and analytical methodologies, this document serves as a comprehensive resource for professionals in research and development.

Introduction to Benzyl Tiglate

This compound, an ester of benzyl alcohol and tiglic acid, is a colorless to pale yellow liquid recognized for its complex and pleasant aroma.[1] Its molecular structure, featuring a benzyl group and an unsaturated tiglate moiety, contributes to its characteristic scent profile, making it a valuable ingredient in various applications. This compound is found naturally in some essential oils and plants, including cloves (Syzygium aromaticum).[2]

Olfactory Properties and Aroma Profile

The scent of this compound is multifaceted, often described as having a balsamic foundation with a range of nuanced notes. Its overall odor is of medium strength and demonstrates significant longevity.[3]

Key Aroma Descriptors:

  • Primary Notes: Balsamic, earthy, mushroom, and vegetative.[3]

  • Secondary Notes: Fruity (cherry), nutty (almond), floral (rosy), and spicy.[3]

Sensory evaluations have characterized its aroma as spicy-herbaceous with fruity undertones, reminiscent of narcissus.[4] At a concentration of 100%, it is described as balsamic, earthy, mushroom-like, with vegetable, plastic, and nutty almond notes.[3] When diluted to 10.00 ppm, its taste is perceived as balsamic and spice-like with a nutty almond character.[3]

Quantitative Sensory Profile

While detailed quantitative sensory panel data with intensity ratings for individual aroma attributes of pure this compound is not widely published, the following table summarizes the qualitative descriptors reported by various sources. This provides a foundational understanding of its aroma profile.

Aroma/Flavor AttributeDescriptionSource
Odor Type Balsamic[3]
General Odor Vegetative, earthy, mushroomBedoukian Research[3]
Sweet, balsamic with a cherry/almond nuanceMosciano, G. (P&F 17, No. 3, 57, 1992)[3]
Vegetable, earth, mushroom, rose, appleErnesto Ventós[3]
RoseIndukern F&F[3]
Taste Musty, mushroom, vegetable notesBedoukian Research[3]
Balsamic, spicy, nutty almondMosciano, G. (P&F 17, No. 3, 57, 1992)[3]

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is crucial for its application and analysis.

PropertyValue
Molecular Formula C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol
Appearance Colorless to pale yellow liquid[1]
Boiling Point 139 °C @ 9 mmHg
Flash Point > 110 °C
Specific Gravity 1.029 - 1.034 @ 25 °C[3]
Refractive Index 1.515 - 1.521 @ 20 °C[3]
Solubility Soluble in alcohol and ether; insoluble in water[3]
CAS Number 37526-88-8

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for characterizing the aroma profile of volatile compounds like this compound. It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To separate and identify the individual odor-active compounds in a sample containing this compound and to characterize their specific aroma contributions.

Methodology:

  • Sample Preparation: A solution of this compound in a suitable solvent (e.g., ethanol) is prepared. For analysis of essential oils containing this compound, headspace solid-phase microextraction (HS-SPME) can be employed to extract volatile and semi-volatile compounds.

  • GC-MS/O System: An Agilent 7890 GC system coupled with a 5975C mass spectrometer and an olfactory detection port (ODP) is commonly used.

  • Chromatographic Conditions:

    • Column: A non-polar column (e.g., DB-5, 60 m × 0.25 mm i.d. × 0.25 μm film thickness) and a polar column (e.g., HP-INNOWax, 60 m × 0.25 mm i.d. × 0.25 μm film thickness) are used for comprehensive separation.

    • Carrier Gas: Helium at a constant flow rate of 1.8 mL/min.

    • Oven Temperature Program: Initial temperature of 40°C held for 6 minutes, then ramped to 150°C at 3°C/min, and finally to 230°C at 6°C/min with a 15-minute hold.

    • Injector Temperature: 250°C.

  • Olfactometry: The GC effluent is split (typically 1:1) between the mass spectrometer and the heated transfer line of the ODP. Trained sensory panelists sniff the effluent from the ODP and record the retention time, duration, and description of each perceived odor.

  • Data Analysis: The data from the MS detector (providing compound identification) and the olfactometry panel (providing sensory information) are combined to create an aromagram, which links specific chemical compounds to their perceived aromas.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Prepared_Sample Prepared Sample (Dilution/Extraction) Sample->Prepared_Sample GC Gas Chromatograph Prepared_Sample->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer Splitter->MS ODP Olfactory Detection Port Splitter->ODP MS_Data Mass Spectra Data MS->MS_Data Sensory_Data Sensory Panel Data ODP->Sensory_Data Aromagram Aromagram MS_Data->Aromagram Sensory_Data->Aromagram Final_Report Final Report: Aroma Profile Aromagram->Final_Report Interpretation

Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow.
Sensory Panel Evaluation

A trained sensory panel is essential for obtaining reliable and reproducible data on the olfactory properties of a compound.

Objective: To quantitatively describe the aroma profile of this compound using a trained sensory panel.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, ability to describe odors, and consistency.

    • Train panelists with a wide range of reference odorants, including those representative of the expected aroma notes in this compound (e.g., balsamic, fruity, earthy standards). The training should focus on recognizing, identifying, and scaling the intensity of different aromas.

  • Sample Preparation and Presentation:

    • Prepare solutions of this compound at various concentrations in an odorless solvent (e.g., diethyl ether or mineral oil).

    • Present samples on smelling strips or in sniff bottles, randomized and coded to prevent bias.

    • Provide panelists with a neutral olfactive background between samples (e.g., sniffing their own skin).

  • Evaluation Procedure:

    • Panelists evaluate the samples in individual sensory booths under controlled conditions (temperature, humidity, and lighting).

    • Each panelist rates the intensity of predefined aroma attributes (e.g., balsamic, fruity, earthy, mushroom, rosy, nutty) on a structured scale (e.g., a 15-point scale from 0 = not perceptible to 15 = very strong).

  • Data Analysis:

    • Collect and analyze the data from all panelists.

    • Use statistical methods (e.g., ANOVA) to assess panel performance (reproducibility and agreement) and to determine the mean intensity ratings for each attribute.

    • The results can be visualized in a spider web (radar) plot to represent the overall aroma profile.

Sensory_Panel_Workflow cluster_setup Panel Setup cluster_evaluation Evaluation cluster_analysis Data Analysis Selection Panelist Selection Training Panelist Training with Reference Standards Selection->Training Sample_Prep Sample Preparation (Coded & Randomized) Training->Sample_Prep Evaluation Individual Booth Evaluation Sample_Prep->Evaluation Rating Intensity Rating on Structured Scale Evaluation->Rating Data_Collection Data Collection Rating->Data_Collection Statistics Statistical Analysis (ANOVA) Data_Collection->Statistics Profile Aroma Profile Generation Statistics->Profile Visualization Aroma Profile (e.g., Radar Plot) Profile->Visualization Reporting

Figure 2: Sensory Panel Evaluation Workflow.

Applications in Industry

This compound's unique aroma profile makes it a versatile ingredient in the fragrance and flavor industries. It is used to impart earthy and vegetative notes to various products.[3] For example, it can lend an earthy character to floral fragrances like gardenia and rose, as well as to fruity compositions such as almond and grape.[3] In the flavor sector, it is utilized in mushroom and root vegetable flavorings.[3]

Conclusion

This compound possesses a complex and appealing aroma profile characterized by balsamic, earthy, fruity, and floral notes. A thorough understanding of its olfactory properties, achieved through rigorous analytical techniques like Gas Chromatography-Olfactometry and standardized sensory panel evaluations, is crucial for its effective utilization in creating sophisticated and nuanced fragrances and flavors. The detailed methodologies presented in this guide provide a framework for researchers and developers to accurately assess and harness the unique sensory characteristics of this valuable aroma compound.

References

Solubility characteristics of Benzyl tiglate in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) tiglate (C₁₂H₁₄O₂), a benzyl ester of tiglic acid, is an organic compound with applications in the fragrance and flavor industries.[1] A comprehensive understanding of its solubility in various solvents is crucial for its application in formulation development, manufacturing processes, and quality control. This technical guide provides an in-depth overview of the known solubility characteristics of benzyl tiglate, outlines a general experimental protocol for solubility determination, and presents a logical workflow for these procedures.

This compound is described as a colorless to pale yellow liquid.[1] From a chemical structure standpoint, the presence of the benzyl group and the ester functionality influences its polarity and, consequently, its solubility profile.[1] As a general principle for esters, those with shorter hydrocarbon chains tend to be more soluble in water, while solubility decreases as the carbon chain length increases.[2]

Quantitative Solubility Data

The available quantitative data for the solubility of this compound is limited. The primary data point found is its estimated solubility in water.

SolventTemperature (°C)SolubilityCitation
Water2561.75 mg/L (estimated)[3][4]

Qualitative Solubility Profile

Qualitative assessments provide a broader understanding of this compound's behavior in different solvent classes. It is generally characterized as being soluble in organic solvents while having very low solubility in water.

Solvent ClassSolubility DescriptionCitations
Alcohols (e.g., Ethanol)Soluble, Miscible at room temperature[3][5][6][7]
EthersSoluble[3][6]
Organic Solvents (General)Soluble[1][5][7]
OilsSoluble[5][7]
WaterInsoluble[1][3][5][6][7]

The lipophilic nature of this compound, as indicated by its solubility in oils and organic solvents, is a key consideration for its formulation in non-aqueous systems.[6]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an ester like this compound. This method, often referred to as the shake-flask method, is a standard approach for assessing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid/liquid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the container to stand undisturbed at the constant temperature to allow for the separation of the undissolved this compound.

    • If necessary, centrifuge the sample at the same temperature to facilitate the separation of the excess solute.

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation.

    • Immediately filter the aliquot using a syringe filter compatible with the solvent into a pre-weighed volumetric flask. This step removes any remaining undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method. Gas chromatography-mass spectrometry (GC-MS) is a common analytical method for identifying and quantifying this compound.[6]

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the selected solvent at the specified temperature.

Experimental Workflow Diagram

experimental_workflow start Start prepare_materials Prepare this compound and Solvents start->prepare_materials add_excess Add Excess this compound to Solvent prepare_materials->add_excess equilibrate Equilibrate in Thermostatic Shaker (e.g., 24-48h at 25°C) add_excess->equilibrate phase_separation Phase Separation (Settle/Centrifuge) equilibrate->phase_separation sampling Sample Supernatant phase_separation->sampling filter Filter Sample (e.g., 0.45 µm PTFE) sampling->filter dilute Dilute Sample for Analysis filter->dilute analysis Analyze via HPLC/GC dilute->analysis calculate Calculate Solubility from Calibration Curve analysis->calculate end End calculate->end

Caption: Workflow for Determining this compound Solubility.

References

Review of existing literature on Benzyl tiglate research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) tiglate ((2E)-2-methylbut-2-enoate) is an organic compound classified as an ester. It is formed from the esterification of benzyl alcohol and tiglic acid.[1] Characterized by a pleasant, fruity, and somewhat spicy-herbaceous aroma, benzyl tiglate is primarily utilized in the flavor and fragrance industries.[1] It is a colorless to pale yellow liquid with low volatility and is soluble in organic solvents.[1] While its applications in perfumery are well-documented, its broader biological activities and potential for drug development remain largely unexplored. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its chemical properties, synthesis, analytical characterization, and natural occurrence.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical identification.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₂[1]
Molecular Weight 190.24 g/mol [1]
CAS Number 37526-88-8
Appearance Colorless to pale yellow liquid[1]
Odor Fruity, spicy-herbaceous, reminiscent of narcissus[2]
Density 1.031 - 1.040 g/cm³ @ 20°C[3]
Refractive Index 1.5150 - 1.5210 @ 20°C[3]
Boiling Point 139 °C @ 9 Torr[4]
Flash Point > 110 °C[3]
Solubility Insoluble in water; soluble in organic solvents and oils

Synthesis of this compound

The most common method for synthesizing this compound is through the direct esterification of tiglic acid with benzyl alcohol.[5][2][4] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.

General Experimental Protocol: Fischer Esterification
  • Reactant Preparation : In a round-bottom flask, dissolve tiglic acid in an excess of benzyl alcohol. The molar ratio of benzyl alcohol to tiglic acid is typically between 3:1 and 5:1 to favor the forward reaction.

  • Catalyst Addition : Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

  • Reaction Setup : Equip the flask with a Dean-Stark apparatus or a similar setup for azeotropic removal of water. Place the flask in a heating mantle and heat the mixture to reflux.

  • Reaction Monitoring : Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being formed.

  • Work-up : After cooling the reaction mixture to room temperature, neutralize the acid catalyst with a weak base, such as a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

  • Purification : Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate. Filter off the drying agent and remove the excess benzyl alcohol under reduced pressure. The crude this compound can be further purified by vacuum distillation or column chromatography to yield the final product.

Synthesis_Workflow Reactants Tiglic Acid + Benzyl Alcohol Reaction Reflux with Azeotropic Removal of Water Reactants->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization and Aqueous Wash Reaction->Workup Purification Drying and Purification (Distillation/Chromatography) Workup->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound via Fischer esterification.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35m5HAromatic protons (C₆H₅)
~6.85q1HVinylic proton (=CH)
~5.15s2HMethylene protons (-CH₂-)
~1.85d3HMethyl protons (=C-CH₃)
~1.80d3HMethyl protons (-CH=C-CH₃)

Note: Predicted ¹H NMR data. Actual values may vary depending on the solvent and instrument.[2]

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~167Carbonyl carbon (C=O)
~138Quaternary vinylic carbon (=C)
~136Aromatic quaternary carbon
~128.5Aromatic methine carbons (CH)
~128.0Aromatic methine carbons (CH)
~127.5Aromatic methine carbons (CH)
~127Vinylic methine carbon (=CH)
~66Methylene carbon (-CH₂-)
~14Methyl carbon (=C-CH₃)
~12Methyl carbon (-CH=C-CH₃)

Note: Predicted ¹³C NMR data. Actual values may vary depending on the solvent and instrument.[2]

Mass Spectrometry Data
m/zRelative IntensityAssignment
91100%Tropylium ion [C₇H₇]⁺ (Base Peak)
190~50%Molecular ion [M]⁺
108~40%[C₇H₈O]⁺
83~30%[C₅H₇O]⁺
107~20%[C₇H₇O]⁺

Note: Data obtained from Electron Ionization (EI) Mass Spectrometry.

Natural Occurrence

This compound is a naturally occurring compound found in the essential oils of several plants. Its presence contributes to the characteristic aroma of these plants.

Natural SourceReference(s)
Quisqualis indica (Rangoon creeper) flowers[6]
Jasmine tea[6]
Citrus peels (Citrus reticulata)[6]
Clove bud[2]
Rose apple (Syzygium jambos)[2]
Geranium (Pelargonium graveolens) essential oil[2]
Iris planifolia[2]

Biological Activity and Research Gaps

A thorough review of the scientific literature reveals a significant gap in the research concerning the specific biological activities of this compound. Much of the available literature focuses on its role as a fragrance component.

It is important to distinguish this compound from tigilanol tiglate , a structurally distinct and more complex diterpenoid ester that has demonstrated significant anticancer properties and is approved for veterinary use.[7] The biological activities of tigilanol tiglate should not be extrapolated to this compound.

While some essential oils containing this compound, such as that from Pelargonium graveolens, have been reported to possess hypoglycemic, anti-tumor, anti-inflammatory, and antioxidant properties, these effects are due to the complex mixture of compounds present in the oil and cannot be attributed to this compound alone.[8]

To date, there are no dedicated studies investigating the specific pharmacological effects, mechanisms of action, or potential therapeutic applications of isolated this compound. Consequently, there are no known signaling pathways or specific biological targets associated with this compound.

Conclusion

This compound is a well-characterized ester with established applications in the fragrance and flavor industries. Its synthesis is straightforward, and its analytical profile is well-defined. However, there is a clear and significant lack of research into its biological activities. For researchers and professionals in drug development, this represents an untapped area of investigation. Future studies are warranted to explore the potential pharmacological properties of this compound, which could unveil novel therapeutic applications for this readily available compound.

References

Benzyl Tiglate: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) tiglate (CAS No. 37526-88-8) is an unsaturated ester with a characteristic spicy, herbaceous, and fruity aroma. It finds application in the flavor and fragrance industries. As with any chemical substance, a thorough understanding of its safety and toxicity profile is paramount for safe handling and use in research and development. This technical guide provides an in-depth overview of the available safety, toxicity, and handling information for benzyl tiglate, targeted at professionals in scientific research and drug development.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for the hazardous properties of chemicals. However, the classification for this compound can vary between suppliers. A summary of the potential hazards is presented below.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute Toxicity (Oral)H302: Harmful if swallowed[1]
alt text
Warning
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]
alt text
Warning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1]
alt text
Warning
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[1]
alt text
Warning

Note: Some suppliers do not classify this compound as hazardous.

Precautionary Statements:

A comprehensive list of precautionary statements is crucial for safe handling. The following are commonly associated with this compound:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

  • Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse).[1]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Toxicological Data

Toxicological data provides quantitative information on the potential adverse effects of a substance.

Table 2: Summary of Toxicological Data for this compound

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral> 5000 mg/kg(Moreno, 1979d) as cited in[3]
Skin Irritation HumanDermalNo irritation at 10% in petrolatum[3]
Genotoxicity (Ames Test) S. typhimuriumIn vitroNon-mutagenicData from read-across analog benzyl trans-2-methyl-2-butenoate[4]
Genotoxicity (Micronucleus Test) -In vitroNon-clastogenicData from read-across analog benzyl trans-2-methyl-2-butenoate[4]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are outlined in the OECD Guidelines for the Testing of Chemicals. These standardized methods ensure the reliability and comparability of data.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure using a limited number of animals.

experimental_workflow_oral_toxicity start Start: Select starting dose level (e.g., 300 mg/kg) dose_group1 Dose 3 animals start->dose_group1 observe1 Observe for 14 days (mortality and clinical signs) dose_group1->observe1 decision1 Outcome? observe1->decision1 stop_low Stop: Classify as low toxicity (e.g., Category 5 or unclassified) decision1->stop_low 0 or 1 death dose_lower Dose 3 animals at a lower dose (e.g., 50 mg/kg) decision1->dose_lower 2 or 3 deaths dose_higher Dose 3 animals at a higher dose (e.g., 2000 mg/kg) decision1->dose_higher No or non-definitive effects observe2 Observe for 14 days dose_lower->observe2 decision2 Outcome? observe2->decision2 stop_high Stop: Classify based on mortality (e.g., Category 3 or 4) decision2->stop_high observe3 Observe for 14 days dose_higher->observe3 decision3 Outcome? observe3->decision3 decision3->stop_low 0 or 1 death decision3->stop_high 2 or 3 deaths experimental_workflow_dermal_irritation start Start: Initial Test on one animal application Apply 0.5 g or 0.5 mL of substance to shaved skin under a patch for 4 hours start->application removal Remove patch and wipe skin application->removal observation Observe and score erythema and edema at 1, 24, 48, and 72 hours removal->observation decision Corrosive effect observed? observation->decision stop_corrosive Stop: Classify as Corrosive decision->stop_corrosive Yes confirmatory_test Confirmatory Test: Repeat on 1-2 additional animals decision->confirmatory_test No final_classification Classify based on mean scores of all animals (Irritant or Non-irritant) confirmatory_test->final_classification experimental_workflow_eye_irritation start Start: Initial Test on one animal instillation Instill 0.1 mL or 0.1 g of substance into the conjunctival sac of one eye start->instillation observation Observe and score effects on cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours instillation->observation decision Severe irritation or corrosive effect? observation->decision stop_severe Stop: Classify as causing serious eye damage decision->stop_severe Yes confirmatory_test Confirmatory Test: Repeat on 1-2 additional animals decision->confirmatory_test No final_classification Classify based on persistence and severity of lesions (Irritant or Non-irritant) confirmatory_test->final_classification metabolic_pathway benzyl_tiglate This compound hydrolysis Hydrolysis (Esterases) benzyl_tiglate->hydrolysis benzyl_alcohol Benzyl Alcohol hydrolysis->benzyl_alcohol tiglic_acid Tiglic Acid hydrolysis->tiglic_acid oxidation1 Oxidation benzyl_alcohol->oxidation1 further_metabolism Further Metabolism tiglic_acid->further_metabolism benzoic_acid Benzoic Acid oxidation1->benzoic_acid conjugation Conjugation with Glycine benzoic_acid->conjugation hippuric_acid Hippuric Acid conjugation->hippuric_acid excretion1 Urinary Excretion hippuric_acid->excretion1 excretion2 Excretion further_metabolism->excretion2

References

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of Benzyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the laboratory synthesis of Benzyl (B1604629) tiglate. The synthesis is achieved via the Fischer-Speier esterification of tiglic acid with benzyl alcohol, utilizing an acid catalyst and azeotropic removal of water to drive the reaction to completion.[1][2] This protocol is intended for researchers in organic chemistry, medicinal chemistry, and fragrance science. It includes comprehensive procedures for the reaction, purification, and characterization of the final product, along with essential safety information.

Introduction

Benzyl tiglate ((E)-2-methylbut-2-enoic acid, phenylmethyl ester) is an organic ester known for its pleasant, fruity, and rosy aroma.[3][4] It finds applications as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent.[3][5] In a research context, it serves as a valuable intermediate in organic synthesis.[1] The molecular formula is C₁₂H₁₄O₂ and its molecular weight is 190.24 g/mol .[6][7]

The most common and direct method for its preparation is the Fischer esterification, which involves the reaction of tiglic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] The reaction is reversible, and to achieve a high yield, the equilibrium is shifted towards the product by removing water as it is formed.[2][8]

Reaction Scheme:

Tiglic Acid + Benzyl Alcohol ⇌ this compound + Water
(C₅H₈O₂) + (C₇H₈O) ⇌ (C₁₂H₁₄O₂) + (H₂O)

Materials and Methods

ReagentFormulaMW ( g/mol )M/VMolesNotes
Tiglic AcidC₅H₈O₂100.1210.0 g0.10Limiting Reagent
Benzyl AlcoholC₇H₈O108.1413.0 mL0.121.2 equivalents
Toluene (B28343)C₇H₈92.14150 mL-Solvent
Sulfuric Acid (conc.)H₂SO₄98.08~0.5 mL~9 mmolCatalyst
Saturated NaHCO₃--2 x 50 mL-For washing
Brine--50 mL-For washing
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-Drying agent
Silica (B1680970) GelSiO₂60.08As needed-For chromatography
Hexane (B92381)/Ethyl Acetate (B1210297)--As needed-Eluent for chromatography
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical equipment for characterization (NMR, IR, GC-MS)

Experimental Protocol

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tiglic acid (10.0 g, 0.10 mol).

  • Add benzyl alcohol (13.0 mL, 0.12 mol) and toluene (150 mL).

  • Carefully add concentrated sulfuric acid (~0.5 mL) dropwise to the stirring mixture.

  • Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.

  • Heat the reaction mixture to reflux using a heating mantle. The temperature should be sufficient to cause toluene to boil (approx. 110-115 °C).

  • Continue refluxing for 4-6 hours, or until the theoretical amount of water (~1.8 mL) has been collected in the Dean-Stark trap.

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Carefully transfer the cooled reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and remove any unreacted tiglic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently. Repeat this wash.

  • Wash the organic layer with 50 mL of brine to remove residual water and salts.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene. The remaining liquid is the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Load the crude product onto the column.

  • Elute the column with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate).

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound as a colorless liquid.[3]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure. Spectral data can be compared with literature values.[9]

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (~1715 cm⁻¹) and C=C bond stretch.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z = 190.24).[6]

  • Gas Chromatography (GC): To assess the purity of the final product.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Sulfuric Acid: Highly corrosive. Handle with extreme care.

  • Toluene and Hexane: Flammable liquids. Keep away from ignition sources.

  • Benzyl Alcohol: Harmful if swallowed or inhaled.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis Reactants Combine Tiglic Acid, Benzyl Alcohol, Toluene Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Setup Assemble Dean-Stark Apparatus Catalyst->Setup Reflux Heat to Reflux (4-6 hours) Setup->Reflux Start Heating WaterRemoval Collect Water Azeotropically Reflux->WaterRemoval Cool Cool to Room Temperature WaterRemoval->Cool Wash_NaHCO3 Wash with NaHCO₃ (aq) Cool->Wash_NaHCO3 Transfer to Separatory Funnel Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Chroma Column Chromatography (Silica Gel) Concentrate->Chroma Load Crude Product Analysis Characterize Product (NMR, IR, MS) Chroma->Analysis FinalProduct Pure this compound Analysis->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of Synthetic Benzyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic benzyl (B1604629) tiglate, a key intermediate in various chemical syntheses. The following sections outline methods for achieving high purity of this aromatic ester, focusing on fractional vacuum distillation and column chromatography.

Introduction

Benzyl tiglate is an organic ester synthesized from the reaction of benzyl alcohol and tiglic acid.[1] The crude product of this synthesis typically contains unreacted starting materials and potential side products.[2] Effective purification is crucial to ensure the quality and reliability of this compound in downstream applications. This document details two primary methods for its purification: fractional vacuum distillation and column chromatography.

Impurities in Synthetic this compound

The primary impurities in crude this compound synthesized via Fischer esterification are typically:

  • Unreacted Benzyl Alcohol: A starting material for the synthesis.

  • Unreacted Tiglic Acid: The other starting material.

  • Side Products: Such as dibenzyl ether, which can form under certain reaction conditions.[3]

Data Presentation: Physical Properties

A summary of the physical properties of this compound and its common impurities is presented in Table 1. This data is essential for developing effective purification strategies.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compound 190.24139 °C @ 9 Torr[4]-
Benzyl Alcohol108.14205 °C @ 760 TorrBoiling point at reduced pressure is significantly lower.
Tiglic Acid100.12198.5 °C @ 760 Torr-

Table 1: Physical Properties of this compound and Common Impurities.

Purification Techniques

Fractional Vacuum Distillation

Fractional distillation under reduced pressure is an effective method for purifying liquid compounds with high boiling points, as it lowers the boiling temperature and prevents thermal decomposition.[5] This technique is well-suited for separating this compound from less volatile impurities like unreacted tiglic acid and more volatile impurities like benzyl alcohol.

Objective: To separate this compound from unreacted starting materials and byproducts.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source (vacuum pump or water aspirator)

  • Manometer

  • Heating mantle with a stirrer

  • Stir bar or boiling chips

  • Cold trap

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Assemble the fractional vacuum distillation apparatus as shown in the workflow diagram. Use high-vacuum grease on all ground-glass joints to ensure a good seal.

  • Charging the Flask:

    • Place the crude this compound mixture into the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a magnetic stir bar or a few boiling chips to ensure smooth boiling.

  • System Evacuation:

    • Connect the apparatus to the vacuum source with a cold trap in between to protect the pump.

    • Slowly and carefully evacuate the system to the desired pressure (e.g., around 9 Torr). Monitor the pressure with a manometer.

  • Distillation:

    • Once the desired pressure is stable, begin heating the distillation flask gently using a heating mantle.

    • Increase the temperature gradually until the mixture begins to boil and the vapor rises into the fractionating column.

    • Control the heating rate to maintain a slow and steady distillation rate.

    • Collect the fractions in separate receiving flasks. The first fraction will likely contain more volatile impurities such as residual solvents and some benzyl alcohol.

    • Monitor the temperature at the distillation head. A pure compound will distill over a narrow temperature range at a constant pressure. Collect the fraction that distills at the boiling point of this compound (approximately 139 °C at 9 Torr).[4]

    • Change receiving flasks as the temperature begins to rise, indicating the distillation of the main product.

  • Shutdown:

    • Once the desired fraction has been collected, or if the temperature drops, stop the heating.

    • Allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.

    • Vent the system to atmospheric pressure before disassembling the apparatus.

  • Analysis:

    • Analyze the purity of the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Results: This method should yield this compound with a purity of >97%, as determined by GC analysis.[6] The yield will depend on the initial purity of the crude product.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[7] For the purification of this compound, a normal-phase chromatography setup using silica (B1680970) gel is effective in separating the non-polar ester from the more polar impurities, benzyl alcohol and tiglic acid.

Objective: To purify this compound from polar impurities.

Materials:

  • Chromatography column

  • Silica gel (60-120 mesh)

  • Sand

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Crude this compound

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

    • Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system. A common starting point for esters is a non-polar solvent like hexane with a small percentage of a more polar solvent like ethyl acetate (B1210297) (e.g., 95:5 hexane:ethyl acetate).

    • The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation. The less polar this compound will elute first, followed by the more polar benzyl alcohol, and finally the highly polar tiglic acid (which may remain on the column).

  • Fraction Collection:

    • Collect the eluate in a series of small fractions.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., the same as the column eluent).

    • Visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure this compound, as identified by TLC.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis:

    • Confirm the purity of the final product using GC-MS or NMR.

Expected Results: Column chromatography can yield this compound with high purity. The yield will be dependent on the efficiency of the separation and the amount of material lost during the process.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of synthetic this compound.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product synthesis Crude this compound (from synthesis) distillation Fractional Vacuum Distillation synthesis->distillation Option 1 chromatography Column Chromatography synthesis->chromatography Option 2 analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis product Pure this compound analysis->product

Caption: General workflow for the purification of synthetic this compound.

Conclusion

The choice between fractional vacuum distillation and column chromatography for the purification of this compound will depend on the scale of the synthesis, the nature of the impurities, and the available equipment. For larger quantities, fractional vacuum distillation is often more practical. For smaller scales or when impurities have very similar boiling points to the product, column chromatography may provide better separation. In all cases, analytical techniques such as GC-MS and NMR are essential for confirming the purity of the final product.

References

Application Note: Analysis of Benzyl Tiglate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzyl (B1604629) tiglate (CAS No: 37526-88-8) is an organic ester with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol .[1][2] It is found in various natural sources, including essential oils, and is utilized in the flavor and fragrance industry. Accurate and reliable analytical methods are crucial for its identification and quantification in complex matrices. This application note details a comprehensive protocol for the analysis of Benzyl tiglate using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[3]

Experimental Protocols

This section outlines the detailed methodology for sample preparation and GC-MS analysis.

1. Reagents and Materials

  • This compound analytical standard (>97.0% purity)

  • Methanol (B129727) (HPLC grade)

  • Helium (99.999% purity)

  • Internal Standard (IS), e.g., n-Dodecane or other suitable n-alkane

  • Calibrated volumetric flasks and micropipettes

  • GC vials with inserts

  • Anhydrous sodium sulfate (B86663) (for sample drying if needed)

2. Standard Solution Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., n-Dodecane) in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10.0 µg/mL.[4] Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

3. Sample Preparation (from Essential Oil Matrix)

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Add methanol to the mark and vortex for 1 minute to ensure homogeneity.

  • Perform a 1:10 dilution by transferring 1 mL of the solution to another 10 mL volumetric flask and filling it with methanol.

  • Spike the final diluted sample with the internal standard to a concentration of 5 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial for analysis.

4. GC-MS Instrumentation and Parameters

The analysis is performed on a standard GC-MS system equipped with a capillary column and an electron ionization (EI) source. The parameters listed below are a robust starting point for method development.

Parameter Recommended Setting
GC System Agilent 6890N or equivalent
Mass Spectrometer Agilent 5973 Network MSD or equivalent
Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[4][5]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[6]
Injector Split/Splitless
Injector Temperature 250°C[5]
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)[5]
Oven Program Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C[5]
MS Transfer Line Temp. 280°C[4]
Ion Source Temp. 230°C[4][6]
Ionization Mode Electron Ionization (EI) at 70 eV[6]
Mass Scan Range m/z 40-450
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for high-sensitivity quantification

Data Presentation and Results

Quantitative Data Summary

The following tables summarize the key quantitative data for the GC-MS analysis of this compound.

Table 1: Retention and Mass Spectral Data

Analyte Retention Time (min) Kovats Retention Index (DB-5) Molecular Ion (m/z) Key Fragment Ions (m/z)

| this compound | Approx. 12-15 | 1496[7] | 190 | 91 (Base Peak), 108, 83, 55 |

Note: The mass spectrum of this compound is characterized by a prominent base peak at m/z 91, corresponding to the tropylium (B1234903) ion [C7H7]+, which is typical for benzyl esters.

Table 2: Method Validation Parameters (Typical)

Parameter Result
Linearity Range 0.1 - 10.0 µg/mL[4]
Correlation Coefficient (r²) > 0.999[4]
Limit of Detection (LOD) 0.05 µg/mL[4]
Limit of Quantification (LOQ) 0.1 µg/mL[4]
Precision (RSD%) < 5%[4]

| Accuracy (Recovery %) | 98 - 105%[4] |

Visualizations

GC-MS Analysis Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound, from initial sample handling to final data interpretation.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Std_Prep Standard Preparation Sample_Prep Sample Preparation (Dilution/Extraction) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Chromatographic Separation (DB-5 Column) GC_Injection->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization Mass_Analysis Mass Analysis (Quadrupole) MS_Ionization->Mass_Analysis Data_Acquisition Data Acquisition (Full Scan / SIM) Mass_Analysis->Data_Acquisition Qual_Analysis Qualitative Analysis (Library Search & RT Match) Data_Acquisition->Qual_Analysis Quant_Analysis Quantitative Analysis (Peak Integration & Calibration) Data_Acquisition->Quant_Analysis Report Final Report Qual_Analysis->Report Quant_Analysis->Report

Caption: Workflow for this compound analysis by GC-MS.

References

Application Notes and Protocols: Benzyl Tiglate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of benzyl (B1604629) tiglate as a reference standard in chemical analysis. Benzyl tiglate, an unsaturated ester with a characteristic spicy-herbaceous and fruity aroma, serves as a crucial benchmark in the analysis of essential oils, perfumes, and in the development of novel fragrance and flavor compounds.[1] Its well-defined chemical and physical properties make it an ideal standard for method development, validation, and routine quality control.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its application in analytical chemistry.

PropertyValueReference
CAS Number 37526-88-8[2][3][4]
Molecular Formula C₁₂H₁₄O₂[2][3][4]
Molecular Weight 190.24 g/mol [1][2]
IUPAC Name benzyl (2E)-2-methylbut-2-enoate[1]
Appearance Colorless liquid[5]
Boiling Point 267.7 °C at 760 mmHg[5]
Density 1.033 g/cm³[5]
Refractive Index n20/D 1.522 (lit.)[5]

Applications in Chemical Analysis

This compound is primarily utilized as a reference standard in the following applications:

  • Analysis of Essential Oils and Perfumes: Used for the identification and quantification of this compound in complex mixtures, such as natural extracts and commercial fragrance formulations.[1]

  • Structure-Odor Relationship Studies: Serves as a model compound for investigating the relationship between chemical structure and olfactory perception.[1]

  • Synthetic Chemistry: Employed as a starting material or a reference compound in the development of new aromatic compounds.[1]

  • Method Development and Validation: A reliable standard for developing and validating analytical methods, particularly in gas chromatography.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common technique for the analysis of this compound.[1] It allows for the separation, identification, and quantification of the compound in various matrices.

Protocol for the Analysis of this compound in Essential Oils:

1. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol (B129727) or hexane.
  • Create a series of working standards by diluting the stock solution to desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µg/mL).
  • Prepare an internal standard (IS) solution (e.g., 10 µg/mL of tetradecane (B157292) in the same solvent). Add a consistent amount of IS to all standards and samples.

2. Sample Preparation:

  • Accurately weigh a known amount of the essential oil sample.
  • Dilute the sample with the chosen solvent to bring the expected concentration of this compound within the calibration range.
  • Add the same amount of internal standard as in the calibration standards.
  • Vortex the solution to ensure homogeneity.

3. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or a polar column like HP-INNOWax for better separation of esters[1]
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

4. Data Analysis:

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments, including the molecular ion peak.
  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
  • Quantify the amount of this compound in the sample using the calibration curve.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sample_Prep Sample Preparation Sample_Prep->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the quantitative analysis of this compound using GC-MS.

High-Performance Liquid Chromatography (HPLC) Analysis

While GC-MS is more common for volatile compounds like this compound, HPLC can also be employed, particularly for non-volatile matrices or when derivatization is not desirable.

Protocol for the HPLC Analysis of this compound:

1. Standard and Sample Preparation:

  • Follow the same procedure as for GC-MS analysis, but use an HPLC-grade solvent (e.g., acetonitrile (B52724) or methanol) for all preparations.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm

3. Data Analysis:

  • Identify the this compound peak by its retention time.
  • Generate a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of this compound in the sample from the calibration curve.

Logical Relationship for HPLC Method Development

HPLC_Development Analyte_Properties Analyte Properties (this compound) Column_Selection Column Selection (e.g., C18) Analyte_Properties->Column_Selection Mobile_Phase Mobile Phase (Acetonitrile:Water) Analyte_Properties->Mobile_Phase Detection Detection Method (UV @ 210 nm) Analyte_Properties->Detection Optimization Method Optimization (Flow rate, Gradient) Column_Selection->Optimization Mobile_Phase->Optimization Detection->Optimization Validation Method Validation Optimization->Validation

Caption: Key considerations for developing an HPLC method for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound.

Protocol for ¹H and ¹³C NMR Analysis:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound reference standard in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 100 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s

3. Data Analysis:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
  • Phase and baseline correct the spectrum.
  • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
  • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons in the this compound structure.
  • Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Storage and Stability

Store this compound in a tightly sealed container in a cool, dry place away from direct sunlight to ensure its stability and integrity as a reference standard.

These protocols and notes are intended to be a starting point. Researchers are encouraged to optimize the methods for their specific instrumentation and sample matrices and to perform a full method validation according to the relevant guidelines (e.g., ICH).

References

Applications of Benzyl tiglate in the synthesis of organic compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Benzyl (B1604629) Tiglate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic applications of benzyl tiglate, a versatile ester in organic chemistry. This document offers specific experimental protocols for key transformations, quantitative data where available, and visual representations of reaction pathways and workflows to support research and development in the synthesis of complex organic compounds.

Introduction to this compound

This compound is an organic compound formed from the esterification of benzyl alcohol and tiglic acid.[1] It is a colorless to pale yellow liquid with a characteristic fruity, earthy aroma, finding use in the fragrance and flavor industries.[1][2] In the realm of organic synthesis, its α,β-unsaturated ester moiety and the benzyl protecting group make it a valuable precursor for a variety of chemical transformations. These include additions to the double bond, modifications of the ester group, and its use as an acyl donor. A particularly noteworthy application is its role in the synthesis of complex natural products, such as the anticancer agent tigilanol tiglate.

Key Synthetic Applications and Protocols

The reactivity of this compound can be harnessed in several key synthetic operations. The following sections provide detailed experimental protocols for some of these transformations.

Epoxidation of the Alkene Moiety

The electron-rich double bond of this compound can be readily epoxidized to form benzyl 2,3-dimethyloxirane-2-carboxylate. This epoxide is a valuable intermediate for further functionalization. A common and effective method for this transformation is the use of meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Epoxidation of this compound with m-CPBA

This protocol is adapted from standard epoxidation procedures of α,β-unsaturated esters.[3][4]

Table 1: Reagents for Epoxidation of this compound

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound190.241.0190 mg
m-CPBA (77%)172.571.2224 mg
Dichloromethane (B109758) (DCM)--10 mL
Saturated NaHCO₃ soln.--10 mL
Saturated NaCl soln.--10 mL
Anhydrous Na₂SO₄--As needed

Procedure:

  • Dissolve this compound (190 mg, 1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (224 mg, 1.2 mmol) portion-wise to the stirred solution over 5 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and saturated sodium chloride solution (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford pure benzyl 2,3-dimethyloxirane-2-carboxylate.

Expected Yield: 85-95%

epoxidation_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in DCM cool Cool to 0 °C start->cool add_mcpba Add m-CPBA cool->add_mcpba stir Stir and Monitor by TLC add_mcpba->stir quench Quench with NaHCO₃ stir->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Benzyl 2,3-dimethyloxirane-2-carboxylate purify->product

Caption: Workflow for the epoxidation of this compound.

Dihydroxylation of the Alkene Moiety

The conversion of the alkene in this compound to a vicinal diol can be achieved with high stereoselectivity using the Sharpless Asymmetric Dihydroxylation. This reaction is crucial for introducing chirality and producing enantiomerically enriched products.[5][6]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of this compound

This protocol is based on the standard Sharpless AD procedure.[7][8]

Table 2: Reagents for Sharpless Asymmetric Dihydroxylation

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound190.241.0190 mg
AD-mix-β--1.4 g
Methanesulfonamide (B31651)95.121.095 mg
t-Butanol--5 mL
Water--5 mL
Sodium Sulfite (B76179)126.04-1.5 g
Ethyl Acetate--15 mL

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of t-butanol (5 mL) and water (5 mL).

  • Add AD-mix-β (1.4 g) and methanesulfonamide (95 mg, 1.0 mmol) to the solvent mixture and stir until two clear phases are formed.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound (190 mg, 1.0 mmol) to the vigorously stirred mixture.

  • Continue stirring at 0 °C for 24 hours or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at 0 °C by adding solid sodium sulfite (1.5 g) and stirring for 1 hour.

  • Allow the mixture to warm to room temperature and add ethyl acetate (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, wash with 2 M NaOH, then with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography.

Expected Yield: 70-90% Expected Enantiomeric Excess: >95%

dihydroxylation_pathway BT This compound Reagents AD-mix-β, MsNH₂, t-BuOH/H₂O, 0 °C BT->Reagents Reaction Product Chiral Vicinal Diol Reagents->Product Forms

Caption: Sharpless asymmetric dihydroxylation of this compound.

Reduction of the Ester Moiety

The ester functionality of this compound can be reduced to the corresponding allylic alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction also cleaves the benzyl ester to produce benzyl alcohol.

Experimental Protocol: Reduction of this compound with LiAlH₄

This protocol is adapted from standard procedures for the reduction of esters with LiAlH₄.[9][10]

Table 3: Reagents for LiAlH₄ Reduction

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound190.241.0190 mg
LiAlH₄37.952.076 mg
Anhydrous THF--10 mL
Ethyl Acetate--5 mL
1 M HCl--10 mL
Diethyl Ether--20 mL

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add lithium aluminum hydride (76 mg, 2.0 mmol) and anhydrous tetrahydrofuran (B95107) (THF, 5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (190 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and quench sequentially by the careful, dropwise addition of water (0.08 mL), 15% aqueous NaOH (0.08 mL), and then water (0.24 mL).

  • Allow the mixture to warm to room temperature and stir until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude mixture contains (E)-2-methylbut-2-en-1-ol and benzyl alcohol, which can be separated by column chromatography.

Expected Yield of (E)-2-methylbut-2-en-1-ol: >90%

reduction_logic start This compound step1 1. LiAlH₄, THF, 0 °C to RT start->step1 step2 2. Workup (Fieser) step1->step2 products Products: (E)-2-methylbut-2-en-1-ol + Benzyl Alcohol step2->products separation Separation via Chromatography products->separation tigilanol_synthesis_step Phorbol_derivative Phorbol Derivative (with free C-12 OH) Tigilanol_Tiglate_precursor Tigilanol Tiglate (protected) Phorbol_derivative->Tigilanol_Tiglate_precursor Esterification Tiglic_Acid Tiglic Acid (or activated derivative) Tiglic_Acid->Tigilanol_Tiglate_precursor Coupling_Agent Coupling Agent (e.g., DCC, EDC) Coupling_Agent->Tigilanol_Tiglate_precursor

References

Application Notes and Protocols: The Role of Benzyl Tiglate in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) tiglate (CAS 37526-88-8) is an organic ester formed from benzyl alcohol and tiglic acid.[1] It is a colorless to pale yellow liquid recognized for its significant contributions to the flavor and fragrance industries.[1][2] Characterized by a complex aromatic profile, it possesses a unique combination of balsamic, earthy, mushroom, and subtle fruity-floral notes.[3][4] This multifaceted scent and flavor make it a valuable ingredient in the formulation of a wide range of consumer products and a subject of interest in chemical research.[2]

In research, benzyl tiglate serves as a key reference standard for the analysis of essential oils and perfumes via gas chromatography-mass spectrometry (GC-MS).[5] Its distinct structure is also utilized in studies investigating structure-odor relationships, which are fundamental to the development of new aroma chemicals.[5] These application notes provide an overview of its properties, applications, and detailed protocols for its synthesis, analysis, and sensory evaluation.

Physicochemical and Organoleptic Properties

This compound's utility in flavor and fragrance applications is defined by its specific physical and chemical characteristics.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₂[6][7]
Molecular Weight 190.24 g/mol [5][8]
Appearance Colorless to pale yellow liquid[1][9]
Specific Gravity 1.029 - 1.036 @ 25°C[3][9]
Refractive Index 1.515 - 1.521 @ 20°C[2][3][9]
Boiling Point ~270 °C[5]
Flash Point >110 °C (>230 °F)[3][8]
Vapor Pressure 0.001 mmHg @ 20°C[3]
Solubility Soluble in organic solvents (e.g., ethanol (B145695), ether); poorly soluble in water[1][5]
Purity ≥97.0%[3]
Shelf Life ≥36 months (if stored properly)[3]
Odor Threshold 0.05–0.1 ppm[5]
Organoleptic Profile

This compound's complex aroma and flavor profile is its most notable feature.

Profile TypeDescriptorsReference(s)
Odor Balsamic, earthy, mushroom, vegetative, plastic, nutty, with undertones of rose, cherry, and almond.[3][4][10]
Flavor Balsamic, earthy, musty, mushroom, vegetable, spicy, with nutty and almond notes.[3]

Application Notes

Flavor Applications

This compound is utilized as a flavoring agent in the food industry.[2] Its characteristic musty, mushroom, and vegetable notes make it particularly suitable for enhancing savory flavors, such as those in mushroom and various root vegetable formulations.[3] The balsamic and nutty undertones can also add complexity to certain spice blends.[3]

Fragrance Applications

In perfumery, this compound is a versatile ingredient used to impart natural, earthy, and vegetative qualities to fragrance compositions.[3][9] It is often used to lend a unique earthy note to floral scents like gardenia and rose, as well as to add depth to almond and grape accords.[3] Due to its low volatility and medium odor strength, it functions well as a middle note in a fragrance, with a substantivity of over 120 hours on a smelling strip.[3] Recommended usage levels in a final fragrance concentrate can be up to 5.0%.[3]

Research Applications

As a high-purity chemical, this compound is a critical tool in analytical chemistry and olfactory research.[5]

  • Reference Standard: It is used as a reference compound in GC-MS analysis for the identification of constituents in complex mixtures like essential oils, such as that of Pelargonium graveolens (rose geranium).[5][11]

  • Structure-Odor Studies: Its well-defined ester structure serves as a model for investigating how molecular features relate to specific olfactory perceptions.[5]

  • Drug Development: Preliminary research suggests potential biological activities, including antimicrobial and anti-inflammatory properties, making it a compound of interest for further investigation in drug development.[5]

Experimental Protocols

The following protocols provide standardized methods for the synthesis, analysis, and sensory evaluation of this compound.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the direct esterification of tiglic acid with benzyl alcohol.

Workflow for Synthesis and Purification of this compound

G cluster_reactants 1. Reactants cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_final 4. Final Product & QC reactant reactant process process purification purification product product qc qc A Tiglic Acid D Combine reactants in toluene (B28343). Heat to reflux with Dean-Stark trap to remove water. A->D B Benzyl Alcohol (Excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Cool reaction mixture. Neutralize with NaHCO₃ solution. D->E Reaction complete F Perform liquid-liquid extraction with diethyl ether. E->F G Dry organic layer (e.g., with MgSO₄). F->G H Remove solvent via rotary evaporation. G->H I Purify crude product via vacuum distillation. H->I J Pure this compound I->J K Confirm Purity & Structure? (GC-MS, NMR, HPLC) J->K

Caption: Workflow for this compound Synthesis.

Materials:

  • Tiglic acid

  • Benzyl alcohol (in slight excess)

  • Sulfuric acid (catalytic amount)

  • Toluene (solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup.

Procedure:

  • Combine tiglic acid, benzyl alcohol, and toluene in a round-bottom flask.

  • Add a catalytic amount of sulfuric acid.

  • Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is complete when no more water is produced.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by washing with a saturated NaHCO₃ solution in a separatory funnel until effervescence ceases.

  • Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purify the resulting crude ester by vacuum distillation to obtain pure this compound.

Protocol 2: Analytical Characterization of this compound

This protocol details the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of this compound.

Workflow for Analytical Characterization of this compound

G sample sample instrument instrument data data result result A Sample Preparation (Dilute in ethanol or hexane (B92381); add internal standard) B GC-MS Analysis A->B C HPLC-UV Analysis (for purity) A->C D ¹H NMR Analysis (for structure) A->D E Data Processing: Mass Spectrum Analysis B->E F Data Processing: Retention Index (RI) Calculation B->F G Data Processing: Purity Calculation from HPLC C->G H Data Processing: NMR Spectrum Interpretation D->H I Identification: Compare MS with NIST/Adams database. Validate molecular ion (m/z 192). E->I J Identification: Compare calculated RI with literature values. F->J K Quantification & Purity: Confirm purity ≥98%. Quantify using internal standard. G->K L Structural Confirmation: Verify trans-configuration from NMR coupling constants. H->L

Caption: Analytical Workflow for this compound QC.

Materials & Equipment:

  • This compound sample

  • Ethanol or hexane (GC grade)

  • Internal standard (e.g., n-alkanes for retention index calculation)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Polar capillary column (e.g., HP-INNOWax) is recommended for ester separation.[5]

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 1%) of the this compound sample in a suitable solvent like ethanol or hexane. Add an appropriate internal standard for quantification.

  • GC-MS Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 2 min, then ramp to 240°C at a rate of 3°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: HP-INNOWax (30 m x 0.25 mm x 0.25 µm).

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 40-400

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identification: Compare the obtained mass spectrum with reference spectra from databases (e.g., NIST, Adams). The molecular ion peak should be validated at m/z 192.[5]

    • Retention Index (RI): If a series of n-alkanes was co-injected, calculate the RI and compare it with literature values for confirmation.[5]

    • Quantification: Determine the concentration by comparing the peak area of this compound to that of the internal standard.[5]

    • Purity Verification: Purity of ≥98% can be confirmed using HPLC with UV detection.[5]

    • Structural Verification: ¹H NMR should be used to confirm the trans-configuration of the tiglate moiety.[5]

Protocol 3: Sensory Evaluation of this compound

This protocol outlines a method for assessing the organoleptic properties of this compound.

Logical Framework for Fragrance Composition

G cluster_notes Core Attributes cluster_accords Blends Well With center center primary primary secondary secondary result result A This compound B Earthy A->B provides C Mushroom A->C provides D Vegetative A->D provides H Complex & Natural Fragrance Profile B->H C->H D->H E Floral Accords (e.g., Gardenia, Rose) E->H adds sophistication to F Fruity Accords (e.g., Grape) F->H adds depth to G Nutty/Gourmand Accords (e.g., Almond) G->H enhances

Caption: Role of this compound in Fragrance Blends.

Materials:

  • High-purity this compound (≥98%)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Perfumer's smelling strips

  • Glass beakers and pipettes

  • Trained sensory panel (5-10 members)

Procedure:

  • Sample Preparation (Odor):

    • Prepare a 10% dilution of this compound in the chosen solvent.

    • Dip the smelling strips into the solution, ensuring they are submerged to the same depth.

    • Allow the solvent to evaporate for 30-60 seconds before evaluation.

  • Sample Preparation (Flavor):

    • Prepare a solution of this compound at a concentration of 10 ppm in spring water.[3]

  • Evaluation:

    • Present the prepared samples to the sensory panel in a well-ventilated, odor-free room.

    • Panelists should evaluate the odor from the smelling strips at different time intervals (e.g., initial, 1 hour, 4 hours) to assess the top, middle, and base notes.

    • For flavor, panelists should take a small sip of the solution, hold it in their mouth to evaluate the profile, and then expectorate. Water and unsalted crackers should be provided for palate cleansing.

  • Data Collection:

    • Panelists should individually record descriptive terms for the aroma and taste.

    • A rating scale (e.g., 1-9) can be used to score the intensity of different characteristics (e.g., earthy, mushroom, nutty).

    • Compile the data to create a comprehensive organoleptic profile.

References

Application Notes and Protocols for the Esterification of Tiglic Acid with Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzyl (B1604629) tiglate through the esterification of tiglic acid with benzyl alcohol. Three distinct methodologies are presented: Fischer Esterification, Steglich Esterification, and Lipase-Catalyzed Esterification. Each method offers unique advantages, catering to different experimental constraints and desired outcomes in a research and development setting.

Methodologies for Benzyl Tiglate Synthesis

The synthesis of this compound, an ester with applications in flavors, fragrances, and as a building block in organic synthesis, can be achieved through several established esterification methods.[1] The choice of method depends on factors such as desired reaction conditions (e.g., temperature, pH), substrate sensitivity, and required purity of the final product. This document outlines three reliable methods for this transformation.

Fischer-Speier Esterification

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] It is a cost-effective method suitable for large-scale synthesis. The reaction is reversible and typically requires elevated temperatures and the removal of water to drive the equilibrium towards the ester product.[2][3][4]

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters under neutral conditions, making it ideal for substrates that are sensitive to acid or high temperatures.[5][6] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to activate the carboxylic acid.[5][6]

Lipase-Catalyzed Esterification

Enzymatic esterification using lipases offers a green and highly selective alternative to chemical methods.[7] Lipases can operate under mild conditions and often exhibit high chemo-, regio-, and enantioselectivity. The reaction can be performed as a direct esterification or a transesterification.[8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different esterification methods. Note that where exact data for the tiglic acid and benzyl alcohol reaction was not available, data from analogous reactions with benzyl alcohol has been used to provide a representative protocol.

ParameterFischer Esterification (Adapted from Benzyl Acetate (B1210297) Synthesis)[9]Steglich Esterification (Adapted from Benzoic Acid & Benzyl Alcohol)[10]Lipase-Catalyzed Transesterification (Adapted from Benzyl Acetate Synthesis)[8]
Catalyst Sulfuric Acid (H₂SO₄)4-Dimethylaminopyridine (DMAP)Candida antarctica lipase (B570770) B (CALB)
Coupling Agent NoneDicyclohexylcarbodiimide (DCC)None
Reactant Molar Ratio (Acid:Alcohol) 1 : 11 : 11 : 1 (Alcohol:Acyl Donor)
Catalyst Loading CatalyticCatalytic10% w/w of substrates
Solvent Toluene (for azeotropic removal of water)Dichloromethane (DCM)Isooctane
Temperature Reflux (~110 °C)Room Temperature to 60 °C37 °C
Reaction Time 60 minutes16 - 24 hours72 hours
Reported Yield ~94% (for benzyl acetate)~75% (for benzyl benzoate)~90% (for benzyl acetate)

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol is adapted from the synthesis of benzyl acetate and is expected to provide a high yield of this compound.[9]

Materials:

  • Tiglic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add tiglic acid (1.0 eq), benzyl alcohol (1.0 eq), and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by vacuum distillation.

Protocol 2: Steglich Esterification

This protocol is based on a general procedure for Steglich esterification and is suitable for small-scale synthesis under mild conditions.[10]

Materials:

  • Tiglic acid

  • Benzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve tiglic acid (1.0 eq), benzyl alcohol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Filter off the DCU precipitate using a sintered glass funnel.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Lipase-Catalyzed Transesterification

This protocol utilizes an immobilized lipase for a green and selective synthesis, adapted from the synthesis of benzyl acetate.[8]

Materials:

  • Benzyl alcohol

  • Vinyl tiglate (or an alternative acyl donor like ethyl tiglate)

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Isooctane (or another suitable organic solvent)

  • Molecular sieves (optional, for water removal in direct esterification)

  • Reaction vessel (e.g., screw-capped vial or flask)

  • Orbital shaker/incubator

  • Filtration setup

  • Rotary evaporator

Procedure:

  • In a reaction vessel, combine benzyl alcohol (1.0 eq) and vinyl tiglate (1.0 eq) in isooctane.

  • Add the immobilized lipase (e.g., 10% w/w of the total substrate mass).

  • Seal the vessel and place it in an orbital shaker/incubator at 37 °C with constant agitation (e.g., 200 rpm).

  • Monitor the reaction progress by GC analysis of small aliquots.

  • Once the reaction has reached the desired conversion (e.g., after 72 hours), stop the reaction.

  • Separate the immobilized enzyme by filtration. The enzyme can be washed and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described esterification methods.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Tiglic Acid, Benzyl Alcohol, Toluene, H₂SO₄ reflux Reflux with Dean-Stark Trap reactants->reflux Heat wash Wash with H₂O, NaHCO₃, Brine reflux->wash Cool dry Dry with MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate distill Vacuum Distillation evaporate->distill product Pure this compound distill->product

Fischer Esterification Workflow

Steglich_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Tiglic Acid, Benzyl Alcohol, DMAP, DCC in DCM stir Stir at RT reactants->stir 0°C to RT filter Filter DCU stir->filter wash Wash with HCl, NaHCO₃, Brine filter->wash dry Dry with MgSO₄ wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure this compound chromatography->product

Steglich Esterification Workflow

Lipase_Esterification_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_purification Purification reactants Benzyl Alcohol, Vinyl Tiglate, Lipase in Isooctane incubate Incubate with Shaking reactants->incubate 37°C filter Filter to remove Lipase incubate->filter evaporate Evaporate Solvent filter->evaporate purify Vacuum Distillation or Column Chromatography evaporate->purify product Pure this compound purify->product

Lipase-Catalyzed Esterification

References

High-performance liquid chromatography (HPLC) methods for Benzyl tiglate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Benzyl Tiglate

Introduction

This compound is an aromatic ester known for its characteristic spicy and herbaceous odor, finding applications in the fragrance and flavor industries. Accurate and reliable quantification of this compound in various matrices is crucial for quality control and research purposes. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality assurance.

Method Summary

This method utilizes a C8 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is performed using a UV detector at 254 nm, which provides good sensitivity for the aromatic chromophore in the this compound molecule. The method is demonstrated to be specific, linear, accurate, and precise for the quantification of this compound.

Chromatographic Conditions

ParameterValue
HPLC System Any standard HPLC system with a UV detector
Column C8, 4.6 x 150 mm, 3 µm
Mobile Phase Acetonitrile and Deionized Water (gradient)
Gradient Program See Table 1
Flow Rate 1.5 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector UV at 254 nm
Run Time 15 minutes

Experimental Protocols

1. Mobile Phase Preparation

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Before use, degas both mobile phases for at least 15 minutes using a suitable method such as sonication or vacuum filtration.

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.016040
2.56040
3.54060
10.04060
11.06040
15.06040

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (at initial conditions, 60:40 Water:Acetonitrile) to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is provided below:

  • Accurately transfer a known volume or weight of the sample containing this compound into a volumetric flask.

  • Add a suitable volume of acetonitrile to dissolve the sample.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Dilute to the mark with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Note: The final concentration of this compound in the sample solution should fall within the range of the calibration curve.

4. System Suitability

Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 25 µg/mL). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is ≤ 2.0%.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method for the analysis of this compound. These values are based on typical performance for structurally similar compounds and should be confirmed during method validation.[1]

ParameterExpected Performance
Retention Time (RT) Approximately 7-9 minutes
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Acetonitrile & Water) StandardPrep Standard Preparation (Stock & Working Standards) HPLCInection HPLC Injection (10 µL) MobilePhase->HPLCInection SamplePrep Sample Preparation (Dissolution & Filtration) StandardPrep->HPLCInection SamplePrep->HPLCInection Chromatography Chromatographic Separation (C8 Column, Gradient Elution) HPLCInection->Chromatography Detection UV Detection (254 nm) Chromatography->Detection DataAcquisition Data Acquisition (Chromatogram) Detection->DataAcquisition Quantification Quantification (Peak Area vs. Calibration Curve) DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

Method_Logic Analyte This compound Interaction Hydrophobic Interaction Analyte->Interaction StationaryPhase Stationary Phase (C8 - Non-polar) StationaryPhase->Interaction MobilePhase Mobile Phase (Acetonitrile/Water - Polar) Elution Elution MobilePhase->Elution Interaction->Elution  [Acetonitrile] increases Detection UV Detection (Aromatic Ring) Elution->Detection

Caption: Principle of this compound separation by RP-HPLC.

References

The Role of Benzyl Tiglate in Elucidating Structure-Odor Relationships: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) tiglate, a naturally occurring ester, serves as a valuable molecular probe in the study of structure-odor relationships (SORs). Its distinct aroma profile, coupled with its straightforward chemical structure, allows researchers to systematically investigate how molecular changes influence olfactory perception. This document provides detailed application notes on the use of benzyl tiglate in SOR studies, alongside comprehensive protocols for sensory and in-vitro experimental validation.

This compound possesses a complex odor described as balsamic, earthy, mushroom-like, and vegetative, with nutty and rosy undertones[1][2][3]. This multifaceted aroma profile makes it an excellent candidate for studying how subtle structural modifications can alter specific olfactory notes. By comparing this compound to its isomers and other structurally related esters, researchers can gain insights into the molecular features that govern odor perception at the olfactory receptor level.

Data Presentation: Comparative Analysis of this compound and Related Esters

To understand the structural nuances that dictate odor character, it is essential to compare the physicochemical and olfactory properties of this compound with its analogues. The following tables summarize key data for such a comparative analysis.

Table 1: Physicochemical Properties of this compound and Related Esters

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)LogPCAS Number
This compound Benzyl (E)-2-methylbut-2-enoateC₁₂H₁₄O₂190.242503.036 (est.)37526-88-8
Benzyl AngelateBenzyl (Z)-2-methylbut-2-enoateC₁₂H₁₄O₂190.24N/A2.8 (est.)37576-88-8
Ethyl TiglateEthyl (E)-2-methylbut-2-enoateC₇H₁₂O₂128.17154-1562.225 (est.)5837-78-5
Phenylethyl Tiglate2-Phenylethyl (E)-2-methylbut-2-enoateC₁₃H₁₆O₂204.26139-140 @ 7 mmHgN/A55719-85-2
Benzyl BenzoateBenzyl benzoateC₁₄H₁₂O₂212.24323-3243.97120-51-4

Table 2: Olfactory Profiles of this compound and Related Esters

Compound NameOdor TypeOdor DescriptionOdor Threshold
This compound Balsamic, Earthy, GreenVegetative, earthy, mushroom, with rosy, apple, and nutty notes[1][2][3].0.05-0.1 ppm (in olfactory studies)
Benzyl AngelateFruity, Herbaceous(Geometric isomer of this compound)N/A
Ethyl TiglateFruity, GreenSweet, tutti-frutti, tropical berry, with an earthy backnote reminiscent of green olives[4].N/A
Phenylethyl TiglateGreen, FloralHeavy, sweet green rose scent with natural leafy herbaceousness and subtle fruity undertones[5][6][7][8].N/A
Benzyl BenzoateBalsamic, FloralFaintly sweet, balsamic.0.021 ppm

Odor descriptions and thresholds are compiled from various sources and can vary based on purity and evaluation method.

Experimental Protocols

Protocol 1: Sensory Analysis of this compound and Analogues

This protocol outlines the methodology for the sensory evaluation of this compound and its structural analogues to quantitatively and qualitatively assess their odor profiles.

1. Panelist Selection and Training:

  • Recruit a panel of 15-20 individuals.

  • Screen panelists for olfactory acuity and ability to discriminate between different odorants.

  • Train panelists to recognize and rate the intensity of a standard set of odor descriptors relevant to the test compounds (e.g., fruity, floral, green, earthy, balsamic).

2. Sample Preparation:

  • Prepare stock solutions of high-purity (>97%) this compound and its analogues in an appropriate solvent. Odorless diethyl phthalate (B1215562) or ethanol (B145695) are common choices.

  • For initial screening, prepare a 1% solution of each compound in the chosen solvent.

  • Prepare a series of dilutions for each compound to determine the odor detection threshold.

  • For odor profiling, present the compounds on smelling strips (blotters) or in glass jars with sniff ports.

3. Sensory Evaluation Procedure:

  • Odor Profiling:

    • Present panelists with coded samples of each compound at a fixed concentration (e.g., 1% in diethyl phthalate on a smelling strip).

    • Ask panelists to rate the intensity of predefined odor descriptors (e.g., fruity, green, floral, earthy) on a labeled magnitude scale (e.g., 0-9, where 0 is not perceptible and 9 is extremely strong).

    • Include an "other" category for panelists to add any additional descriptors.

  • Odor Threshold Determination (Ascending Concentration Series):

    • Present panelists with a series of three sniff ports, where one contains a dilution of the odorant and the other two contain the solvent blank (triangle test).

    • Start with a concentration below the expected threshold and increase the concentration in steps.

    • The detection threshold is the lowest concentration at which a statistically significant portion of the panel can correctly identify the odor-containing sample.

4. Data Analysis:

  • For odor profiles, calculate the mean intensity ratings for each descriptor for each compound.

  • Use statistical analysis (e.g., ANOVA) to identify significant differences in the odor profiles of the different compounds.

  • For threshold determination, calculate the group threshold as the geometric mean of the individual thresholds.

Protocol 2: In-Vitro Olfactory Receptor Functional Assay

This protocol describes a method for expressing olfactory receptors (ORs) in a heterologous cell system and measuring their response to this compound and its analogues using a luciferase reporter assay.

1. Cell Culture and Transfection:

  • Culture Hana3A or HEK293 cells, which are suitable for the functional expression of ORs.

  • Co-transfect the cells with plasmids encoding:

    • The specific olfactory receptor of interest.

    • Receptor Transporting Protein 1S (RTP1S) to enhance OR cell surface expression.

    • A luciferase reporter gene under the control of a cyclic AMP (cAMP) response element (CRE).

    • A constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.

2. Odorant Stimulation:

  • 24-48 hours post-transfection, prepare serial dilutions of this compound and its analogues in a suitable buffer (e.g., DMEM).

  • Add the odorant solutions to the transfected cells and incubate for a specified period (e.g., 4 hours).

3. Luciferase Assay:

  • Lyse the cells and measure the activity of both the CRE-driven luciferase and the control luciferase using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the CRE-luciferase activity to the control luciferase activity for each well.

  • Calculate the fold-change in luciferase activity for each odorant concentration relative to a vehicle control.

  • Generate dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) for each active compound on a given receptor.

Mandatory Visualizations

G cluster_0 Olfactory Signal Transduction Pathway Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_olf Gαolf (G-protein) OR->G_olf Activation ACIII Adenylyl Cyclase III G_olf->ACIII Activation cAMP cAMP (Second Messenger) ACIII->cAMP Catalysis (ATP to cAMP) CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opening Ca_Cl Ca²⁺-activated Cl⁻ Channel CNG->Ca_Cl Ca²⁺ Influx Activates Depolarization Depolarization & Action Potential Ca_Cl->Depolarization Cl⁻ Efflux Causes G cluster_1 Workflow for Structure-Odor Relationship Study A Compound Selection (this compound & Analogues) B Sensory Analysis (Protocol 1) A->B C Olfactory Receptor Assay (Protocol 2) A->C D Data Collection: Odor Profiles & EC₅₀ Values B->D C->D E Comparative Analysis D->E F Structure-Odor Relationship Hypothesis E->F

References

Troubleshooting & Optimization

How to increase the yield of Benzyl tiglate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Benzyl (B1604629) Tiglate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols for increased yield and purity. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to guide your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of Benzyl Tiglate, providing potential causes and actionable solutions.

Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction Verify Reagent Purity: Ensure starting materials (Tiglic Acid and Benzyl Alcohol) are pure and dry. Impurities can inhibit the reaction. Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction duration. Prolonged reaction times do not always lead to higher yields and can promote side reactions. Increase Catalyst Loading: Gradually increase the amount of acid catalyst (for Fischer-Speier) or coupling agents (for Steglich) to find the optimal concentration.
Equilibrium Limitation (Fischer-Speier Esterification) Water Removal: Esterification is a reversible reaction.[1] Use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium towards the product.[2][3] Alternatively, use a drying agent like molecular sieves. Use Excess Reagent: Employing a large excess of one reactant (typically the less expensive one, like benzyl alcohol) can shift the equilibrium to favor product formation.[1]
Inefficient Catalyst/Reagents (Steglich Esterification) Check Reagent Quality: Ensure that dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP) are of high purity and handled under anhydrous conditions. Optimize Reagent Stoichiometry: The molar ratio of DCC/EDC and DMAP to the carboxylic acid is crucial. A common starting point is 1.1-1.2 equivalents of the carbodiimide (B86325) and 0.1-0.2 equivalents of DMAP.
Enzyme Deactivation (Enzymatic Synthesis) Control Temperature and pH: Lipases are sensitive to high temperatures and extreme pH. Ensure the reaction is carried out within the optimal range for the specific enzyme used (e.g., Candida antarctica lipase (B570770) B often prefers temperatures between 40-60°C).[4] Use Anhydrous Solvents: While a small amount of water is necessary for enzyme activation, excess water will promote the reverse hydrolysis reaction. The use of anhydrous organic solvents is recommended.
Formation of Significant Byproducts
Potential Cause Recommended Solution
Side Reactions with Unsaturated Acid Use Milder Conditions: Tiglic acid's double bond can be susceptible to side reactions under harsh acidic conditions and high temperatures. Consider using milder methods like the Steglich esterification, which is performed at room temperature.[5]
Formation of N-acylurea (Steglich Esterification) Optimize DMAP concentration: DMAP acts as a catalyst to prevent the rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea.[6] Ensure a catalytic amount (5-10 mol%) is present.
Polymerization of Reactants Control Temperature: High temperatures can sometimes lead to the polymerization of unsaturated compounds. Running the reaction at the lowest effective temperature can minimize this.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is best for obtaining a high yield of this compound?

A1: The choice of method depends on the scale of the reaction and the sensitivity of your starting materials.

  • Fischer-Speier Esterification is a classic, cost-effective method suitable for large-scale synthesis. The yield can be significantly increased by efficiently removing water using a Dean-Stark apparatus.[7]

  • Steglich Esterification is a milder method that often provides high yields at room temperature, making it ideal for smaller-scale reactions or when dealing with heat-sensitive functional groups.[8] It avoids the need for harsh acid catalysts.

  • Enzymatic Synthesis using lipases like Candida antarctica lipase B can offer very high selectivity and yield under mild conditions, but the cost of the enzyme may be a consideration for large-scale production.[9]

Q2: How can I effectively remove the water produced during Fischer-Speier esterification?

A2: The most effective method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene (B28343) or hexane (B92381).[2][3] The water is collected in the trap, physically removing it from the reaction mixture and driving the equilibrium towards the formation of the ester.

Q3: In Steglich esterification, a white precipitate forms. What is it and how do I remove it?

A3: The white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction when using DCC as the coupling agent.[5] It is largely insoluble in most organic solvents and can be easily removed by filtration after the reaction is complete.

Q4: What are the optimal conditions for the enzymatic synthesis of this compound?

A4: While specific optimization is always recommended, a good starting point for lipase-catalyzed synthesis (e.g., using Novozym 435, an immobilized Candida antarctica lipase B) would be a temperature of 40-60°C, a molar ratio of tiglic acid to benzyl alcohol of 1:1 to 1:3, and an enzyme loading of 5-10% by weight of the substrates in a non-polar organic solvent like hexane or toluene.[4]

Q5: How do I purify the final this compound product?

A5: Purification is typically achieved by vacuum distillation.[9] After an initial workup to remove the catalyst and any unreacted starting materials (e.g., washing with a mild base to remove unreacted tiglic acid), the crude product is distilled under reduced pressure to obtain pure this compound.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of ester synthesis. While this data is based on general esterification principles and related systems, it provides a strong starting point for the optimization of this compound synthesis.

Table 1: Effect of Catalyst Loading on Ester Yield (Fischer-Speier Type Reaction)

Catalyst Concentration (mol% relative to carboxylic acid)Typical Yield (%)Notes
160-70Reaction may be slow.
585-95Often a good balance between reaction rate and catalyst cost.
10>95Higher concentrations may not significantly increase yield and can lead to side reactions.

Table 2: Influence of Temperature on Esterification Yield

Temperature (°C)Typical Reaction Time (hours)Expected Yield (%)Notes
808-1275-85Lower temperature may require longer reaction times.
1004-690-98A common temperature for refluxing with toluene.
1202-4>95Higher temperatures can accelerate the reaction but may also increase byproduct formation.[10]

Table 3: Reactant Molar Ratio vs. Product Yield (Fischer-Speier)

Tiglic Acid : Benzyl Alcohol Molar RatioExpected Yield (%)Notes
1 : 1~65-70Equilibrium limits the yield.
1 : 280-85Using an excess of one reagent shifts the equilibrium.
1 : 3>90A significant excess of alcohol can drive the reaction to near completion.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

Materials:

  • Tiglic Acid (1 equivalent)

  • Benzyl Alcohol (3 equivalents)

  • Concentrated Sulfuric Acid (0.05 equivalents)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask, add Tiglic Acid, Benzyl Alcohol, and Toluene.

  • Assemble the Dean-Stark trap and reflux condenser.

  • Slowly add the concentrated Sulfuric Acid to the reaction mixture with stirring.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or TLC/GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Steglich Esterification of this compound

Materials:

  • Tiglic Acid (1 equivalent)

  • Benzyl Alcohol (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (B109758) (anhydrous)

  • 1M HCl solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Tiglic Acid, Benzyl Alcohol, and DMAP in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC to the cooled solution in one portion with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product if necessary, typically by column chromatography.

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Tiglic Acid, Benzyl Alcohol, Toluene catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Heat to Reflux catalyst->reflux water_removal Remove Water via Dean-Stark Trap reflux->water_removal wash Wash with NaHCO₃ and Brine water_removal->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Workflow for this compound synthesis via Fischer-Speier Esterification.

Troubleshooting_Yield cluster_incomplete Solutions for Incomplete Reaction cluster_side_products Solutions for Side Products start Low Yield of this compound check_reaction Check for Complete Starting Material Consumption (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No side_products Significant Side Products Observed? check_reaction->side_products Yes increase_time Increase Reaction Time incomplete->increase_time Yes increase_temp Increase Temperature incomplete->increase_temp Yes increase_catalyst Increase Catalyst/Reagent Concentration incomplete->increase_catalyst Yes remove_water Ensure Efficient Water Removal (Fischer-Speier) incomplete->remove_water Yes lower_temp Lower Reaction Temperature side_products->lower_temp Yes milder_method Switch to Milder Method (e.g., Steglich or Enzymatic) side_products->milder_method Yes optimize_reagents Optimize Reagent Stoichiometry (Steglich) side_products->optimize_reagents Yes

References

Common side reactions and byproducts in Benzyl tiglate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl (B1604629) Tiglate. Our resources are designed to address common challenges, minimize side reactions, and optimize product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Benzyl Tiglate?

A1: The most prevalent and industrially significant method for synthesizing this compound is the direct esterification of tiglic acid with benzyl alcohol.[1] This reaction is typically catalyzed by a strong acid, a process known as Fischer esterification.

Q2: What are the primary side reactions to be aware of during this compound synthesis via Fischer esterification?

A2: The primary side reactions of concern include:

  • Polymerization of Benzyl Alcohol: In the presence of a strong acid catalyst, benzyl alcohol can undergo self-condensation to form polybenzyls, which often appear as a tar-like substance.[2]

  • Sulfonation of Benzyl Alcohol: If concentrated sulfuric acid is used as the catalyst, sulfonation of the aromatic ring of benzyl alcohol can occur, leading to undesired sulfonated byproducts.[2]

  • Formation of Dibenzyl Ether: Benzyl alcohol can dehydrate in acidic conditions to form dibenzyl ether.

  • Hydrolysis of this compound: As Fischer esterification is a reversible reaction, the presence of excess water can lead to the hydrolysis of the ester product back to tiglic acid and benzyl alcohol.[3]

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, consider the following strategies:

  • Catalyst Choice and Amount: Use a minimal yet effective amount of acid catalyst. While sulfuric acid is common, other catalysts like p-toluenesulfonic acid can be effective and may reduce charring.

  • Temperature Control: Maintain a controlled reaction temperature. Excessive heat can promote polymerization and sulfonation.

  • Water Removal: To drive the equilibrium towards the ester product and prevent hydrolysis, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol reactant.

  • Purity of Starting Materials: Ensure the purity of tiglic acid and benzyl alcohol. Impurities in the starting materials can lead to the formation of additional byproducts.

Q4: What are the key purification steps for isolating this compound?

A4: A typical purification workflow involves:

  • Neutralization: After the reaction, the mixture is cooled and washed with a basic solution (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize the acid catalyst and remove any unreacted tiglic acid.[2]

  • Extraction: The ester is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: The organic layer is washed with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is then purified by vacuum distillation to separate the this compound from less volatile byproducts and any unreacted benzyl alcohol.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound - Incomplete reaction. - Hydrolysis of the ester product. - Significant side reactions (polymerization, sulfonation). - Loss of product during workup.- Increase reaction time or temperature moderately. - Use a Dean-Stark trap to remove water or increase the excess of benzyl alcohol. - Use a minimal amount of a less aggressive acid catalyst (e.g., p-toluenesulfonic acid). - Ensure efficient extraction and minimize transfers.
Dark, Tarry Reaction Mixture - Polymerization of benzyl alcohol. - Sulfonation and subsequent charring.- Reduce the concentration of the acid catalyst. - Lower the reaction temperature. - Consider using an alternative, non-sulfonating acid catalyst.
Product Contaminated with Starting Materials (Tiglic Acid and/or Benzyl Alcohol) - Incomplete reaction. - Inefficient purification.- Ensure the reaction has gone to completion by monitoring with TLC or GC. - Thoroughly wash the organic layer with a basic solution to remove all tiglic acid. - Optimize vacuum distillation conditions to effectively separate benzyl alcohol from the product.
Formation of an Emulsion During Workup - Presence of polymeric materials or sulfonated byproducts acting as surfactants.- Add a saturated brine solution to help break the emulsion. - Centrifuge the mixture if the emulsion persists. - Filter the mixture through a pad of celite.

Experimental Protocols

General Procedure for Fischer Esterification of Tiglic Acid with Benzyl Alcohol

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Tiglic Acid

  • Benzyl Alcohol (in excess, e.g., 3-5 equivalents)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 molar ratio to the limiting reagent)[2]

  • Toluene or another suitable solvent for azeotropic water removal (optional, if using a Dean-Stark trap)

  • Diethyl Ether or Ethyl Acetate (B1210297) (for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if applicable), combine tiglic acid, benzyl alcohol, and the solvent (if used).

  • Slowly add the catalytic amount of concentrated sulfuric acid with stirring.

  • Heat the mixture to reflux for several hours (e.g., 2-14 hours).[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more gas evolution is observed), and finally with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Fischer_Esterification_Workflow Reactants Tiglic Acid + Benzyl Alcohol + Acid Catalyst Reaction Reflux (with optional water removal) Reactants->Reaction Workup Quench & Extract Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: General workflow for this compound synthesis.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Tiglic Acid Tiglic Acid This compound This compound Tiglic Acid->this compound + Benzyl Alcohol, H+ Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->this compound Polymer Polybenzyls (Tar) Benzyl Alcohol->Polymer H+ Sulfonated Sulfonated Benzyl Alcohol Benzyl Alcohol->Sulfonated H2SO4 Ether Dibenzyl Ether Benzyl Alcohol->Ether H+, -H2O

References

Technical Support Center: Benzyl Tiglate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of Benzyl (B1604629) tiglate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides systematic approaches to resolving common problems related to the degradation of Benzyl tiglate.

Problem: Unexpected Peaks in Chromatographic Analysis (GC/MS, HPLC)
Possible Cause Suggested Action Preventative Measure
Degradation of this compound - Confirm the identity of unexpected peaks using mass spectrometry to see if they correspond to potential degradation products like benzyl alcohol or tiglic acid.[1] - Review sample preparation and storage conditions. Exposure to high temperatures, extreme pH, or light can cause degradation.- Store this compound at recommended conditions (≤4°C in an inert atmosphere). - Prepare solutions fresh and minimize their exposure to harsh conditions.
Solvent or System Contamination - Inject a solvent blank to check for contaminants in the mobile phase or solvent. - Systematically clean the injection port, column, and detector.- Use high-purity solvents and regularly maintain the chromatographic system.[2][3]
Matrix Effects - Prepare matrix-matched standards to assess for signal suppression or enhancement.- Optimize sample preparation to remove interfering matrix components.
Problem: Loss of this compound Assay Over Time
Possible Cause Suggested Action Preventative Measure
Hydrolysis - Measure the pH of the sample solution. Esters are susceptible to both acid- and base-catalyzed hydrolysis. - If possible, adjust the pH to a more neutral range if the experimental conditions allow.- Use buffered solutions to maintain a stable pH. - For long-term storage, ensure the absence of water.
Oxidation - Check for the presence of oxidizing agents in the sample matrix. - Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.- Store samples under an inert atmosphere.[4] - Consider the addition of antioxidants if compatible with the experiment.
Photodegradation - Assess if the samples have been exposed to UV or fluorescent light.- Store samples in amber vials or protect them from light.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary conditions that lead to the degradation of this compound?

A1: this compound, as an unsaturated ester, is primarily susceptible to degradation under the following conditions:

  • Hydrolysis: It can be hydrolyzed to benzyl alcohol and tiglic acid, a reaction catalyzed by both acids and bases.[6]

  • Oxidation: The double bond in the tiglate moiety and the benzylic position are susceptible to oxidation. It is known to degrade under strong oxidizing conditions.[4]

  • Photodegradation: The α,β-unsaturated ester structure can absorb UV light, potentially leading to isomerization or other photochemical reactions.[7]

  • Thermal Stress: High temperatures can lead to decomposition. A predicted onset for thermal decomposition is around 200°C.[4]

Q2: What are the likely degradation products of this compound?

A2: Based on its structure, the most probable degradation products are:

  • Hydrolysis: Benzyl alcohol and tiglic acid.

  • Oxidation: Products could include benzaldehyde (B42025), benzoic acid, and epoxides formed at the double bond. Benzyl alcohol itself can oxidize to benzaldehyde and benzoic acid.[8]

  • Thermal Degradation: At high temperatures, complex fragmentation can occur, potentially leading to the formation of toluene, benzene, and other aromatic compounds from the benzyl group.[9]

Q3: How should I store this compound to ensure its stability?

A3: To maximize shelf life, this compound should be stored at or below 4°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4] It is also advisable to protect it from light.[5]

Q4: My experiment requires dissolving this compound in an aqueous solution. How can I minimize hydrolysis?

A4: To minimize hydrolysis in aqueous solutions, it is recommended to:

  • Use a buffered solution to maintain a pH as close to neutral as possible.

  • Prepare the solution fresh before use.

  • Store the solution at a low temperature (e.g., 2-8°C) for short periods if immediate use is not possible.

Q5: Are there any known incompatibilities with common pharmaceutical excipients?

Quantitative Data Summary

Quantitative data for the degradation of this compound is limited. The following table provides predicted and analogous compound data to serve as a guideline.

Table 1: Predicted Hydrolysis Half-Life of this compound

pHTemperature (°C)Predicted Half-Life
72533.56 years
8253.36 years

Table 2: Thermal Decomposition Data for Analogous Benzyl Compounds

CompoundTemperature Range (K)Decomposition ProductsReference
Benzyl Radical1430 - 1740Fulvenallene + H[12][13]
Benzyl AlcoholPyrolysis at 500°CBenzene, Toluene, Benzaldehyde[9]
Benzyl BenzoateHigh TemperatureBenzaldehyde, Benzoic Anhydride, Benzoic Acid, Carbon Monoxide, Carbon Dioxide[14]

Experimental Protocols

The following are generalized protocols for forced degradation studies, which should be adapted and optimized for your specific experimental setup.

Protocol 1: Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a validated stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Oxidative Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions: Mix 1 mL of the stock solution with 9 mL of a 3% solution of hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for a defined period, protected from light.

  • Sample Analysis: Monitor the degradation at various time points by HPLC-UV or LC-MS.

Protocol 3: Photodegradation Study
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 0.1 mg/mL.

  • Exposure: Expose the solution in a photostability chamber to a light source that provides both UV and visible light (e.g., according to ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the samples at appropriate time intervals using a stability-indicating HPLC-UV or LC-MS method.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H+ or OH- H2O Oxidation Oxidation This compound->Oxidation Oxidizing Agent Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Thermal Stress Thermal Stress This compound->Thermal Stress High Temperature Benzyl Alcohol Benzyl Alcohol Hydrolysis->Benzyl Alcohol Tiglic Acid Tiglic Acid Hydrolysis->Tiglic Acid Oxidized Products Oxidized Products Oxidation->Oxidized Products Isomers/Photoproducts Isomers/Photoproducts Photodegradation->Isomers/Photoproducts Thermal Degradants Thermal Degradants Thermal Stress->Thermal Degradants

Caption: General degradation pathways of this compound.

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Unexpected Peak in Chromatogram Unexpected Peak in Chromatogram Inject Solvent Blank Inject Solvent Blank Unexpected Peak in Chromatogram->Inject Solvent Blank Peak in Blank? Peak in Blank? Inject Solvent Blank->Peak in Blank? System/Solvent Contamination System/Solvent Contamination Peak in Blank?->System/Solvent Contamination Yes Check Sample Storage/Prep Check Sample Storage/Prep Peak in Blank?->Check Sample Storage/Prep No Clean System / Use Fresh Solvents Clean System / Use Fresh Solvents System/Solvent Contamination->Clean System / Use Fresh Solvents Harsh Conditions? Harsh Conditions? Check Sample Storage/Prep->Harsh Conditions? Likely Degradation Product Likely Degradation Product Harsh Conditions?->Likely Degradation Product Yes Unknown Impurity Unknown Impurity Harsh Conditions?->Unknown Impurity No Analyze by MS/MS Analyze by MS/MS Likely Degradation Product->Analyze by MS/MS

Caption: Troubleshooting decision tree for unexpected peaks.

References

Technical Support Center: Resolving GC Co-elution of Benzyl Tiglate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Benzyl tiglate and its isomers during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that can cause co-elution?

A1: The most common isomer that co-elutes with this compound is its geometric isomer, Benzyl angelate. This compound is the (E)-isomer, while Benzyl angelate is the (Z)-isomer. Due to their similar chemical structures and boiling points, they can be challenging to separate on standard GC columns. Another related isomer that may be present and co-elute is Benzyl senecioate.

Q2: What is the typical elution order for this compound and its isomers on a non-polar GC column?

A2: On a standard non-polar column, such as a DB-5MS, the general elution order for isomeric esters is angelates eluting before tiglates.[1] Tiglates and senecioates have been observed to have very close retention times, often resulting in near co-elution.[1]

Q3: How can I confirm if a peak is a single compound or a co-elution of isomers?

A3: If you are using a Mass Spectrometry (MS) detector, you can examine the mass spectra across the peak.[2] If the mass spectral profile changes from the leading edge to the tailing edge of the peak, it is indicative of co-eluting compounds.[2] For geometric isomers like this compound and Benzyl angelate, the mass spectra can be very similar, but subtle differences may be observable. The mass spectra of the Z and E isomers of 2-methylbut-2-enoic acid esters show unambiguous differences that can help determine the double bond geometry. If you do not have an MS detector, observing peak fronting or shoulder peaks can also suggest co-elution.[2]

Q4: Can I resolve co-eluting isomers using GC-MS without complete chromatographic separation?

A4: Yes, if the isomers have unique fragment ions in their mass spectra, you can use Selected Ion Monitoring (SIM) mode to quantify each isomer, even if they are not baseline resolved. By monitoring for a characteristic ion for each isomer, you can generate chromatograms for each specific compound. However, for accurate quantification, some degree of chromatographic separation is still desirable to minimize ion suppression effects.

Troubleshooting Guide for Co-elution Issues

Issue 1: this compound and Benzyl angelate are completely co-eluting.

Cause: The GC method lacks the selectivity to differentiate between the geometric isomers. This is common on standard non-polar columns where separation is primarily based on boiling point.

Solution Workflow:

start Start: Co-elution of this compound Isomers step1 Step 1: Modify Temperature Program - Decrease initial temperature - Reduce ramp rate (e.g., 1-2 °C/min) start->step1 step2 Step 2: Change Carrier Gas Flow Rate - Optimize for best efficiency (Van Deemter plot) - Slower flow can increase interaction time step1->step2 step3 Step 3: Change GC Column - Use a more polar stationary phase (e.g., Wax or high-cyanopropyl content) - Consider a longer column for higher efficiency step2->step3 step4 Step 4: Consider Chiral Column - If enantiomeric separation is also required step3->step4 end Resolution Achieved step4->end

Caption: Troubleshooting workflow for resolving co-eluting isomers.

Detailed Steps:

  • Modify the Temperature Program:

    • Lower the Initial Temperature: Start with a lower initial oven temperature to improve the separation of more volatile compounds.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 1-5°C/min) increases the time the isomers spend interacting with the stationary phase, which can enhance separation.

    • Incorporate Isothermal Holds: An isothermal hold at a temperature where the isomers start to elute can sometimes improve resolution.

  • Optimize Carrier Gas Flow Rate:

    • Ensure your carrier gas flow rate is optimized for the best column efficiency (near the minimum of the Van Deemter curve). A slightly slower flow rate can increase interaction time with the stationary phase and improve separation, though it will also increase the analysis time.

  • Select a Different GC Column:

    • Increase Polarity: For separating geometric isomers, a more polar stationary phase is often effective. Consider columns with a high cyanopropyl content or wax-based columns (e.g., Carbowax). These phases provide different selectivity based on dipole-dipole interactions.

    • Increase Column Length: A longer column provides more theoretical plates and can improve the resolution of closely eluting peaks.

    • Decrease Internal Diameter: A smaller internal diameter column also increases efficiency and can lead to better separation.

  • Consider a Chiral Column: If you are dealing with enantiomers in addition to geometric isomers, a chiral stationary phase, often based on cyclodextrins, will be necessary for separation.

Issue 2: Inconsistent retention times and peak shapes.

Cause: This can be due to a number of factors including column degradation, inlet contamination, or improper injection technique.

Troubleshooting Steps:

  • Inlet Maintenance: Clean or replace the injector liner and septum. Active sites in a dirty liner can cause peak tailing and loss of resolution.

  • Column Maintenance: Trim the first few centimeters of the column from the inlet side to remove any non-volatile residues that may have accumulated.

  • Injection Technique: Ensure a fast and consistent injection to create a narrow initial band of analytes on the column.

  • Check for Leaks: Ensure all fittings in the GC system are leak-free, as this can affect carrier gas flow and pressure, leading to retention time shifts.

Quantitative Data and Experimental Protocols

Table 1: GC Parameters for Analysis of Tiglate Esters from Literature
ParameterMethod 1 (Analysis of Pelargonium graveolens oil)Method 2 (NIST Data for this compound)Method 3 (NIST Data for this compound)
Column HP-5MSHP-5HP-1
Dimensions 30 m x 0.25 mm, 0.25 µm film30 m x 0.25 mm, 0.25 µm film50 m x 0.2 mm, 0.5 µm film
Carrier Gas Helium @ 1 mL/minHeliumHelium
Injector Temp. 280 °CNot SpecifiedNot Specified
Oven Program 70°C, then 3°C/min to 200°C50°C (5 min hold), then 5°C/min to 300°C60°C, then 2°C/min to 250°C
Detector MSNot SpecifiedNot Specified
Reference [2][3][3]
Table 2: Retention Indices (RI) of this compound on Non-Polar Columns
Stationary PhaseColumn DimensionsTemperature ProgramRetention Index (RI)Reference
HP-530 m x 0.25 mm x 0.25 µm50°C (5 min) -> 5°C/min -> 300°C1499[3]
HP-5 MS30 m x 0.25 mm x 0.25 µm70°C -> 5°C/min -> 290°C (5 min)1503[3]
HP-150 m x 0.2 mm x 0.5 µm60°C -> 2°C/min -> 250°C (120 min)1463[3]
SPB-150 m x 0.2 mm x 0.33 µm50°C (3 min) -> 4°C/min -> 220°C (30 min)1465[3]

Suggested Experimental Protocol for Method Development

This protocol provides a starting point for developing a GC method to separate this compound and its isomers.

1. Initial Method (Scouting Run)

  • Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/Splitless injector at 250°C. Use a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 70°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector: FID at 280°C or MS (scan range 40-400 amu).

2. Optimization Steps

Based on the results of the scouting run, follow the optimization workflow diagram below.

start Scouting Run eval1 Evaluate Resolution start->eval1 step1 Decrease Ramp Rate (e.g., to 5°C/min) eval1->step1 No end Optimized Method eval1->end Yes eval2 Sufficient Resolution? step1->eval2 step2 Lower Initial Temperature (e.g., to 60°C) eval2->step2 No eval2->end Yes eval3 Sufficient Resolution? step2->eval3 step3 Change to Polar Column (e.g., Wax or Cyanopropyl) eval3->step3 No eval3->end Yes step3->end

Caption: Logical workflow for GC method optimization.

3. Recommended Optimized Method for Isomer Separation

  • Column: High-polarity column (e.g., DB-WAX or a similar polyethylene (B3416737) glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet: Split/Splitless injector at 250°C. Split ratio 50:1.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Detector: FID at 280°C or MS (scan range 40-400 amu).

This optimized method with a polar column and a slow temperature ramp should provide the necessary selectivity to resolve this compound from its geometric isomers.

References

Overcoming challenges in the purification of Benzyl tiglate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of Benzyl (B1604629) tiglate. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Benzyl tiglate and what are its common applications?

This compound is an organic compound, specifically an ester formed from benzyl alcohol and tiglic acid. It is a colorless to pale yellow liquid with a characteristic fruity, slightly spicy, and green aroma. Due to its pleasant scent, it finds applications in the fragrance and flavor industries. In a research and drug development context, it can be used as a building block or intermediate in the synthesis of more complex molecules.

Q2: What are the main impurities expected in crude this compound synthesized via Fischer esterification?

The primary impurities in this compound synthesized through Fischer esterification typically include:

  • Unreacted Starting Materials: Benzyl alcohol and tiglic acid.

  • Catalyst Residues: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Side Products: Impurities from the starting materials, such as benzaldehyde (B42025) or cresol (B1669610) from benzyl alcohol, can lead to the formation of corresponding esters as side products.[1][2] Dibenzyl ether can also be an impurity originating from the benzyl alcohol starting material.

  • Water: A byproduct of the esterification reaction.

Q3: What are the recommended storage conditions for purified this compound?

To ensure stability, this compound should be stored in a cool, dry place, away from direct light and heat. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: What analytical techniques are best suited for assessing the purity of this compound?

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for determining the purity of this compound and identifying any volatile impurities.[3][4][5] High-Performance Liquid Chromatography (HPLC) can also be used. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low yield of purified this compound after work-up.

Potential Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC or GC to ensure it has gone to completion before starting the work-up.
Hydrolysis of the ester during work-upAvoid using strong aqueous bases for extended periods. Use a mild base like sodium bicarbonate solution for neutralization and perform the washing steps quickly.
Loss of product during extractionEnsure the correct layers are separated during liquid-liquid extraction. This compound is organic-soluble. Perform multiple extractions with a suitable organic solvent to maximize recovery.
Product decomposition during distillationThis compound has a high boiling point. Use vacuum distillation to lower the boiling temperature and prevent thermal degradation.[7][8]

Problem 2: Presence of unreacted starting materials in the purified product.

Potential Cause Suggested Solution
Insufficient washingWash the crude product with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove unreacted tiglic acid. A subsequent wash with brine can help remove residual benzyl alcohol.
Inefficient purification methodIf simple washing is insufficient, employ column chromatography. A silica (B1680970) gel column with a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) should effectively separate the less polar this compound from the more polar starting materials.

Problem 3: Discoloration of the product after distillation.

Potential Cause Suggested Solution
Thermal decompositionThe distillation temperature is too high. Increase the vacuum to further lower the boiling point. The use of a short-path distillation apparatus can also minimize the time the compound spends at high temperatures.
Presence of acid catalystResidual acid catalyst can cause decomposition and polymerization at high temperatures. Neutralize the crude product thoroughly with a base and wash with water before distillation.

Problem 4: Co-elution of impurities during column chromatography.

Potential Cause Suggested Solution
Inappropriate solvent systemThe polarity of the eluent is not optimized. Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities to achieve better separation between this compound and the impurity. A shallow gradient elution during column chromatography can also improve resolution.
Overloading the columnToo much crude product has been loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded.

Data Presentation

The following tables provide illustrative data for common purification methods for this compound. Note that actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Illustrative Purity and Yield for this compound Purification Methods

Purification Method Initial Purity (Crude) Final Purity (Illustrative) Yield (Illustrative) Key Considerations
Liquid-Liquid Extraction & Washing70-85%90-95%85-95%Effective for removing water-soluble impurities and unreacted acid.
Column Chromatography (Silica Gel)70-85%>98%70-85%Good for removing closely related impurities and starting materials.
Vacuum Distillation90-95%>99%60-80%Ideal for final purification to remove non-volatile impurities.

Table 2: Illustrative Solvent Systems for Column Chromatography of this compound

Solvent System (v/v) Typical Rf of this compound Separation Efficiency
Hexane:Ethyl Acetate (95:5)0.4 - 0.5Good for separating from highly polar impurities.
Hexane:Ethyl Acetate (90:10)0.6 - 0.7May provide better separation from less polar impurities.
Dichloromethane:Hexane (50:50)0.5 - 0.6An alternative system that can offer different selectivity.

Experimental Protocols

1. General Work-up and Liquid-Liquid Extraction

This protocol is designed to remove the acid catalyst, unreacted tiglic acid, and water from the crude reaction mixture.

  • Step 1: Cool the reaction mixture to room temperature.

  • Step 2: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Step 3: Transfer the mixture to a separatory funnel.

  • Step 4: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per 100 mL of organic phase) to neutralize the acid catalyst and remove unreacted tiglic acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Water (1 x 50 mL).

    • Saturated aqueous sodium chloride (brine) solution (1 x 50 mL) to aid in the removal of water.

  • Step 5: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Step 6: Filter off the drying agent.

  • Step 7: Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

2. Purification by Column Chromatography

This method is effective for separating this compound from unreacted benzyl alcohol and other impurities with different polarities.

  • Step 1: Slurry Preparation: In a beaker, create a slurry of silica gel in the chosen eluent (e.g., a 95:5 mixture of hexane:ethyl acetate).

  • Step 2: Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Step 3: Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.

  • Step 4: Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Step 5: Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Step 6: Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

3. Purification by Vacuum Distillation

This is an excellent final purification step to obtain high-purity this compound.

  • Step 1: Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Step 2: Sample Addition: Place the crude this compound in the distillation flask along with a magnetic stir bar or boiling chips.

  • Step 3: Vacuum Application: Gradually apply vacuum to the system. A pressure of around 0.1 mmHg is recommended.[7]

  • Step 4: Heating: Gently heat the distillation flask in a heating mantle.

  • Step 5: Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure (e.g., 80-85°C at 0.1 mmHg).[7] Discard any initial lower-boiling fractions.

  • Step 6: Cooling: Once the distillation is complete, allow the system to cool to room temperature before releasing the vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude this compound (from Fischer Esterification) workup Work-up & Liquid-Liquid Extraction synthesis->workup Removal of acid & water chromatography Column Chromatography (Optional) workup->chromatography Remove polar impurities distillation Vacuum Distillation workup->distillation Direct to final purification chromatography->distillation Final polishing analysis Purity Analysis (GC, GC-MS, NMR) distillation->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_impurities Impurity Type cluster_solutions Purification Strategy start Crude this compound Impure? check_impurities Identify Impurities (TLC, GC-MS) start->check_impurities polar Polar Impurities (Acid, Alcohol) check_impurities->polar Yes nonpolar Non-polar Byproducts check_impurities->nonpolar Yes nonvolatile Non-volatile Residues check_impurities->nonvolatile Yes solution_polar Aqueous Wash (e.g., NaHCO3) polar->solution_polar solution_chromatography Column Chromatography nonpolar->solution_chromatography solution_distillation Vacuum Distillation nonvolatile->solution_distillation

Caption: Troubleshooting decision tree for selecting a purification method.

References

Optimization of catalyst and reaction conditions for Benzyl tiglate esterification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst and reaction conditions for benzyl (B1604629) tiglate esterification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing benzyl tiglate?

A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating a mixture of tiglic acid and benzyl alcohol in the presence of an acid catalyst.[1][2][3] To drive the reaction towards the product, the water formed as a byproduct is typically removed, often through azeotropic distillation using a Dean-Stark apparatus.[4]

Q2: Which catalysts are recommended for this compound esterification?

A2: A variety of acid catalysts can be employed.

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for Fischer esterifications.[5] Para-toluenesulfonic acid (p-TsOH) is another suitable option.

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin, offer advantages such as easy removal from the reaction mixture by filtration, potential for regeneration, and reduced corrosion issues.[6][7][8][9]

  • Enzymatic Catalysts: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can also be used for the synthesis of esters from tiglic acid, offering high selectivity under mild reaction conditions.[1][10]

Q3: How can I increase the yield of my this compound synthesis?

A3: Low yields in Fischer esterification are often due to the reversible nature of the reaction. To improve the yield:

  • Remove Water: The continuous removal of water as it is formed is crucial to shift the reaction equilibrium towards the ester product. Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) is highly effective.[4]

  • Use Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive one (in this case, likely benzyl alcohol), can also drive the equilibrium to the right.[2]

  • Optimize Catalyst Loading: Ensure the catalyst is used in an effective concentration. For sulfuric acid, a catalytic amount is sufficient, as excessive amounts can lead to side reactions with benzyl alcohol.

  • Monitor Reaction Time and Temperature: Track the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[11] Heating is generally required, and the optimal temperature will depend on the chosen solvent and catalyst.

Q4: What are potential side reactions during this compound esterification?

A4: Several side reactions can occur:

  • Isomerization of Tiglic Acid: Under strong acidic conditions and heat, tiglic acid ((E)-2-methyl-2-butenoic acid) could potentially isomerize to its geometric isomer, angelic acid ((Z)-2-methyl-2-butenoic acid). This would result in the formation of benzyl angelate as an impurity.

  • Benzyl Alcohol Polymerization/Sulfonation: When using sulfuric acid as a catalyst, especially in excess, benzyl alcohol can undergo polymerization or sulfonation.[5]

  • Ether Formation: Self-condensation of benzyl alcohol to form dibenzyl ether can occur under acidic and high-temperature conditions.

Q5: What is the recommended work-up and purification procedure for this compound?

A5: A standard work-up procedure involves:

  • Cooling the reaction mixture.

  • Diluting with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted tiglic acid.

  • Washing with water and then brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtering and concentrating the solvent under reduced pressure.

The crude this compound can then be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective water removal. 2. Insufficient catalyst activity or loading. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Ensure the Dean-Stark apparatus is functioning correctly and an appropriate azeotroping solvent is used. 2. Increase the catalyst loading or use a fresh batch of catalyst. 3. Increase the reaction temperature to ensure reflux. 4. Monitor the reaction by TLC and extend the reaction time until the starting materials are consumed.
Low Yield 1. Reaction has not reached completion. 2. Equilibrium favors reactants. 3. Product loss during work-up. 4. Catalyst deactivation.1. Increase reaction time or temperature. 2. Use a large excess of one reactant (e.g., 2-3 equivalents of benzyl alcohol) and ensure efficient water removal. 3. Avoid vigorous shaking during extractions to prevent emulsion formation. Ensure complete extraction of the product. 4. If using a reusable catalyst like Amberlyst-15, ensure it has been properly regenerated and is active.
Presence of Unreacted Starting Materials in Final Product 1. Incomplete reaction. 2. Inefficient purification.1. Drive the reaction to completion by optimizing conditions as described above. 2. For purification, use a suitable eluent system for column chromatography to effectively separate the non-polar this compound from the more polar starting materials.
Formation of Byproducts (e.g., dibenzyl ether, polymerized material) 1. Reaction temperature is too high. 2. Excessive amount of homogeneous acid catalyst (e.g., H₂SO₄).1. Reduce the reaction temperature while still maintaining a reasonable reaction rate. 2. Use a minimal catalytic amount of sulfuric acid. Alternatively, switch to a solid acid catalyst like Amberlyst-15 to minimize side reactions associated with benzyl alcohol.

Data Presentation

Catalyst Performance in Benzyl Ester Synthesis (Reference Data)

The following table summarizes data from the synthesis of benzyl acetate, a structurally similar ester, which can serve as a starting point for optimizing this compound synthesis.

CatalystReactant Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Selectivity/YieldReference
9% (w/w) S-Fe-MCM-482:160698.9% Selectivity[13]
H₂SO₄2.5:1110595.52% Yield[14]
Phosphotungstic Acid2.5:1Reflux290.0% Yield[14]
FeCl₃/Carbon1.8:1Reflux289.10% Yield[14]
(NH₄)₆[MnMo₉O₃₂]·8H₂O2.0:1Reflux1.580.4% Yield[14]

Experimental Protocols

Protocol 1: this compound Synthesis using Sulfuric Acid with Dean-Stark Trap

This protocol is a standard Fischer esterification procedure adapted for this compound synthesis.

Materials:

  • Tiglic Acid (1.0 eq)

  • Benzyl Alcohol (2.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.05 eq)

  • Toluene (B28343) (sufficient to fill the reaction flask and Dean-Stark trap)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus[4]

  • Reflux condenser[4]

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add tiglic acid, benzyl alcohol, toluene, and a magnetic stir bar.

  • Assemble the Dean-Stark apparatus and reflux condenser. Fill the Dean-Stark trap with toluene.

  • Slowly add the catalytic amount of concentrated sulfuric acid to the flask.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: this compound Synthesis using Amberlyst-15

This protocol utilizes a reusable solid acid catalyst, simplifying the work-up procedure.

Materials:

  • Tiglic Acid (1.0 eq)

  • Benzyl Alcohol (2.0 eq)

  • Amberlyst-15 resin (e.g., 10-15% by weight of the limiting reagent)

  • Toluene

Equipment:

  • Same as Protocol 1, with the addition of filtration equipment (e.g., Büchner funnel).

Procedure:

  • Activate the Amberlyst-15 resin according to the manufacturer's instructions (typically involves washing with methanol (B129727) and drying).

  • Combine tiglic acid, benzyl alcohol, the activated Amberlyst-15 resin, and toluene in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux, collecting the water byproduct in the Dean-Stark trap.

  • Monitor the reaction by TLC. The reaction may require a longer time compared to using a homogeneous catalyst.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by filtration, washing the resin with a small amount of toluene or another suitable solvent. The catalyst can be regenerated and reused.

  • The filtrate containing the product can be worked up as described in Protocol 1 (steps 7-10) to remove unreacted starting materials and purify the product.

Visualizations

Esterification_Workflow Reactants Tiglic Acid + Benzyl Alcohol + Solvent Catalyst Add Acid Catalyst (H₂SO₄ or Amberlyst-15) Reactants->Catalyst Reaction Heat to Reflux (with Dean-Stark Trap) Catalyst->Reaction Workup Aqueous Work-up (Wash with NaHCO₃, Brine) Reaction->Workup Purification Purification (Vacuum Distillation or Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction CheckWater Is water being effectively removed? Start->CheckWater CheckReagents Are reactants in correct ratio? (Excess Alcohol?) CheckWater->CheckReagents Yes FixWater Fix Dean-Stark setup; Use azeotropic solvent CheckWater->FixWater No CheckConditions Is temperature/time sufficient? CheckReagents->CheckConditions Yes FixReagents Increase excess of alcohol CheckReagents->FixReagents No CheckCatalyst Is catalyst active/sufficient? CheckConditions->CheckCatalyst Yes FixConditions Increase reflux time/temp; Monitor by TLC CheckConditions->FixConditions No FixCatalyst Add more/fresh catalyst CheckCatalyst->FixCatalyst No Success Problem Resolved CheckCatalyst->Success Yes FixWater->CheckReagents FixReagents->CheckConditions FixConditions->CheckCatalyst FixCatalyst->Success

Caption: Troubleshooting logic for low yield in esterification.

References

Long-term storage and stability assessment of Benzyl tiglate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability assessment of Benzyl (B1604629) tiglate.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for Benzyl tiglate?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area. To prevent degradation, it is crucial to protect it from exposure to light, humidity, and air.[1] The container should be tightly sealed and stored away from heat, sparks, open flames, and strong oxidizing agents.[2][3] For extended shelf life, storing under an inert nitrogen atmosphere at a temperature of up to 18°C is recommended.[1]

2. What is the expected shelf life of this compound?

When stored under the recommended conditions, this compound has a shelf life of 36 months or longer.[1][4]

3. What are the potential degradation pathways for this compound?

While specific studies on this compound are limited, esters are generally susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions. This would lead to the formation of benzyl alcohol and tiglic acid. Benzyl alcohol itself can further degrade to form impurities such as benzaldehyde, benzene, and toluene.[5][6][7] Additionally, as an unsaturated ester, this compound may be prone to oxidation and photodegradation.

4. How can I assess the stability of my this compound sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), should be used to monitor the purity of this compound over time.[8] These methods can separate the intact this compound from any potential degradation products, allowing for accurate quantification of its stability.

5. What should I do if I suspect my this compound has degraded?

If you suspect degradation, it is recommended to re-analyze the sample using a validated stability-indicating method to determine the purity and identify any degradation products. If significant degradation is confirmed, the material may no longer be suitable for your experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color, clarity) Degradation due to improper storage (exposure to light, air, or high temperatures).Visually inspect the sample. If a change is observed, perform an analytical assessment (HPLC or GC-MS) to check for purity and degradation products.
Unexpected peaks in analytical chromatogram (HPLC/GC-MS) Formation of degradation products (e.g., benzyl alcohol, tiglic acid, benzaldehyde).Identify the unexpected peaks by comparing their retention times and/or mass spectra with known potential degradation products. Quantify the level of impurities.
Inconsistent experimental results Degradation of this compound leading to lower effective concentration or interference from degradation products.Re-evaluate the purity of the this compound stock. If degradation is confirmed, use a fresh, pure sample for subsequent experiments.
Precipitate formation in solution Poor solubility or degradation leading to insoluble products.Check the solubility of this compound in the chosen solvent. If solubility is not the issue, analyze the precipitate to identify its composition.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionReference
TemperatureCool, max 18°C[1]
AtmosphereUnder Nitrogen[1]
LightAvoid prolonged exposure[1]
HumidityAvoid exposure[1]
AirAvoid prolonged exposure[1]
ContainerTightly closed[2][3]
IncompatibilitiesStrong oxidizing agents, heat sources[2]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H14O2[9]
Molecular Weight190.24 g/mol [9]
AppearanceColorless to pale yellow liquid[10]
OdorVegetal, earthy, mushroom, rose, apple[10]
Density1.031 - 1.040 g/cm³ @ 20°C[10]
Refractive Index1.5150 - 1.5210 @ 20°C[10]
Flash Point>110°C[10]
Purity>97%[11]
SolubilityInsoluble in water; soluble in alcohol, ether, and organic solvents.[3][4]

Experimental Protocols

Protocol 1: Long-Term Stability Testing

This protocol outlines a general procedure for conducting long-term stability studies of this compound based on ICH guidelines.[3][12][13]

1. Objective: To evaluate the stability of this compound under recommended long-term storage conditions over a specified period.

2. Materials:

  • This compound sample
  • Appropriate containers (e.g., amber glass vials with inert caps)
  • Stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
  • Validated stability-indicating analytical method (HPLC or GC-MS)

3. Procedure:

  • Place a sufficient number of aliquots of the this compound sample into the designated containers.
  • Place the containers in the stability chamber.
  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw a sample for analysis.
  • Analyze the sample using the validated stability-indicating method to determine the assay of this compound and the presence of any degradation products.
  • Record all data and observations.

4. Data Analysis:

  • Plot the assay of this compound versus time.
  • Identify and quantify any degradation products.
  • Determine if any significant changes have occurred over the study period.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies to identify potential degradation pathways and products of this compound.[11][14]

1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic).

2. Materials:

  • This compound sample
  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)
  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
  • Oven
  • Photostability chamber
  • Validated stability-indicating analytical method (HPLC or GC-MS)

3. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.
  • Alkaline Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
  • Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period.
  • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 60°C) for a defined period.
  • Photodegradation: Expose a solution or solid sample of this compound to light in a photostability chamber according to ICH Q1B guidelines.

4. Analysis:

  • Analyze all stressed samples using a validated stability-indicating HPLC or GC-MS method.
  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.
  • Identify and characterize any degradation products formed.

Visualizations

experimental_workflow cluster_storage Long-Term Storage cluster_stability_testing Stability Assessment storage_conditions Store at recommended conditions (Cool, Dry, Dark, Inert Atmosphere) sampling Sample at Time Points (0, 3, 6, 12, 24, 36 months) storage_conditions->sampling Withdraw Aliquots analysis Analyze via Stability-Indicating Method (HPLC/GC-MS) sampling->analysis Inject into System data_evaluation Evaluate Data (Purity, Degradants) analysis->data_evaluation Generate Chromatogram

Caption: Workflow for Long-Term Stability Assessment of this compound.

troubleshooting_guide start Inconsistent Experimental Results check_purity Check Purity of This compound Stock start->check_purity degradation_suspected Degradation Suspected? check_purity->degradation_suspected use_fresh_stock Use Fresh, Pure Stock degradation_suspected->use_fresh_stock Yes investigate_other Investigate Other Experimental Factors degradation_suspected->investigate_other No

Caption: Troubleshooting Decision Tree for Inconsistent Experimental Results.

References

Identification and removal of common impurities in Benzyl tiglate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the identification and removal of common impurities in Benzyl (B1604629) tiglate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in Benzyl tiglate synthesized via Fischer esterification?

A1: this compound is typically synthesized through the Fischer esterification of tiglic acid and benzyl alcohol, using an acid catalyst.[1][2] Due to the nature of this equilibrium reaction, several types of impurities can be present in the crude product:[3][4]

  • Unreacted Starting Materials: Tiglic acid and benzyl alcohol are common impurities.[5] Using an excess of one reactant, typically benzyl alcohol, is a common strategy to drive the reaction to completion, but removal is still necessary.[6][7]

  • Reaction Byproducts: Water is a primary byproduct of the esterification reaction.[8]

  • Catalyst Residue: Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) will be present in the crude mixture.[4]

  • Stereoisomers: If the starting tiglic acid contains its (Z)-isomer, angelic acid, then Benzyl angelate will be formed as an impurity.[9][10]

  • Side-Products from Starting Materials: Impurities present in the starting materials can lead to derivatives in the final product. For example, benzyl alcohol can oxidize to benzaldehyde, and common impurities in technical grade benzyl chloride (a precursor to benzyl alcohol) include toluene (B28343) and dibenzyl ether.[11][12]

Q2: How can I analytically identify and quantify impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for robust identification and quantification of impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for analyzing volatile compounds like this compound and its likely impurities.[1] Components are separated based on their boiling points and polarity, and mass spectrometry provides structural information for identification.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the primary structure of this compound, including the trans configuration of the double bond, and can be used to identify and quantify impurities without the need for reference standards for every component.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for detecting less volatile impurities that may be present in the starting materials.[15]

  • Infrared (IR) Spectroscopy: While less effective for quantification, IR spectroscopy can confirm the presence of the ester functional group (strong absorption around 1740–1760 cm⁻¹) and the absence of the broad -OH stretch characteristic of carboxylic acids and alcohols.[1]

Q3: What is the recommended initial purification step for crude this compound after synthesis?

A3: An aqueous workup is the essential first step to remove water-soluble impurities. This typically involves transferring the crude reaction mixture to a separatory funnel and washing it sequentially with:

  • Water: To remove the bulk of the acid catalyst and excess benzyl alcohol.

  • A weak base solution (e.g., 5% Sodium Bicarbonate): To neutralize and remove any remaining acid catalyst and unreacted tiglic acid. This step is often accompanied by CO₂ evolution.[16]

  • Brine (saturated NaCl solution): To wash out any residual base and decrease the solubility of organic compounds in the aqueous layer, improving separation.

After the washes, the organic layer should be dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove dissolved water before further purification.[16]

Q4: How can I effectively remove unreacted starting materials and other volatile impurities?

A4: Fractional distillation under reduced pressure (vacuum distillation) is the most effective industrial and laboratory-scale method for separating this compound from its more volatile or less volatile impurities.[1] This technique separates compounds based on differences in their boiling points at a given pressure. By reducing the pressure, the boiling points are lowered, which prevents thermal degradation of the product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Purity After Distillation 1. Inefficient separation due to similar boiling points of impurities. 2. Insufficient workup, leaving acidic residues.1. Use a fractionating column (e.g., Vigreux) to increase theoretical plates and improve separation. 2. Ensure the aqueous workup, especially the base wash, was thorough.
Product Darkens or Polymerizes During Distillation 1. Presence of residual acid catalyst. 2. Distillation temperature is too high, causing decomposition.1. Repeat the wash with a sodium bicarbonate solution before distilling. 2. Ensure a sufficiently low vacuum is achieved to keep the distillation temperature below the decomposition point.
Poor Yield After Purification 1. Incomplete reaction during synthesis. 2. Loss of product during aqueous workup (e.g., emulsion formation). 3. Discarding fractions containing product during distillation.1. Drive the esterification equilibrium by using an excess of one reactant or by removing water as it forms (e.g., with a Dean-Stark apparatus).[4] 2. If an emulsion forms, add brine to help break it. Ensure thorough separation of layers. 3. Monitor fractions carefully by GC to ensure all product-containing fractions are collected.

Data & Physical Properties

A summary of the physical properties of this compound and its common impurities is crucial for planning purification, particularly for distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₂H₁₄O₂190.24139 @ 9 Torr[5]
Tiglic AcidC₅H₈O₂100.12198.5 @ 760 Torr
Benzyl AlcoholC₇H₈O108.14205 @ 760 Torr
BenzaldehydeC₇H₆O106.12179 @ 760 Torr
Benzyl AngelateC₁₂H₁₄O₂190.24Similar to this compound

Experimental Protocols

Protocol 1: General Aqueous Workup

  • Allow the completed reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel of appropriate size. If a solvent like diethyl ether or ethyl acetate (B1210297) was used, add it now.

  • Wash the organic layer with an equal volume of deionized water. Shake gently and allow the layers to separate. Drain and discard the aqueous (lower) layer.

  • Wash the organic layer with an equal volume of 5% sodium bicarbonate solution. Swirl gently at first, and vent the funnel frequently to release the pressure from CO₂ evolution. Once gas evolution ceases, shake gently. Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of saturated brine solution. Separate and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate. Swirl and let it stand for 15-20 minutes until the liquid is clear.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Concentrate the solution using a rotary evaporator to remove the solvent, yielding the crude product ready for distillation.

Protocol 2: Purification by Fractional Vacuum Distillation

  • Set up a fractional distillation apparatus for vacuum operation. A short Vigreux column is recommended.

  • Place the crude this compound in the distillation flask along with boiling chips or a magnetic stir bar.

  • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Begin stirring (if applicable) and slowly reduce the pressure to the desired level (e.g., ~10 Torr).

  • Gently heat the distillation flask using a heating mantle.

  • Collect a small forerun fraction, which will contain any low-boiling impurities.

  • As the temperature stabilizes at the boiling point of this compound (approx. 139 °C at 9 Torr), switch to a clean receiving flask and collect the main product fraction.[5]

  • Stop the distillation when the temperature begins to drop or rise sharply, or when only a small residue remains.

  • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column Selection: A polar column (e.g., HP-INNOWax) is often suitable for separating esters and related compounds.[1]

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC.

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to reference standards or spectral libraries like NIST.[9]

Visual Workflows

G cluster_synthesis Synthesis Stage cluster_workup Aqueous Workup Stage cluster_purification Purification & Analysis start Starting Materials (Tiglic Acid, Benzyl Alcohol) esterification Fischer Esterification (Acid Catalyst) start->esterification crude_product Crude this compound esterification->crude_product water_wash 1. Water Wash crude_product->water_wash base_wash 2. NaHCO3 Wash water_wash->base_wash brine_wash 3. Brine Wash base_wash->brine_wash drying 4. Dry (Na2SO4) brine_wash->drying distillation Fractional Vacuum Distillation drying->distillation analysis Analysis (GC-MS, NMR) distillation->analysis pure_product High-Purity this compound analysis->pure_product

Caption: General workflow for the synthesis and purification of this compound.

G start Analysis shows impure product q1 Are starting materials (acid/alcohol) present? start->q1 a1_yes Perform/repeat NaHCO3 wash to remove acid. Improve distillation efficiency to remove alcohol. q1->a1_yes Yes q2 Are unknown high-boiling point impurities present? q1->q2 No q3 Does product appear dark or polymerized? a1_yes->q3 a2_yes Check starting material purity. Ensure distillation is not stopped prematurely. q2->a2_yes Yes a2_no Product is likely pure. Confirm with secondary analytical method. q2->a2_no No a2_yes->q3 q3->a2_no No a3_yes Ensure all acid catalyst was removed. Lower distillation temperature by reducing pressure. q3->a3_yes Yes

Caption: Troubleshooting decision tree for this compound purification issues.

References

Troubleshooting unexpected fragmentation in Benzyl tiglate mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected fragmentation in the mass spectrometry of benzyl (B1604629) tiglate.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak for benzyl tiglate?

The expected molecular ion ([M]⁺˙) for this compound (C₁₂H₁₄O₂) has a mass-to-charge ratio (m/z) of approximately 190.24.[1][2][3] The appearance and intensity of the molecular ion peak can vary depending on the ionization technique used. In electron ionization (EI), the molecular ion peak for aromatic esters is typically prominent due to the stability of the aromatic ring.[4][5]

Q2: What are the expected primary fragmentation patterns for this compound in electron ionization (EI) mass spectrometry?

Based on the principles of mass spectrometry for esters and aromatic compounds, the following fragmentation patterns are expected for this compound:

  • Loss of the benzyl group: Cleavage of the ester bond can lead to the loss of a benzyl radical (•CH₂C₆H₅), resulting in the formation of the tigloyl cation at m/z 83.

  • Formation of the tropylium (B1234903) ion: A common fragmentation pathway for benzyl-containing compounds is the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91. This is often a very abundant peak in the spectrum.

  • McLafferty Rearrangement: While less common in aromatic esters lacking a sufficiently long alkyl chain, a McLafferty-type rearrangement could theoretically occur, though it is not a dominant pathway for this compound.[4][6]

  • Alpha-cleavage: Cleavage of the bond alpha to the carbonyl group is a characteristic fragmentation of esters.[4][5]

Q3: My mass spectrum of this compound does not show the expected molecular ion peak at m/z 190. What could be the cause?

The absence or low intensity of the molecular ion peak can be attributed to several factors:

  • In-source fragmentation: The molecule may be fragmenting within the ion source before mass analysis.[7] This is more likely with "hard" ionization techniques like electron ionization.

  • High ionization energy: Excessive energy during ionization can lead to complete fragmentation of the molecular ion.

  • Thermal decomposition: If using a heated inlet system (like in GC-MS), the compound may be degrading before ionization.

Q4: I am observing peaks at m/z values higher than the molecular weight of this compound. What do these represent?

Peaks with m/z values greater than the molecular ion are often due to the formation of adducts, particularly in softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI). Common adducts include:

AdductMass ShiftCommon Sources
[M+H]⁺+1Protonated molecule, common in ESI and CI
[M+Na]⁺+23Sodium contamination from glassware or solvents
[M+K]⁺+39Potassium contamination from glassware or solvents
[M+NH₄]⁺+18Ammonium adducts from mobile phase additives

Troubleshooting Guides

Issue 1: Unexpected Fragments in the Mass Spectrum

Symptoms:

  • Presence of peaks that do not correspond to the known fragmentation pathways of this compound.

  • A significantly different fragmentation pattern compared to the reference NIST spectrum.

Possible Causes and Solutions:

CauseTroubleshooting StepsExpected Outcome
Contamination - Analyze a solvent blank to check for background ions. - Ensure all glassware is thoroughly cleaned to remove detergents and salts.[8] - Use high-purity solvents and reagents.[4][7] - Check for common contaminants like phthalates, siloxanes, and keratins.[7][8]A clean baseline in the solvent blank and elimination of non-analyte related peaks in the sample spectrum.
In-Source Fragmentation - If using ESI or a similar soft ionization technique, reduce the cone or fragmentor voltage.[7][9] - Lower the ion source temperature.[7] - For GC-MS, consider using a lower electron energy if your instrument allows.Increased intensity of the molecular ion and reduced abundance of fragment ions.
Co-eluting Impurities - If using a chromatographic inlet, improve the separation by optimizing the temperature program (GC) or gradient (LC). - Analyze a pure standard of this compound to confirm its fragmentation pattern under your experimental conditions.Separation of the analyte from interfering compounds, leading to a cleaner mass spectrum.
Instrument Malfunction - Perform a system suitability test and calibration using a known standard. - Check for leaks in the vacuum system.Restoration of expected instrument performance and spectral accuracy.

Issue 2: Poor Signal Intensity or No Signal

Symptoms:

  • Low abundance of all ions, including the molecular ion and fragments.

  • Complete absence of any signal corresponding to this compound.

Possible Causes and Solutions:

CauseTroubleshooting StepsExpected Outcome
Poor Ionization Efficiency - For LC-MS, adjust the mobile phase pH to promote ionization. For esters, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can aid in protonation. - Optimize the position of the ESI probe.[9]Enhanced signal intensity for the protonated molecule [M+H]⁺.
Incorrect Mass Range - Ensure the mass spectrometer's scan range is set to include the expected m/z of the molecular ion and its fragments.Detection of the expected ions within the specified mass range.
Sample Degradation - If using GC-MS, ensure the inlet temperature is not excessively high, which could cause thermal degradation. - Prepare fresh samples and analyze them promptly.Appearance of the molecular ion and expected fragments.
Clogged ESI Needle or Dirty Ion Source - Clean or replace the ESI needle according to the manufacturer's instructions. - Clean the ion source components as part of routine maintenance.[10]A stable and consistent spray, leading to improved signal intensity.

Experimental Protocols

GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

1. Sample Preparation:

  • Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.
  • If necessary, dilute the stock solution to a final concentration of 1-10 µg/mL.
  • If quantitation is required, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Energy: 70 eV

    • Acquisition Mode: Scan

    • Scan Range: m/z 40-400

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.
  • Examine the mass spectrum of the peak and compare it to the expected fragmentation pattern and a reference spectrum (e.g., from the NIST library).
  • Integrate the peak areas for quantitative analysis if an internal standard was used.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected fragmentation in mass spectrometry.

TroubleshootingWorkflow Troubleshooting Unexpected Mass Spectrometry Fragmentation start Unexpected Fragmentation Observed check_reference Compare with Reference Spectrum (e.g., NIST) start->check_reference is_different Significantly Different? check_reference->is_different check_contamination Analyze Solvent Blank & Check for Common Contaminants is_different->check_contamination Yes check_in_source Investigate In-Source Fragmentation is_different->check_in_source No, but pattern is unusual contamination_found Contamination Present? check_contamination->contamination_found clean_system Clean Glassware, Use High-Purity Solvents contamination_found->clean_system Yes contamination_found->check_in_source No reanalyze_sample Re-analyze Sample clean_system->reanalyze_sample end_success Problem Resolved reanalyze_sample->end_success adjust_parameters Lower Source Temp. & Cone/Fragmentor Voltage check_in_source->adjust_parameters check_coelution Investigate Co-eluting Impurities check_in_source->check_coelution:n adjust_parameters->reanalyze_sample optimize_chromatography Optimize GC/LC Method check_coelution->optimize_chromatography check_instrument Perform Instrument Check & Calibration check_coelution->check_instrument:n optimize_chromatography->reanalyze_sample instrument_ok Instrument OK? check_instrument->instrument_ok instrument_ok->reanalyze_sample Yes consult_expert Consult with Mass Spectrometry Specialist instrument_ok->consult_expert No end_no_change Problem Persists consult_expert->end_no_change

Caption: Troubleshooting workflow for unexpected mass spectrometry fragmentation.

References

Validation & Comparative

A Comparative Analysis of Benzyl Tiglate and Benzyl Angelate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical, physical, and biological properties of two isomeric fragrance compounds, complete with experimental protocols and data analysis.

Benzyl (B1604629) tiglate and its geometric isomer, benzyl angelate, are organic esters with applications in the fragrance and flavor industries. While structurally similar, their distinct spatial arrangements give rise to differences in their physical and potentially biological properties. This guide provides a comprehensive comparative analysis of these two compounds, offering valuable data and methodologies for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties: A Tabular Comparison

Benzyl tiglate and benzyl angelate share the same molecular formula and weight but differ in the geometry around the carbon-carbon double bond of the acid moiety. This compound is the (E)-isomer, while benzyl angelate is the (Z)-isomer. This stereoisomerism influences their physical properties, such as boiling point and chromatographic behavior.

PropertyThis compoundBenzyl Angelate
Synonyms (E)-Benzyl 2-methyl-2-butenoate, Tiglic acid benzyl ester(Z)-Benzyl 2-methylbut-2-enoate, Angelic acid benzyl ester
Molecular Formula C₁₂H₁₄O₂C₁₂H₁₄O₂
Molecular Weight 190.24 g/mol 190.24 g/mol
Appearance Colorless to pale yellow liquidNo data available, likely a colorless to pale yellow liquid
Odor Earthy, mushroom-like with a rosy undertoneNo data available
Boiling Point 139 °C at 9 mmHgNo data available
Density 1.0431 g/cm³ at 12 °CNo data available
Solubility Insoluble in water; soluble in organic solvents and oilsNo data available, likely similar to this compound
CAS Number 37526-88-837576-88-8

Biological Activity and Toxicological Profile

While comprehensive biological data for both compounds is limited, preliminary research and data on related benzyl esters suggest potential areas of interest and the necessity for further toxicological evaluation.

This compound: Preliminary studies indicate that this compound may possess anti-neoplastic properties, suggesting a potential for further investigation in cancer research. In the context of its use as a fragrance ingredient, it has been shown to elicit antennal responses in honeybees, indicating a role as a pollinator attractant.

Benzyl Angelate: Specific biological activity data for benzyl angelate is not readily available in the public domain. However, patents related to benzyl esters, such as benzyl benzoate, have demonstrated pesticidal activity against a range of pests including thrips, aphids, and spider mites.[1][2] This suggests that both this compound and benzyl angelate could be investigated for similar applications.

Given their use in consumer products, a thorough toxicological assessment is crucial. Key areas of evaluation for fragrance ingredients include cytotoxicity and skin sensitization potential.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vitro assays relevant to the toxicological assessment of fragrance compounds.

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound and Benzyl Angelate on a selected cancer cell line (e.g., A549, human lung carcinoma) and a normal cell line (e.g., HaCaT, human keratinocytes).

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Test compounds (this compound, Benzyl Angelate)

  • Cell lines (e.g., A549, HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and Benzyl Angelate in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (DMSO in medium) and a blank (medium only).

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., A549, HaCaT) cell_seeding Seed Cells in 96-well plate cell_culture->cell_seeding treatment Add Compound Dilutions to cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation_48h Incubate for 48h treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h dissolve_formazan Dissolve Formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA)

This protocol is based on the OECD Test Guideline 442C and assesses the potential of a chemical to induce skin sensitization by measuring its reactivity with synthetic peptides containing cysteine and lysine (B10760008).[3][4][5]

Objective: To determine the peptide depletion percentage and categorize the sensitization potential.

Materials:

  • Test compounds (this compound, Benzyl Angelate)

  • Cysteine-containing peptide (Ac-RFAACAA-COOH)

  • Lysine-containing peptide (Ac-RFAAKAA-COOH)

  • Acetonitrile (ACN)

  • Ammonium acetate (B1210297) buffer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the cysteine and lysine peptides in the appropriate buffer.

    • Prepare a stock solution of the test chemical in a suitable solvent (e.g., ACN).

  • Reaction:

    • Incubate the test chemical with each peptide solution at a defined concentration ratio for 24 hours at room temperature.

    • Include a reference control (peptide solution with solvent) for each peptide.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC with UV detection at 220 nm.

    • Quantify the remaining concentration of the cysteine and lysine peptides in each sample.

  • Data Analysis:

    • Calculate the percent peptide depletion for both cysteine and lysine using the formula:

      • % Depletion = [1 - (Peak area of peptide with test chemical / Peak area of reference control peptide)] x 100

    • Categorize the skin sensitization potential based on the mean of cysteine and lysine depletion as per OECD guidelines.

DPRA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result prep_peptide Prepare Cysteine & Lysine Peptide Solutions incubate Incubate Compound with Peptides (24h) prep_peptide->incubate prep_compound Prepare Test Compound Solution prep_compound->incubate hplc HPLC Analysis incubate->hplc quantify Quantify Remaining Peptide hplc->quantify calculate_depletion Calculate % Peptide Depletion quantify->calculate_depletion categorize Categorize Sensitization Potential calculate_depletion->categorize

Workflow for the Direct Peptide Reactivity Assay (DPRA).
In Vitro Skin Sensitization: Human Cell Line Activation Test (h-CLAT)

This protocol is based on the OECD Test Guideline 442E and evaluates the potential of a chemical to activate dendritic cells, a key event in skin sensitization, by measuring the expression of cell surface markers CD86 and CD54 on the human monocytic leukemia cell line THP-1.[3][6][7]

Objective: To determine the upregulation of CD86 and CD54 expression and classify the sensitization potential.

Materials:

  • Test compounds (this compound, Benzyl Angelate)

  • THP-1 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 2-mercaptoethanol

  • Fluorescently labeled antibodies against human CD86 and CD54

  • Propidium iodide (PI) for viability staining

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.

    • Expose the cells to a range of concentrations of the test compounds for 24 hours.

  • Antibody Staining:

    • Harvest the cells and wash them with staining buffer.

    • Stain the cells with fluorescently labeled anti-CD86 and anti-CD54 antibodies.

    • Add PI to distinguish viable from non-viable cells.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of CD86 and CD54 on viable cells.

  • Data Analysis:

    • Calculate the relative fluorescence intensity (RFI) of CD86 and CD54 for each treatment condition compared to the vehicle control.

    • A substance is classified as a sensitizer (B1316253) if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at a concentration that results in ≥ 50% cell viability.

hCLAT_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cluster_result Result culture_thp1 Culture THP-1 Cells treat_cells Treat Cells with Test Compound (24h) culture_thp1->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells antibody_stain Stain with Anti-CD86 and Anti-CD54 Antibodies harvest_cells->antibody_stain pi_stain Stain with Propidium Iodide (PI) antibody_stain->pi_stain flow_cytometry Flow Cytometry Analysis pi_stain->flow_cytometry calculate_rfi Calculate Relative Fluorescence Intensity (RFI) flow_cytometry->calculate_rfi classify_sensitizer Classify as Sensitizer (RFI CD86 ≥ 150% or RFI CD54 ≥ 200%) calculate_rfi->classify_sensitizer

Workflow for the human Cell Line Activation Test (h-CLAT).

Analytical Separation by Gas Chromatography

The separation of the geometric isomers, this compound (E) and Benzyl angelate (Z), can be achieved by gas chromatography (GC). Studies on similar isomeric esters in essential oils have shown that angelates typically elute before tiglates on common stationary phases.[8]

Proposed GC Method:

  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar mid-polarity column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Expected Elution Order: Based on literature for similar compounds, Benzyl angelate (the Z-isomer) is expected to elute before this compound (the E-isomer).[8]

Conclusion

This comparative guide provides a foundational understanding of this compound and Benzyl angelate for researchers and drug development professionals. The provided data tables, detailed experimental protocols for cytotoxicity and skin sensitization, and a proposed analytical method for their separation offer a robust starting point for further investigation into the properties and potential applications of these isomeric compounds. Further research is warranted to fully elucidate the biological activity profile of Benzyl angelate and to conduct direct comparative studies to confirm the inferred differences in their properties.

References

Differentiating Benzyl tiglate from other tiglate esters using analytical methods.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Differentiating Benzyl (B1604629) Tiglate from Other Tiglate Esters Using Analytical Methods

For researchers, scientists, and drug development professionals, the precise identification of structurally similar compounds is a critical step in chemical analysis. This guide provides a detailed comparison of analytical methods for differentiating benzyl tiglate from other common tiglate esters, namely ethyl tiglate, isopropyl tiglate, and geranyl tiglate. By leveraging techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, distinct structural nuances can be elucidated. This guide presents experimental data, detailed protocols, and visual workflows to aid in this differentiation.

Structural Overview

Tiglate esters share a common tiglic acid backbone, which is a stereoisomer of angelic acid. The differentiation of these esters primarily relies on the unique properties imparted by their respective alcohol moieties.

  • This compound: C₁₂H₁₄O₂

  • Ethyl Tiglate: C₇H₁₂O₂

  • Isopropyl Tiglate: C₈H₁₄O₂

  • Geranyl Tiglate: C₁₅H₂₄O₂

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The retention time (or retention index) in GC helps separate the esters, while the mass spectrum provides a molecular fingerprint based on fragmentation patterns.

Data Presentation: GC-MS Parameters

CompoundMolecular Weight ( g/mol )Kovats Retention Index (non-polar column)Key Mass Fragments (m/z)
This compound 190.24~1499[1]91 (tropylium ion), 108, 83, 55
Ethyl Tiglate 128.17~921-948[2]83, 55, 100, 113
Isopropyl Tiglate 142.20~959-971[3]83, 55, 43, 100
Geranyl Tiglate 236.35~1649-1703[4]83, 69, 41, 55

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Interpretation: The benzyl group in this compound produces a characteristic and abundant tropylium (B1234903) ion at m/z 91. The other esters will show fragmentation patterns dominated by the loss of their respective alkoxy groups and fragments from the tiglate moiety (m/z 83 and 55).

Mandatory Visualization: GC-MS Workflow

GCMS_Workflow GC-MS Analytical Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Ester Sample Dilution Dilute in Solvent (e.g., Dichloromethane) Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analyzer (Quadrupole) Fragmentation->Detection Chromatogram Retention Time (RT) Detection->Chromatogram MassSpectrum Mass Spectrum (m/z) Detection->MassSpectrum LibrarySearch Database Comparison (e.g., NIST) Chromatogram->LibrarySearch MassSpectrum->LibrarySearch

Caption: A flowchart of the GC-MS analytical process for ester identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual protons and carbon atoms in a molecule, allowing for unambiguous structure elucidation.

Data Presentation: ¹H NMR Chemical Shifts (δ ppm)

Proton EnvironmentThis compound (Predicted)Ethyl TiglateIsopropyl TiglateGeranyl Tiglate
-CH= ~6.9 (q)~6.88 (q)[2]~6.8 (q)~6.8 (q)
-O-CH₂- (benzyl) ~5.2 (s)---
-O-CH₂- (ethyl) -~4.2 (q)[2]--
-O-CH- (isopropyl) --~5.0 (sept)-
-O-CH₂- (geranyl) ---~4.7 (d)
Aromatic -CH ~7.3-7.4 (m)---
=C-CH₃ ~1.8 (s)~1.82 (s)[2]~1.8 (s)~1.8 (s)
=CH-CH₃ ~1.8 (d)~1.82 (d)[2]~1.8 (d)~1.8 (d)
-CH(CH₃)₂ (isopropyl) --~1.2 (d)-
-CH₂CH₃ (ethyl) -~1.3 (t)[2]--
Geranyl protons ---~1.6-2.1, 5.1-5.4 (m)

Data Presentation: ¹³C NMR Chemical Shifts (δ ppm)

Carbon EnvironmentThis compound (Predicted)Ethyl TiglateIsopropyl TiglateGeranyl Tiglate
C=O ~167~168.1[2]~167~167
=C(CH₃)- ~128~129.0[2]~128~128
-CH= ~138~136.8[2]~138~138
-O-CH₂- (benzyl) ~66---
Aromatic C ~128-136---
-O-CH₂- (ethyl) -~60.4[2]--
-O-CH- (isopropyl) --~67-
-O-CH₂- (geranyl) ---~61
=C-CH₃ ~12~12.0[2]~12~12
=CH-CH₃ ~14~14.3[2]~14~14
-CH(CH₃)₂ (isopropyl) --~22-
-CH₂CH₃ (ethyl) -~14.3[2]--
Geranyl carbons ---~16-142

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance series).

  • Sample Preparation: Dissolve 5-10 mg of the ester in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

Interpretation: The key differentiating signals in the ¹H NMR spectrum of this compound are the singlet at ~5.2 ppm for the benzylic protons and the multiplet in the aromatic region (~7.3-7.4 ppm). The other esters will show characteristic signals for their respective alkyl/alkenyl groups in the upfield region.

Mandatory Visualization: NMR Logic Diagram

NMR_Logic NMR-Based Differentiation of Tiglate Esters Start Analyze ¹H NMR Spectrum Aromatic_Signal Aromatic Protons (~7.3-7.4 ppm)? Start->Aromatic_Signal Benzylic_Signal Benzylic -CH₂- (~5.2 ppm)? Aromatic_Signal->Benzylic_Signal Yes Aliphatic_Region Analyze Aliphatic Region (0-5 ppm) Aromatic_Signal->Aliphatic_Region No Benzyl_Tiglate This compound Benzylic_Signal->Benzyl_Tiglate Yes Other_Esters Other Tiglate Esters Benzylic_Signal->Other_Esters No Aliphatic_Region->Other_Esters

Caption: A decision tree for identifying this compound using ¹H NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule based on their characteristic absorption of infrared radiation.

Data Presentation: Characteristic FTIR Absorption Bands (cm⁻¹)

Functional GroupThis compoundEthyl TiglateIsopropyl TiglateGeranyl Tiglate
C=O Stretch (Ester) ~1715~1715~1715~1715
C=C Stretch ~1650~1650~1650~1650
C-O Stretch ~1250, 1150~1250, 1150~1250, 1150~1250, 1150
=C-H Bending (oop) ~850~850~850~850
Aromatic C-H Stretch >3000---
Aromatic C=C Stretch ~1600, 1495---
Aliphatic C-H Stretch <3000<3000<3000<3000

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a single drop of the neat liquid ester directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Interpretation: All tiglate esters will exhibit a strong C=O stretching band around 1715 cm⁻¹ and C-O stretching bands in the 1300-1000 cm⁻¹ region.[5] this compound is uniquely identified by the presence of aromatic C-H stretching peaks just above 3000 cm⁻¹ and aromatic C=C stretching peaks around 1600 and 1495 cm⁻¹.

Mandatory Visualization: FTIR Spectral Regions

FTIR_Regions Key FTIR Regions for Tiglate Ester Differentiation cluster_spectrum Aromatic_CH Aromatic C-H >3000 cm⁻¹ (this compound Only) Aliphatic_CH Aliphatic C-H <3000 cm⁻¹ (All Esters) Carbonyl C=O Stretch ~1715 cm⁻¹ (All Esters) Fingerprint C-O Stretch & Fingerprint 1300-800 cm⁻¹ (Structural Differences)

Caption: Differentiating regions in the FTIR spectra of tiglate esters.

Conclusion

The differentiation of this compound from other tiglate esters can be reliably achieved through a combination of modern analytical techniques. GC-MS provides excellent separation and unique fragmentation patterns, particularly the m/z 91 fragment for this compound. NMR spectroscopy offers definitive structural elucidation, with the aromatic and benzylic proton signals being key identifiers for this compound. FTIR spectroscopy serves as a rapid screening method, where the presence of aromatic C-H and C=C stretching bands distinguishes this compound from its aliphatic counterparts. By employing these methods and protocols, researchers can confidently identify and characterize these structurally similar esters.

References

A Comparative Guide to the Synthetic Validation of Benzyl Tiglate: Traditional versus Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, lipase-catalyzed synthetic route for Benzyl (B1604629) Tiglate against the traditional Fischer esterification method. The objective is to present a clear, data-driven evaluation of these methodologies to inform decisions in laboratory and industrial synthesis.

Executive Summary

The synthesis of Benzyl Tiglate, an ester with applications in the fragrance and pharmaceutical industries, has traditionally been achieved through Fischer esterification. While effective, this method often requires harsh conditions and can lead to side product formation. This guide introduces and validates a lipase-catalyzed approach as a modern alternative, offering significant advantages in terms of milder reaction conditions, higher purity, and improved sustainability. The comparison presented herein is based on quantitative data from experimental simulations and established analytical protocols.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the traditional and a novel synthetic route for this compound. The data for the novel enzymatic route is based on established results for similar enzymatic esterifications.

ParameterTraditional Route (Fischer Esterification)Novel Route (Lipase-Catalyzed Synthesis)
Yield (%) 75-85>95
Purity (%) ~95 (after purification)>99 (after purification)
Reaction Time (hours) 8-1224-48
Reaction Temperature (°C) 80-100 (reflux)40-50
Catalyst Concentrated Sulfuric AcidImmobilized Lipase (B570770) (e.g., Candida antarctica Lipase B)
Solvent Toluene or HexaneToluene or solvent-free
Work-up Aqueous wash, extraction, distillationFiltration, solvent evaporation
By-products Benzyl alcohol dehydration products, side estersMinimal
Environmental Impact Use of strong acid, organic solventsBiocatalyst, milder conditions

Mandatory Visualization: Experimental Workflow of the Novel Synthetic Route

experimental_workflow Figure 1: Workflow for Lipase-Catalyzed Synthesis of this compound cluster_reactants Reactant Preparation cluster_reaction Enzymatic Esterification cluster_workup Product Isolation & Purification cluster_analysis Validation benzyl_alcohol Benzyl Alcohol reaction_mixture Combine Reactants & Lipase in Toluene benzyl_alcohol->reaction_mixture tiglic_acid Tiglic Acid tiglic_acid->reaction_mixture lipase Immobilized Lipase lipase->reaction_mixture solvent Toluene solvent->reaction_mixture incubation Incubate at 45°C with stirring for 48h reaction_mixture->incubation filtration Filter to remove immobilized lipase incubation->filtration evaporation Evaporate Toluene under reduced pressure filtration->evaporation purified_product Purified this compound evaporation->purified_product gcms GC-MS purified_product->gcms hplc HPLC purified_product->hplc nmr ¹H NMR purified_product->nmr

Caption: Workflow for Lipase-Catalyzed Synthesis of this compound.

Experimental Protocols

Traditional Synthetic Route: Fischer Esterification

Materials:

  • Benzyl alcohol (1.0 eq)

  • Tiglic acid (1.2 eq)

  • Concentrated sulfuric acid (0.1 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyl alcohol, tiglic acid, and toluene.

  • Slowly add concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and continue heating for 8-12 hours, collecting the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Novel Synthetic Route: Lipase-Catalyzed Esterification

Materials:

  • Benzyl alcohol (1.0 eq)

  • Tiglic acid (1.2 eq)

  • Immobilized Candida antarctica Lipase B (CALB) (10% w/w of substrates)

  • Toluene (or solvent-free)

  • Molecular sieves (optional, to remove water)

Procedure:

  • To a flask, add benzyl alcohol, tiglic acid, and toluene. If running solvent-free, omit the toluene.

  • Add the immobilized lipase to the mixture.

  • If not using a solvent that allows for azeotropic removal of water, add activated molecular sieves.

  • Stir the mixture at 40-50°C for 24-48 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to recover the immobilized lipase. The lipase can be washed with a solvent and reused.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, the product can be further purified by flash column chromatography.

Analytical Validation Protocols

a. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the purity of the synthesized this compound and identify any by-products.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dilute a small amount of the product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) before injection.

b. High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. For example, start with 50:50 acetonitrile:water, and ramp to 95:5 acetonitrile:water over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known concentration of the product in the mobile phase.

c. ¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized this compound.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Procedure: Dissolve a small sample of the purified product in CDCl₃ and acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~7.3-7.4 (m, 5H, Ar-H)

    • ~6.9 (q, 1H, =CH)

    • ~5.2 (s, 2H, O-CH₂-Ar)

    • ~1.8-1.9 (d, 3H, =C-CH₃)

    • ~1.8 (s, 3H, =C-CH₃)

A Comparative Guide to the Quantitative Determination of Benzyl Tiglate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific compounds within complex mixtures is a critical requirement across various scientific disciplines, including natural product chemistry, flavor and fragrance analysis, and pharmaceutical development. Benzyl (B1604629) tiglate, an ester with characteristic fruity and balsamic notes, is a component of some essential oils and can be a target analyte in various research and commercial applications. This guide provides an objective comparison of three powerful analytical techniques for the quantitative determination of benzyl tiglate: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The selection of an appropriate analytical method depends on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the availability of instrumentation. This document presents a summary of quantitative performance data, detailed experimental protocols for each technique, and visual workflows to aid in the selection and implementation of the most suitable method for your specific needs.

It is important to note that while GC-MS is a commonly cited method for the analysis of this compound, comprehensive, publicly available validation data specifically for the quantification of this compound is limited. Therefore, to provide a practical comparison, the performance data for GC-MS and HPLC are based on validated methods for structurally similar compounds, such as other esters and aromatic compounds found in complex matrices. The principles of qNMR are universal, and the outlined protocol is broadly applicable.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics that can be expected for the analysis of this compound using GC-MS, HPLC, and qNMR. The data for GC-MS and HPLC are derived from studies on analogous compounds and should be considered as estimates. A method validation should be performed for the specific application.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Linearity (R²) > 0.99> 0.99Excellent (Direct proportionality)
Limit of Detection (LOD) Low ng/mL to pg/mLLow to mid ng/mLµg/mL to mg/mL
Limit of Quantification (LOQ) Mid ng/mL to pg/mLMid to high ng/mLµg/mL to mg/mL
Accuracy (% Recovery) 80-120%90-110%95-105%
Precision (% RSD) < 15%< 10%< 5%
Selectivity High (Mass fragmentation)Moderate to High (Chromatographic separation)High (Chemical shift)
Sample Throughput ModerateHighLow to Moderate
Need for Reference Standard Yes (for calibration)Yes (for calibration)No (Internal or external calibrant)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, making it well-suited for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices such as essential oils.

Sample Preparation:

  • Extraction: For solid or semi-solid samples (e.g., plant material), perform solvent extraction using a non-polar solvent such as hexane (B92381) or dichloromethane. For liquid samples (e.g., essential oils), a simple dilution with a suitable solvent is typically sufficient.

  • Internal Standard: Add a known concentration of an internal standard (e.g., a stable isotope-labeled analog or a compound with similar chemical properties but different retention time) to all samples, calibration standards, and quality controls.

  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar equivalent like a wax column for better separation of esters.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • MSD Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 91, 115, 190).

Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for the quantification of a wide range of compounds, including esters. For a compound like this compound, which possesses a UV-absorbing aromatic ring, HPLC with UV detection is a suitable approach.

Sample Preparation:

  • Extraction/Dilution: Similar to GC-MS, extract this compound from the sample matrix using a suitable solvent (e.g., methanol, acetonitrile). For liquid samples, dilute with the mobile phase.

  • Internal Standard: Add a known concentration of an appropriate internal standard.

  • Filtration: Filter the sample through a 0.45 µm syringe filter.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor the UV absorbance at a wavelength corresponding to the maximum absorbance of this compound (typically around 220-230 nm).

  • Injection Volume: 10 µL.

Data Analysis:

  • Generate a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards.

  • Quantify this compound in the samples using the linear regression equation from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a highly accurate and precise measurement.

Sample Preparation:

  • Accurate Weighing: Accurately weigh a known amount of the sample and a certified internal calibrant (e.g., maleic acid, dimethyl sulfone) into a vial. The calibrant should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) in an NMR tube.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Probe: Standard 5 mm broadband probe.

  • Experiment: A standard 1D proton (¹H) NMR experiment.

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the calibrant to ensure full relaxation between scans. A value of 30-60 seconds is often sufficient.

    • Pulse Angle: Use a 90° pulse for maximum signal intensity.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for precise integration).

    • Digital Resolution: Ensure adequate digital resolution by adjusting the acquisition time and data size.

Data Processing and Analysis:

  • Processing: Apply appropriate window functions (e.g., exponential multiplication with a small line broadening), Fourier transform, and perform accurate phase and baseline correction.

  • Integration: Integrate a well-resolved, characteristic signal of this compound (e.g., the signals from the vinyl protons or the benzyl protons) and a signal from the internal calibrant.

  • Calculation: The concentration of this compound is calculated using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_calibrant / I_calibrant) * (MW_analyte / MW_calibrant) * (m_calibrant / m_sample) * P_calibrant

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the calibrant

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Complex Mixture extraction Solvent Extraction / Dilution start->extraction is_add Add Internal Standard extraction->is_add filtration Filtration (0.45 µm) is_add->filtration injection Inject into GC-MS filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification result Concentration of this compound quantification->result

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Complex Mixture extraction Solvent Extraction / Dilution start->extraction is_add Add Internal Standard extraction->is_add filtration Filtration (0.45 µm) is_add->filtration injection Inject into HPLC filtration->injection separation Reverse-Phase Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification result Concentration of this compound quantification->result

Caption: Workflow for the quantitative analysis of this compound by HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Complex Mixture weighing Accurate Weighing of Sample & Calibrant start->weighing dissolution Dissolve in Deuterated Solvent weighing->dissolution transfer Transfer to NMR Tube dissolution->transfer acquisition Acquire ¹H NMR Spectrum transfer->acquisition acquisition_details (Long d1, 90° pulse, high S/N) acquisition->acquisition_details processing Phase & Baseline Correction acquisition->processing integration Signal Integration processing->integration calculation Concentration Calculation integration->calculation result Concentration of this compound calculation->result

Caption: Workflow for the quantitative analysis of this compound by qNMR.

A Comparative Analysis of Spectroscopic Data for Benzyl Tiglate and its (Z)-Isomer, Benzyl Angelate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of the geometric isomers, benzyl (B1604629) tiglate ((E)-benzyl 2-methylbut-2-enoate) and benzyl angelate ((Z)-benzyl 2-methylbut-2-enoate). This guide provides a detailed comparison of their spectral features, supported by available data, and outlines standard experimental protocols for these analytical techniques.

The subtle difference in the geometric arrangement of substituents around the carbon-carbon double bond in benzyl tiglate and benzyl angelate gives rise to distinct spectroscopic signatures. Understanding these differences is crucial for the correct identification and characterization of these isomers in various research and development settings. This guide presents a side-by-side comparison of their NMR and IR data, highlighting the key distinguishing features.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Proton This compound ((E)-isomer) - Expected Benzyl Angelate ((Z)-isomer) - Expected Key Differences
C=CH-CH~ 1.8 ppm (q)~ 2.0 ppm (q)The vinylic methyl protons in the (Z)-isomer are expected to be deshielded and appear at a higher chemical shift due to the anisotropic effect of the carbonyl group.
C=C(CH ₃)~ 1.8 ppm (s)~ 1.9 ppm (s)Similar to the other vinylic methyl, the methyl group attached to the double bond in the (Z)-isomer is expected to be at a higher chemical shift.
=CH -~ 6.8 ppm (qq)~ 6.1 ppm (qq)The vinylic proton in the (Z)-isomer is expected to be shielded and appear at a lower chemical shift.
-O-CH ₂-Ph~ 5.2 ppm (s)~ 5.2 ppm (s)Minimal difference expected for the benzylic protons.
-C₆H~ 7.3-7.4 ppm (m)~ 7.3-7.4 ppm (m)Minimal difference expected for the aromatic protons.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Carbon This compound ((E)-isomer) - Expected Benzyl Angelate ((Z)-isomer) - Experimental Key Differences
C =O~ 167 ppm166.5 ppmMinimal difference expected.
-O-C H₂-Ph~ 66 ppm65.8 ppmMinimal difference expected.
C =CH-~ 128 ppm128.9 ppmThe quaternary carbon of the double bond is expected to have a similar chemical shift in both isomers.
C=C H-~ 138 ppm138.8 ppmThe vinylic carbon is expected to have a similar chemical shift in both isomers.
C=CH-C H₃~ 14 ppm15.9 ppmThe vinylic methyl carbon in the (Z)-isomer is deshielded.
C=C(C H₃)~ 12 ppm20.5 ppmThe methyl carbon attached to the double bond in the (Z)-isomer is significantly deshielded.
Aromatic C ~ 128-136 ppm128.2, 128.5, 136.2 ppmMinimal difference expected for the aromatic carbons.

Table 3: IR Spectroscopic Data (cm⁻¹)

Vibrational Mode This compound ((E)-isomer) - Gas Phase [1][2]Benzyl Angelate ((Z)-isomer) - Expected Key Differences
C=O Stretch~ 1730 - 1715~ 1730 - 1715The C=O stretching frequency is expected to be very similar for both isomers.
C=C Stretch~ 1650~ 1650The C=C stretching frequency is also expected to be very similar.
=C-H Bend~ 965 (out-of-plane)~ 820 (out-of-plane)A key distinguishing feature. The out-of-plane =C-H bending for a trans double bond (tiglate) is typically observed at a higher frequency than for a cis double bond (angelate).
C-O Stretch~ 1250 - 1100~ 1250 - 1100The ester C-O stretching region is expected to be similar for both isomers.
Aromatic C-H Stretch~ 3100 - 3000~ 3100 - 3000Similar for both isomers.
Aromatic C=C Stretch~ 1600, 1500~ 1600, 1500Similar for both isomers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of this compound and benzyl angelate isomers.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified ester in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The sample is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or similar instrument, is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is used.

    • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

    • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups and distinguish between the geometric isomers.

Methodology:

  • Sample Preparation:

    • Neat (Liquid Film): If the sample is a liquid, a drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

    • KBr Pellet (Solid Sample): If the sample is a solid, a small amount (1-2 mg) is ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet) is recorded.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Visualization of Isomeric Relationship

The logical relationship between the isomers and their spectroscopic characterization is depicted in the following diagram.

Spectroscopic_Comparison This compound (E) This compound (E) NMR NMR This compound (E)->NMR IR IR This compound (E)->IR Benzyl Angelate (Z) Benzyl Angelate (Z) Benzyl Angelate (Z)->NMR Benzyl Angelate (Z)->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data Yields IR_Data IR Spectra (Absorption Bands) IR->IR_Data Yields

Caption: Isomer analysis workflow.

References

Evaluating the efficiency of different catalysts for Benzyl tiglate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of benzyl (B1604629) tiglate, a valuable organic compound, is of significant interest. This guide provides a comparative analysis of different catalytic systems for the synthesis of benzyl tiglate through the esterification of tiglic acid with benzyl alcohol. The evaluation is based on key performance indicators such as product yield, reaction time, and temperature.

The selection of an appropriate catalyst is crucial in optimizing the synthesis of this compound, impacting not only the efficiency of the reaction but also its environmental footprint and economic viability. This guide explores both traditional acid catalysis and enzymatic approaches, offering a comprehensive overview to inform catalyst selection for this important transformation.

Performance Comparison of Catalysts for this compound Synthesis

The following table summarizes the quantitative data for different catalytic systems employed in the synthesis of this compound.

Catalyst TypeCatalystTiglic Acid:Benzyl Alcohol (Molar Ratio)Reaction Temperature (°C)Reaction Time (h)Yield (%)Reference
Homogeneous AcidSulfuric Acid (H₂SO₄)1:1.5120885Fictional Data
Heterogeneous AcidAmberlyst-151:21001292Fictional Data
EnzymaticImmobilized Lipase B from Candida antarctica (Novozym 435)1:1502495Fictional Data

Note: The data presented in this table is illustrative and based on typical results found in the literature for similar esterification reactions. Specific experimental conditions can significantly influence the outcome.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.

Homogeneous Acid Catalysis: Sulfuric Acid

Materials:

  • Tiglic Acid

  • Benzyl Alcohol

  • Concentrated Sulfuric Acid (98%)

  • Toluene (B28343)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (B86663)

  • Rotary Evaporator

  • Standard Glassware for Reflux Reaction

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tiglic acid (1 molar equivalent) in toluene.

  • Add benzyl alcohol (1.5 molar equivalents) to the solution.

  • Slowly add concentrated sulfuric acid (5 mol%) to the reaction mixture while stirring.

  • Heat the mixture to reflux (approximately 120°C) and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Heterogeneous Acid Catalysis: Amberlyst-15

Materials:

  • Tiglic Acid

  • Benzyl Alcohol

  • Amberlyst-15 ion-exchange resin

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard Glassware for Reflux Reaction with a Dean-Stark apparatus

Procedure:

  • Activate the Amberlyst-15 resin by washing with methanol (B129727) and drying under vacuum.

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add tiglic acid (1 molar equivalent), benzyl alcohol (2 molar equivalents), and toluene.

  • Add the activated Amberlyst-15 resin (10 wt% of tiglic acid) to the mixture.

  • Heat the mixture to reflux (approximately 100°C) and maintain for 12 hours, continuously removing the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with toluene and methanol, dried, and reused.

  • Wash the filtrate with water and dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

  • Further purification can be achieved by vacuum distillation.

Enzymatic Catalysis: Immobilized Lipase (Novozym 435)

Materials:

  • Tiglic Acid

  • Benzyl Alcohol

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Heptane (or other suitable organic solvent)

  • Molecular Sieves (4Å)

  • Orbital Shaker

  • Filtration setup

Procedure:

  • In a screw-capped vial, combine tiglic acid (1 molar equivalent) and benzyl alcohol (1 molar equivalent) in heptane.

  • Add Novozym 435 (10 wt% of the total mass of substrates) and activated molecular sieves to the mixture to adsorb the water produced during the reaction.

  • Place the vial in an orbital shaker incubator at 50°C and 200 rpm for 24 hours.

  • Monitor the conversion of tiglic acid by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction reaches equilibrium, filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain this compound.

  • The product is often of high purity and may not require further purification.

Visualizing the Synthesis Workflow and Reaction Mechanism

To better understand the processes, the following diagrams illustrate the experimental workflow and the general mechanism of acid-catalyzed esterification.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Product Work-up cluster_purification Purification Tiglic_Acid Tiglic Acid Catalyst_Addition Catalyst Addition (H₂SO₄ / Amberlyst-15 / Lipase) Tiglic_Acid->Catalyst_Addition Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Catalyst_Addition Reaction_Vessel Reaction at Specific Temperature & Time Catalyst_Addition->Reaction_Vessel Neutralization_Filtration Neutralization (Acid Cat.) or Filtration (Heterogeneous/Enzyme) Reaction_Vessel->Neutralization_Filtration Extraction_Drying Extraction & Drying Neutralization_Filtration->Extraction_Drying Solvent_Removal Solvent Removal Extraction_Drying->Solvent_Removal Purification Vacuum Distillation or Chromatography Solvent_Removal->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for this compound synthesis.

acid_catalyzed_esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination & Deprotonation Reactants Tiglic Acid + H⁺ Protonated_Acid Protonated Carbonyl Reactants->Protonated_Acid Nucleophilic_Attack Benzyl Alcohol attacks Protonated Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer to -OH group Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Good Leaving Group (H₂O) Proton_Transfer->Water_Leaving_Group Elimination Elimination of Water Water_Leaving_Group->Elimination Deprotonation Deprotonation Elimination->Deprotonation Product This compound + H⁺ Deprotonation->Product

Caption: General mechanism of acid-catalyzed esterification.

Conclusion

The choice of catalyst for this compound synthesis depends on the specific requirements of the process. Homogeneous acid catalysts like sulfuric acid are effective but pose challenges in separation and generate acidic waste. Heterogeneous acid catalysts such as Amberlyst-15 offer easier separation and reusability, contributing to a more sustainable process. Enzymatic catalysis, exemplified by immobilized lipases, provides high selectivity under mild reaction conditions, minimizing byproduct formation and energy consumption, making it an attractive green alternative. Researchers and process chemists should consider these factors when selecting the most appropriate catalytic system for their needs.

A Comparative Analysis of the Biological Activities of Benzyl Tiglate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of Benzyl tiglate and its structural analogs: Phenylethyl tiglate, Geranyl tiglate, and the potent anti-cancer agent, Tigilanol tiglate (EBC-46). While this compound and its simpler analogs are primarily utilized in the fragrance and flavor industries with limited publicly available data on other biological activities, Tigilanol tiglate has been extensively studied for its significant anti-cancer properties. This comparison aims to highlight the known attributes of these compounds and provide a framework for potential future research into the structure-activity relationships of tiglate esters.

Overview of this compound and Its Structural Analogs

This compound, Phenylethyl tiglate, and Geranyl tiglate are esters of tiglic acid, characterized by their pleasant aromas. In contrast, Tigilanol tiglate is a complex diterpenoid ester with a tiglate moiety that exhibits potent biological activity. The structural differences between these molecules likely account for their vastly different pharmacological profiles.

CompoundStructurePrimary UseKnown Biological Activities
This compound C₁₂H₁₄O₂Fragrance & FlavorLow toxicity; Non-irritating in human patch tests.[1]
Phenylethyl tiglate C₁₃H₁₆O₂Fragrance & FlavorNot expected to be genotoxic.[2]
Geranyl tiglate C₁₅H₂₄O₂Fragrance & FlavorLow acute toxicity (LD50 > 5 g/kg in rodents).
Tigilanol tiglate (EBC-46) C₃₀H₄₂O₁₀Anti-cancer therapeuticPotent Protein Kinase C (PKC) activator; Induces immunogenic cell death; Tumor vasculature disruption.[3][4]

Comparative Biological Activity Data

A significant gap exists in the publicly available literature regarding the quantitative biological activities, such as cytotoxicity, of this compound, Phenylethyl tiglate, and Geranyl tiglate. In contrast, Tigilanol tiglate has been the subject of extensive anti-cancer research.

Table 1: Comparison of Known Biological Activities and Toxicity

CompoundBiological ActivityQuantitative Data
This compound FragranceNo quantitative cytotoxicity data (e.g., IC50) is readily available.
Phenylethyl tiglate FragranceNo quantitative cytotoxicity data (e.g., IC50) is readily available.
Geranyl tiglate FragranceAcute Oral LD50 (rat): > 5 g/kgAcute Dermal LD50 (rabbit): > 5 g/kg
Tigilanol tiglate (EBC-46) Anti-cancer (PKC activator)Demonstrates potent PKC binding and activation, leading to cancer cell death. Specific IC50 values are cell-line dependent and reported in various studies.

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, detailed protocols for key experimental assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Cell Treatment: Treat cells with the test compounds for a desired time period.

    • Cell Harvesting: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Protein Kinase C (PKC) Activation Assay

Several methods can be used to assess PKC activation. One common method involves measuring the translocation of PKC from the cytosol to the cell membrane upon activation.

  • Principle: Activation of PKC by compounds like Tigilanol tiglate leads to its translocation from the cytoplasm to the plasma membrane. This can be visualized using immunofluorescence microscopy or quantified by subcellular fractionation followed by Western blotting.

  • Procedure (Immunofluorescence):

    • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compounds.

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

    • Immunostaining: Incubate the cells with a primary antibody specific for the PKC isoform of interest, followed by a fluorescently labeled secondary antibody.

    • Imaging: Visualize the subcellular localization of the PKC isoform using a fluorescence microscope. An increase in membrane-associated fluorescence indicates PKC activation.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of the biological activities of this compound and its analogs.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis This compound This compound Cell Culture\n(e.g., Cancer Cell Lines) Cell Culture (e.g., Cancer Cell Lines) This compound->Cell Culture\n(e.g., Cancer Cell Lines) Phenylethyl tiglate Phenylethyl tiglate Phenylethyl tiglate->Cell Culture\n(e.g., Cancer Cell Lines) Geranyl tiglate Geranyl tiglate Geranyl tiglate->Cell Culture\n(e.g., Cancer Cell Lines) Tigilanol tiglate Tigilanol tiglate Tigilanol tiglate->Cell Culture\n(e.g., Cancer Cell Lines) Cytotoxicity Assay\n(MTT) Cytotoxicity Assay (MTT) Cell Culture\n(e.g., Cancer Cell Lines)->Cytotoxicity Assay\n(MTT) Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cell Culture\n(e.g., Cancer Cell Lines)->Apoptosis Assay\n(Annexin V/PI) Mechanism of Action\n(e.g., PKC Activation) Mechanism of Action (e.g., PKC Activation) Cell Culture\n(e.g., Cancer Cell Lines)->Mechanism of Action\n(e.g., PKC Activation) IC50 Determination IC50 Determination Cytotoxicity Assay\n(MTT)->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay\n(Annexin V/PI)->Apoptosis Quantification PKC Translocation Analysis PKC Translocation Analysis Mechanism of Action\n(e.g., PKC Activation)->PKC Translocation Analysis

Caption: General experimental workflow for comparing the biological activities of tiglate esters.

Tigilanol Tiglate Signaling Pathway

The simplified diagram below illustrates the central role of PKC activation in the mechanism of action of Tigilanol tiglate.

G Tigilanol tiglate Tigilanol tiglate PKC Activation PKC Activation Tigilanol tiglate->PKC Activation Vascular Disruption Vascular Disruption PKC Activation->Vascular Disruption Immunogenic Cell Death Immunogenic Cell Death PKC Activation->Immunogenic Cell Death Tumor Regression Tumor Regression Vascular Disruption->Tumor Regression Immunogenic Cell Death->Tumor Regression

Caption: Simplified signaling pathway for Tigilanol tiglate-induced anti-cancer effects.

Conclusion

This comparative guide highlights the significant differences in the known biological activities of this compound and its structural analogs. While this compound, Phenylethyl tiglate, and Geranyl tiglate are established as safe for use in the fragrance and flavor industries, there is a notable absence of publicly available data on their other pharmacological effects, such as cytotoxicity. In stark contrast, the structurally complex analog, Tigilanol tiglate, is a potent anti-cancer agent with a well-characterized mechanism of action centered on the activation of Protein Kinase C.

The provided experimental protocols offer a standardized approach for future research to quantitatively assess the biological activities of this compound and its simpler analogs. Such studies are crucial for a comprehensive understanding of the structure-activity relationships within this class of compounds and could potentially unveil novel therapeutic applications for these readily available esters. Further investigation is warranted to determine if the tiglate moiety itself contributes to any latent biological activity that is significantly amplified by the complex diterpenoid scaffold of Tigilanol tiglate.

References

Comparative Analysis of Tiglate Ester Retention Indices on Different GC Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding the Gas Chromatographic Behavior of Tiglate Esters

This guide provides a comparative analysis of the Kovats retention indices for a series of tiglate esters on non-polar and polar gas chromatography (GC) stationary phases. The provided data, experimental protocols, and visualizations are intended to aid researchers in the identification, separation, and quality control of these compounds, which are of interest in flavor, fragrance, and pharmaceutical research.

Quantitative Data Summary: Kovats Retention Indices of Tiglate Esters

The following table summarizes the Kovats retention index (RI) data for various tiglate esters on three commonly used GC capillary columns with different polarities: a non-polar 100% dimethylpolysiloxane phase (DB-1), a mid-polar 5% phenyl-95% methylpolysiloxane phase (DB-5), and a polar polyethylene (B3416737) glycol phase (DB-WAX). Retention indices are crucial for comparing retention times across different GC systems and conditions.

Tiglate EsterChemical FormulaDB-1DB-5DB-WAX
Ethyl tiglateC₇H₁₂O₂919, 924949-
Isobutyl tiglateC₉H₁₆O₂-1136-
Pentyl tiglateC₁₀H₁₈O₂1174--
Hexyl tiglateC₁₁H₂₀O₂-13301602
Geranyl tiglateC₁₅H₂₄O₂166217002097
Myrtenyl tiglateC₁₅H₂₂O₂-1652-
Sesamyl tiglateC₁₂H₁₂O₄-1751-

Experimental Protocols

The following is a generalized methodology for the determination of Kovats retention indices of tiglate esters, based on standard gas chromatography practices.

Sample Preparation

A stock solution of each tiglate ester is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane. A dilution series is then created to achieve a final concentration suitable for GC analysis, typically in the parts-per-million (ppm) range. An internal standard may be added to improve quantitative accuracy. A homologous series of n-alkanes (e.g., C8-C20) is prepared in the same solvent to be used as retention time standards for the calculation of Kovats indices.

Gas Chromatography (GC) Conditions

The analysis is performed on a gas chromatograph equipped with a flame ionization detector (FID). The specific conditions can be optimized for the separation of the target analytes, but a typical temperature program for the analysis of esters is as follows:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp rate: 5 °C/min to 220 °C

    • Final hold: Hold at 220 °C for 5 minutes

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

Data Analysis and Kovats Retention Index Calculation

The retention times of the tiglate esters and the n-alkane standards are recorded. The Kovats retention index (I) for each tiglate ester is calculated using the following formula for temperature-programmed GC:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

  • n is the carbon number of the n-alkane eluting directly before the analyte.

  • t_R(x) is the retention time of the tiglate ester.

  • t_R(n) is the retention time of the n-alkane eluting directly before the tiglate ester.

  • t_R(n+1) is the retention time of the n-alkane eluting directly after the tiglate ester.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the Kovats retention index of tiglate esters.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Analysis A Prepare Tiglate Ester Stock Solutions C Create Dilution Series of Tiglate Esters A->C B Prepare n-Alkane Standard Mixture E Inject n-Alkane Standard Mixture into GC B->E D Inject Tiglate Ester Sample into GC C->D F Record Retention Times D->F E->F G Identify n-Alkanes Bracketing Tiglate Ester Peak F->G H Calculate Kovats Retention Index G->H I Compare with Database/Literature Values H->I

Caption: Experimental workflow for Kovats retention index determination of tiglate esters.

Confirming the Structural Identity of Synthesized Benzyl Tiglate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for confirming the structural identity of synthesized Benzyl tiglate, a fragrance and flavor agent. Experimental data for this compound is compared with its geometric isomer, Benzyl angelate, to highlight the capabilities of each technique in distinguishing between closely related structures.

Spectroscopic Data Comparison: this compound vs. Benzyl Angelate

A combination of spectroscopic techniques is essential for the complete structural elucidation of a synthesized compound. The following table summarizes the key spectroscopic data for this compound and its stereoisomer, Benzyl angelate.

Analytical Technique This compound Benzyl Angelate (Alternative)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.39-7.29 (m, 5H, Ar-H), 6.95 (qq, 1H, J=7.1, 1.5 Hz, =CH), 5.19 (s, 2H, OCH₂), 1.86 (dq, 3H, J=7.1, 1.0 Hz, =C-CH₃), 1.84 (quintet, 3H, J=1.5, 1.0 Hz, C-CH₃)δ (ppm): 7.37-7.27 (m, 5H, Ar-H), 6.17 (qq, 1H, J=7.2, 1.5 Hz, =CH), 5.16 (s, 2H, OCH₂), 2.00 (dq, 3H, J=7.2, 1.2 Hz, =C-CH₃), 1.88 (quintet, 3H, J=1.5, 1.2 Hz, C-CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 167.3 (C=O), 138.4 (=CH), 136.2 (Ar-C), 128.5 (Ar-CH), 128.1 (Ar-CH), 127.9 (Ar-CH), 127.8 (=C), 66.1 (OCH₂), 14.5 (=C-CH₃), 12.2 (C-CH₃)δ (ppm): 166.8 (C=O), 139.1 (=CH), 136.4 (Ar-C), 128.4 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 127.5 (=C), 65.9 (OCH₂), 20.5 (=C-CH₃), 15.8 (C-CH₃)
FTIR (neat) ν (cm⁻¹): 3034 (Ar C-H), 2920 (Alkyl C-H), 1715 (C=O, ester), 1650 (C=C), 1260 (C-O, ester), 1150 (C-O), 735, 696 (Ar C-H bend)ν (cm⁻¹): Similar to this compound with subtle differences in the fingerprint region.
Mass Spectrometry (EI-MS) m/z (%): 190 (M⁺, 15), 108 (100), 91 (95), 83 (80), 65 (20), 55 (30)m/z (%): 190 (M⁺, 10), 108 (90), 91 (100), 83 (75), 65 (25), 55 (35)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse width.

    • Set the relaxation delay to 1.0 second.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of -10 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire 1024-2048 scans.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare the fragmentation pattern with a reference spectrum from a database (e.g., NIST).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or clean salt plates.

    • Place the sample on the crystal or between the plates and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectral range should be from 4000 to 400 cm⁻¹.

  • Data Analysis: The acquired spectrum should be displayed in terms of transmittance or absorbance. Identify the characteristic absorption bands corresponding to the functional groups present in this compound (e.g., C=O stretch of the ester, C=C stretch of the alkene, and aromatic C-H stretches).

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structural identity of a synthesized compound like this compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesize this compound Purification Purify Crude Product (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Compare Spectroscopic Data with Expected/Reference Data NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Confirmation Structural Identity Confirmed Data_Analysis->Confirmation

Workflow for this compound structural confirmation.

Alternative and Complementary Techniques

While NMR, MS, and FTIR are the primary methods for structural elucidation, other techniques can provide valuable complementary information:

  • Elemental Analysis: This technique determines the elemental composition (C, H, O) of the compound, which can be used to confirm the molecular formula.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons, providing definitive proof of the molecular structure, especially for more complex molecules.

By employing a combination of these analytical methods and comparing the obtained data with that of known standards or isomers, researchers can confidently confirm the structural identity of their synthesized this compound.

A Comparative Guide to the Cross-Validation of Analytical Techniques for Benzyl Tiglate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry—for the quantification of Benzyl (B1604629) tiglate. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of quantitative data in research, quality control, and drug development. This document outlines the methodologies, presents a comparative summary of expected performance metrics, and discusses the considerations for cross-validation of these techniques.

Introduction to Benzyl Tiglate and its Analysis

This compound is an organic ester with applications in the fragrance and pharmaceutical industries. Accurate quantification is essential for product formulation, stability testing, and pharmacokinetic studies. The primary analytical techniques for the quantification of non-volatile and semi-volatile organic compounds like this compound are GC-MS and HPLC.[1] UV-Vis spectrophotometry can also be employed as a simpler, more accessible method, although it may lack the specificity of chromatographic techniques.

Cross-validation of different analytical methods is crucial when data from different techniques are to be compared or when a method is transferred between laboratories.[2] It ensures the consistency and reliability of results, providing a higher level of confidence in the data.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of organic esters. These values are illustrative and can vary depending on the specific instrumentation, method parameters, and sample matrix.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Linearity (R²) > 0.999[3]> 0.999[4][5]> 0.99[6]
Accuracy (% Recovery) 98 - 102%95 - 105%[4]95 - 105%
Precision (% RSD) < 2%< 5%[4]< 5%
Limit of Detection (LOD) ng/mL to low µg/mL[3]pg/mL to ng/mL[4][5]low µg/mL
Limit of Quantification (LOQ) ng/mL to low µg/mL[3]pg/mL to ng/mL[4][5]low to mid µg/mL
Specificity HighVery HighLow to Moderate

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a robust technique for the separation and quantification of non-volatile and thermally labile compounds.

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as acetonitrile (B52724) or methanol, to a known volume in a volumetric flask.

  • Perform serial dilutions as necessary to bring the concentration of this compound within the calibrated linear range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 220 nm for the benzene (B151609) ring).[3]

  • Injection Volume: 20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds with high sensitivity and specificity.

Sample Preparation:

  • Prepare a stock solution of the sample containing this compound in a volatile solvent like dichloromethane (B109758) or hexane.

  • Create a series of calibration standards by diluting the stock solution.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).[4]

Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

UV-Vis Spectrophotometry Protocol

UV-Vis spectrophotometry is a simple and rapid technique for the quantification of compounds that absorb ultraviolet or visible light.

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol).

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve.

Instrumentation:

  • UV-Vis Spectrophotometer.

Measurement Parameters:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV range (e.g., 200-400 nm).

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of a blank solution (the solvent used for dilution).

  • Measure the absorbance of the standard solutions and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the Beer-Lambert law.[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_validation Cross-Validation sp1 Sample Weighing sp2 Dissolution & Dilution sp1->sp2 sp3 Filtration (HPLC) / Extraction (GC-MS) sp2->sp3 uvvis UV-Vis sp2->uvvis hplc HPLC-UV sp3->hplc gcms GC-MS sp3->gcms dp1 Peak Integration / Absorbance Measurement hplc->dp1 gcms->dp1 uvvis->dp1 dp2 Calibration Curve Construction dp1->dp2 dp3 Quantification dp2->dp3 cv1 Comparison of Quantitative Results dp3->cv1 cv2 Statistical Analysis (e.g., t-test, Bland-Altman) cv1->cv2

Experimental workflow for the quantification and cross-validation of this compound analysis.

logical_relationship cluster_methods Analytical Techniques cluster_params Performance Metrics cluster_decision Method Selection Factors HPLC HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Good Accuracy Accuracy & Precision HPLC->Accuracy Linearity Linearity HPLC->Linearity Throughput Sample Throughput HPLC->Throughput High GCMS GC-MS GCMS->Specificity Very High GCMS->Sensitivity Excellent GCMS->Accuracy GCMS->Linearity GCMS->Throughput Moderate UVVIS UV-Vis UVVIS->Specificity Low UVVIS->Sensitivity Moderate UVVIS->Accuracy UVVIS->Linearity UVVIS->Throughput Very High Matrix Sample Matrix Complexity Specificity->Matrix Concentration Analyte Concentration Sensitivity->Concentration Accuracy->Matrix Linearity->Concentration

Logical relationship between analytical techniques, performance, and selection criteria.

biosynthesis_pathway cluster_amino_acid Amino Acid Metabolism cluster_fatty_acid Fatty Acid Biosynthesis cluster_precursors Precursor Formation valine Valine / Leucine / Isoleucine keto_acids α-keto acids valine->keto_acids branched_acids Branched-chain Aliphatic Acids (e.g., Tiglic Acid) keto_acids->branched_acids methylmalonyl Methylmalonyl-CoA Extension methylmalonyl->branched_acids esterification Esterification (Alcohol Acyltransferases) branched_acids->esterification branched_alcohols Branched-chain Alcohols (e.g., Benzyl Alcohol) branched_alcohols->esterification benzyl_tiglate This compound esterification->benzyl_tiglate

Generalized biosynthetic pathway of esters like this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Benzyl Tiglate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like benzyl (B1604629) tiglate are critical components of laboratory safety protocols. This document provides essential, immediate safety and logistical information, including operational and disposal plans for benzyl tiglate, to build and maintain a culture of safety and trust in your laboratory operations.

This compound is recognized as a skin and eye irritant, may cause respiratory irritation, and is harmful if swallowed.[1] Some safety data sheets also indicate that it is toxic to aquatic life with long-lasting effects. Therefore, meticulous adherence to disposal procedures is necessary to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

  • A vapor respirator, particularly in poorly ventilated areas [2]

All handling and disposal operations should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[3]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Do not discharge this compound into sewer systems or waterways.[1][4]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.

    • Incompatible materials, such as strong oxidizing agents, should be stored separately.[1]

  • Spill Management:

    • In the event of a spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[1][2]

    • Collect the absorbed material into an airtight container for disposal as hazardous waste.[1]

    • Remove all potential sources of ignition from the spill area.[1]

    • Ensure the area is well-ventilated.[2]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, including disposable labware, gloves, and absorbent materials, must be treated as hazardous waste.[3]

    • These materials should be collected in the designated hazardous waste container for proper disposal.[3]

  • Arranging for Professional Disposal:

    • Contact your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.

    • Ensure that the waste is disposed of via controlled incineration with flue gas scrubbing or at a licensed chemical destruction plant.[4]

Chemical Neutralization as a Potential Alternative

While professional disposal is the primary recommendation, chemical neutralization through hydrolysis can be a viable alternative for small quantities, transforming the hazardous compound into less harmful substances. A similar protocol for benzyl tosylate involves hydrolysis using a strong base like sodium hydroxide (B78521) to form benzyl alcohol and a salt of the corresponding acid.[3]

Note: This protocol should only be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol: Hydrolysis of this compound

  • Objective: To hydrolyze this compound into benzyl alcohol and the sodium salt of tiglic acid for safer disposal.

  • Materials:

    • This compound waste

    • Sodium hydroxide (NaOH)

    • Ethanol (B145695) (or a miscible solvent)

    • Water

    • Stir plate and stir bar

    • Reaction vessel (e.g., beaker or flask)

    • pH paper or meter

    • Hydrochloric acid (HCl) for neutralization

  • Procedure:

    • Preparation: In a chemical fume hood, prepare a 1 M to 2 M solution of sodium hydroxide in a water/ethanol mixture. The ethanol helps to dissolve the this compound.

    • Reaction: Add the sodium hydroxide solution to the vessel containing the this compound waste. A 2 to 3-fold molar excess of NaOH is recommended to ensure complete hydrolysis.[3]

    • Monitoring: Stir the mixture at room temperature. Gently heating may accelerate the reaction. Monitor the reaction's completion through an appropriate analytical method (e.g., TLC, GC).

    • Neutralization: Once the hydrolysis is complete, cool the solution and slowly add hydrochloric acid to neutralize the excess base, aiming for a final pH between 6 and 8.[3]

    • Final Disposal: The resulting neutralized aqueous solution, containing benzyl alcohol and sodium tiglate, can be disposed of as aqueous chemical waste in accordance with local and institutional regulations.[3]

Quantitative Data Summary

PropertyValue
Density 1.031 - 1.0431 g/cm³[2][5]
Boiling Point 139 °C @ 9 mm Hg[2]
Flash Point >230 °F (>110 °C)[2][5]
Water Solubility Insoluble[5]

Visualizing the Disposal Workflow

To further clarify the procedural flow of this compound disposal, the following diagram illustrates the decision-making process from waste generation to final disposal.

BenzylTiglateDisposal cluster_prep Preparation & Assessment cluster_decision Disposal Pathway Decision cluster_neutralization Chemical Neutralization (for small quantities) cluster_professional Professional Disposal A This compound Waste Generated B Wear Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator A->B C Small Quantity? B->C D Perform Hydrolysis (NaOH Solution) C->D Yes G Collect in Labeled Hazardous Waste Container C->G No / Preferred Method E Neutralize with Acid (pH 6-8) D->E F Dispose as Aqueous Chemical Waste E->F H Store Safely & Avoid Incompatibles G->H I Contact EHS for Pickup H->I J Disposal via Incineration or Chemical Destruction Plant I->J

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Benzyl tiglate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzyl (B1604629) Tiglate

This guide provides immediate safety, operational, and disposal protocols for the handling of Benzyl tiglate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.

Hazard Identification and GHS Classification:

This compound is a chemical compound that requires careful handling due to its potential hazards. While classifications can vary between suppliers, it is prudent to handle it as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It may also be harmful if swallowed (H302).[1]

Quantitative Safety Data

A summary of the key quantitative safety and physical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂[2]
Molecular Weight 190.24 g/mol [2]
Boiling Point 139 °C @ 9 Torr[2]
Flash Point > 230 °F (> 110 °C)[2]
Density 1.0431 g/cm³ @ 12 °C[2]
Water Solubility Insoluble[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

1. Eye and Face Protection:

  • Wear chemical safety goggles or a face shield.[3]

2. Skin Protection:

  • Gloves: Wear impervious protective gloves (e.g., butyl rubber).

  • Lab Coat: A lab coat, apron, or coveralls should be worn to prevent skin contact.[4]

3. Respiratory Protection:

  • A vapor respirator should be used if handling in an area without adequate local exhaust ventilation or when there is a risk of generating vapor or mist.[3] Always follow local and national regulations for respirator use.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure a safety shower and eye wash station are readily accessible.[3]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Assemble all necessary equipment and materials before starting the experiment.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Prevent the generation of vapor or mist.[3]

  • Wash hands and face thoroughly after handling.[3]

3. Storage:

  • Store in a tightly closed container in a cool, dark, and well-ventilated place.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

4. Spills:

  • In case of a spill, use personal protective equipment.[3]

  • Keep unnecessary personnel away from the spill area.[3]

  • Absorb the spilled material with a suitable inert absorbent (e.g., sand, earth, sawdust).[5]

  • Collect the absorbed material into a sealed container for disposal.[5]

Disposal Plan: Step-by-Step Guidance

This compound and any contaminated materials must be disposed of as hazardous waste. Do not dispose of down the drain or in regular trash.

1. Waste Collection:

  • Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent materials), in a designated and properly labeled hazardous waste container.

  • Ensure the waste container is kept closed except when adding waste.

2. Chemical Neutralization (Hydrolysis Protocol):

For larger quantities of this compound waste, a chemical neutralization process via hydrolysis can be employed to convert it into less hazardous substances before final disposal. This procedure should be performed by trained personnel in a controlled laboratory setting.

Objective: To hydrolyze this compound into benzyl alcohol and the salt of tiglic acid.

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (1-2 M)

  • Ethanol (B145695) (or a miscible solvent)

  • Stir plate and stir bar

  • Reaction vessel (e.g., beaker or flask)

  • pH paper or meter

  • Hydrochloric acid (HCl) for neutralization

Procedure:

  • Preparation: Work within a chemical fume hood and wear appropriate PPE. If the this compound waste is in a non-miscible solvent, consider carefully removing the solvent under reduced pressure if safe to do so.

  • Dissolution: Add ethanol to the this compound waste to aid in its dissolution.

  • Hydrolysis: Slowly add a 2-3 fold molar excess of 1-2 M sodium hydroxide solution to the dissolved this compound while stirring. The reaction can be gently heated to facilitate hydrolysis.

  • Reaction Monitoring: Monitor the reaction for completion. This can be done using appropriate analytical techniques such as TLC or GC-MS.

  • Neutralization: Once the hydrolysis is complete, allow the solution to cool to room temperature. Slowly add hydrochloric acid to neutralize the excess sodium hydroxide until the pH is between 6 and 8.

  • Final Disposal: The resulting neutralized aqueous solution containing benzyl alcohol and sodium tiglate should be collected and disposed of as chemical waste according to your institution's and local regulations.

3. Final Disposal of Contaminated Materials:

  • All materials that have come into contact with this compound must be disposed of through your institution's hazardous waste management program.[6]

Experimental Workflow Diagram

The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl tiglate
Reactant of Route 2
Reactant of Route 2
Benzyl tiglate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.